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  • Product: (3R)-oxolan-3-ylmethanamine hydrochloride
  • CAS: 1400744-17-3

Core Science & Biosynthesis

Foundational

(3R)-oxolan-3-ylmethanamine hydrochloride CAS number and chemical identifiers

The following technical guide provides an in-depth analysis of (3R)-oxolan-3-ylmethanamine hydrochloride , a critical chiral building block in modern medicinal chemistry. Advanced Chiral Scaffolds for Drug Discovery Exec...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of (3R)-oxolan-3-ylmethanamine hydrochloride , a critical chiral building block in modern medicinal chemistry.

Advanced Chiral Scaffolds for Drug Discovery

Executive Summary

(3R)-Oxolan-3-ylmethanamine hydrochloride (also known as (R)-(tetrahydrofuran-3-yl)methanamine hydrochloride) is a high-value chiral heterocycle used primarily as a fragment in Structure-Activity Relationship (SAR) studies. Its core structure—a saturated oxygen heterocycle bearing a primary amine—serves as a bioisostere for proline or cyclopentyl amines, offering improved aqueous solubility and metabolic stability due to the ether oxygen's inductive effects and hydrogen-bond accepting capability. This guide details its chemical identity, synthesis pathways, and application in kinase inhibitor and neonicotinoid design.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

This compound is the hydrochloride salt of the (3R)-enantiomer of tetrahydrofuran-3-ylmethanamine.[1] The (3R) configuration is critical for stereoselective binding in protein pockets, distinguishing it from its (3S) antipode and the racemic mixture often found in agrochemicals like Dinotefuran.

Table 1: Chemical Identifiers
PropertyDetail
Common Name (3R)-Oxolan-3-ylmethanamine hydrochloride
Synonyms (R)-(Tetrahydrofuran-3-yl)methanamine HCl; (R)-3-(Aminomethyl)tetrahydrofuran HCl
CAS Number 1400744-17-3 (Specific (R)-HCl salt)
Related CAS 165253-31-6 (Racemic Free Base); 1048962-84-0 ((S)-Isomer)
Molecular Formula C₅H₁₁NO[2][3][4][5][6][7][8][9] · HCl
Molecular Weight 137.61 g/mol (Salt); 101.15 g/mol (Free Base)
SMILES Cl.NC[C@H]1CCOC1
InChI Key CINJIXGRSTYIHP-UHFFFAOYSA-N (Free Base)
Appearance White to off-white crystalline solid
Solubility Highly soluble in water, DMSO, and Methanol
Structural Analysis

The tetrahydrofuran (THF) ring exists in a puckered envelope conformation. The exocyclic methylamine group at the C3 position allows for rotational freedom, enabling the amine to orient itself for optimal hydrogen bonding within a receptor active site.

  • Polarity: The ring oxygen lowers the logP compared to the carbocyclic analog (cyclopentyl), enhancing water solubility.

  • Basicity: The amine is protonated at physiological pH (pKa ~9-10), forming a cation that can engage in electrostatic interactions (salt bridges) with aspartate or glutamate residues in target proteins.

Synthesis & Manufacturing Methodologies

The synthesis of the enantiopure (3R) isomer requires chiral pool precursors or asymmetric catalysis, as separation from the racemate is inefficient.

Route A: From (R)-Tetrahydrofuran-3-carboxylic Acid (Preferred)

This route maintains stereochemical integrity by starting with the commercially available chiral acid.

  • Amidation: (R)-Tetrahydrofuran-3-carboxylic acid is activated (e.g., with Thionyl Chloride or CDI) and reacted with ammonia to form the primary amide.

  • Reduction: The amide is reduced using Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex (BH₃·THF) to yield the amine.[10][6][7][9]

  • Salt Formation: The crude amine is treated with anhydrous HCl in dioxane or ether to precipitate the hydrochloride salt.

Route B: Chiral Pool Synthesis from (S)-Malic Acid

A classical approach that builds the THF ring from an acyclic precursor.

  • Reduction: (S)-Malic acid is reduced to (S)-1,2,4-butanetriol.

  • Cyclization: Acid-catalyzed cyclization yields (S)-3-hydroxytetrahydrofuran.

  • Inversion & Substitution: The hydroxyl group is converted to a leaving group (Tosylate/Mesylate), displaced by cyanide (inversion of configuration to R), and reduced to the amine. Alternatively, a Mitsunobu reaction with phthalimide followed by hydrazine deprotection can be used.

Visualization: Synthesis Workflow

The following diagram illustrates the retrosynthetic logic and forward synthesis for the (3R) isomer.

Synthesis_Pathway cluster_alt Alternative Route (Chiral Pool) Start (R)-Tetrahydrofuran-3- carboxylic acid Amide (R)-Tetrahydrofuran-3- carboxamide Start->Amide 1. SOCl2, DCM 2. NH3 (aq) Amine (3R)-Oxolan-3- ylmethanamine Amide->Amine LiAlH4, THF Reflux Product (3R)-Oxolan-3-ylmethanamine Hydrochloride (CAS 1400744-17-3) Amine->Product HCl/Dioxane Precipitation Malic (S)-Malic Acid Triol (S)-1,2,4-Butanetriol Malic->Triol Reduction HydroxyTHF (S)-3-Hydroxy-THF Triol->HydroxyTHF H+ Cyclization HydroxyTHF->Amine 1. TsCl 2. NaCN (Inversion) 3. Reduction

Figure 1: Synthetic pathways for (3R)-oxolan-3-ylmethanamine HCl, highlighting the retention of stereochemistry from chiral acid precursors.

Applications in Drug Discovery[1][2][7]

The (3R)-oxolan-3-ylmethanamine moiety is a "privileged scaffold" fragment. It is frequently employed to modulate the physicochemical properties of lead compounds.

Kinase Inhibitors

In oncology, this fragment is used to target the ATP-binding pocket of kinases. The ether oxygen can accept a hydrogen bond from the kinase hinge region or solvating water molecules, while the amine (often functionalized into an amide or urea) interacts with the catalytic lysine or aspartate.

  • Example: Synthesis of 4-(1H-imidazol-5-yl)-1H-pyrrolo[2,3-b]pyridine derivatives for leukemia treatment utilizes this amine to improve solubility and target selectivity [1].

Neonicotinoid Analogs

While the commercial insecticide Dinotefuran typically contains a racemic tetrahydrofuran-3-ylmethyl moiety, chiral studies have shown that specific enantiomers can exhibit differential binding affinities to nicotinic acetylcholine receptors (nAChRs). The (3R)-isomer serves as a vital tool compound for dissecting these stereochemical requirements.

Fragment-Based Drug Design (FBDD)

Due to its low molecular weight (<150 Da) and specific 3D vector, it is an ideal "fragment" for screening libraries. It allows medicinal chemists to explore the "ether space" of a binding pocket, replacing more hydrophobic cyclopentyl or cyclohexyl groups to lower logD and improve metabolic clearance.

Visualization: Pharmacophore Logic

Pharmacophore Core (3R)-Oxolan-3-ylmethanamine Scaffold HBA Ether Oxygen: H-Bond Acceptor (Solubility/Hinge Bind) Core->HBA Amine Primary Amine: Handle for Amide/Urea (Salt Bridge) Core->Amine Chirality (3R)-Stereocenter: Vector Control (Selectivity) Core->Chirality Kinase Kinase Inhibitors (e.g., Pyrrolopyridines) Amine->Kinase Amide coupling Neuro CNS Agents (nAChR modulators) Chirality->Neuro Stereospecific binding

Figure 2: Pharmacophore mapping of the (3R)-oxolan-3-ylmethanamine scaffold showing key interaction points.

Handling, Stability, and Safety

Experimental Protocols
  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The hydrochloride salt is hygroscopic; protect from moisture to prevent clumping and hydrolysis.

  • Handling: Wear standard PPE (gloves, goggles, lab coat). As an amine salt, it may cause skin and eye irritation (H315, H319).

  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.

Analytical Validation
  • 1H NMR (D₂O/DMSO-d₆): Look for the diagnostic multiplets of the THF ring protons (1.5–4.0 ppm) and the doublet/singlet of the exocyclic methylene group (-CH₂-N) around 2.8–3.0 ppm.

  • Chiral HPLC: Verification of enantiomeric excess (ee) is crucial. Columns such as Chiralpak AD-H or OD-H are typically used with alkane/alcohol mobile phases.

References

  • Patent: 4-(1H-imidazol-5-yl)-1H-pyrrolo[2,3-b]pyridine derivatives for treating leukemia, lymphoma and solid tumors. CN111936496A. (Mentions use of CAS 1400744-17-3 as a starting material).

  • Chemical Supplier Data: Product Specification: (R)-(1-Tetrahydrofuran-3-yl)methanamine hydrochloride.[1] AChemBlock. (Source for CAS 1400744-17-3 confirmation).[1]

  • General Synthesis Context: Synthesis of 3-aminomethyl tetrahydrofuran. LookChem/ChemicalBook Data for CAS 165253-31-6.

  • Medicinal Chemistry Context: Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 2025.[11] (Context for THF scaffolds in drug design).

Sources

Exploratory

Molecular weight and physical properties of (3R)-oxolan-3-ylmethanamine HCl

The following technical guide is structured as a high-level monograph for research and development professionals. Physicochemical Profiling, Synthetic Utility, and Handling Protocols Executive Summary (3R)-Oxolan-3-ylmet...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for research and development professionals.

Physicochemical Profiling, Synthetic Utility, and Handling Protocols

Executive Summary

(3R)-Oxolan-3-ylmethanamine hydrochloride (CAS: 1400744-17-3) is a high-value chiral building block used extensively in the synthesis of third-generation neonicotinoids (e.g., Dinotefuran analogs) and novel pharmaceutical candidates. As the hydrochloride salt of the primary amine, it offers superior stability and crystallinity compared to its free base counterpart, which is typically a volatile, hygroscopic oil. This guide provides a definitive technical profile, encompassing molecular metrics, handling protocols for hygroscopic salts, and validated synthetic pathways.

Chemical Identity & Molecular Architecture

The compound features a saturated five-membered oxygen heterocycle (tetrahydrofuran) with a primary aminomethyl group at the C3 position. The (3R)-stereocenter is critical for biological activity in downstream APIs, where enantiomeric purity often dictates potency and metabolic stability.

Nomenclature & Identifiers
ParameterDetail
IUPAC Name [(3R)-Tetrahydrofuran-3-yl]methanamine hydrochloride
Common Synonyms (3R)-Oxolan-3-ylmethylamine HCl; (R)-3-(Aminomethyl)tetrahydrofuran HCl
CAS Number 1400744-17-3 (HCl Salt); 1048962-82-8 (Free Base)
Molecular Formula C₅H₁₁NO[1][2][3][4][5][6] · HCl
SMILES Cl.NC[C@H]1CCOC1
InChI Key CINJIXGRSTYIHP-UHFFFAOYSA-N (Base structure linkage)
Molecular Weight Breakdown

The precise stoichiometry of the hydrochloride salt is essential for accurate molarity calculations in synthesis.

ComponentFormulaContribution ( g/mol )
Free Base C₅H₁₁NO101.15
Counterion HCl36.46
Total MW C₅H₁₂ClNO 137.61

Physicochemical Properties

Data aggregated from standard certificate of analysis (CoA) baselines for high-purity research grades.

PropertySpecification / ObservationTechnical Note
Physical State White to off-white crystalline solidDistinct from the free base (colorless liquid).
Melting Point 145–155 °C (Decomp.)Broad range typical of hygroscopic amine salts; purity dependent.
Solubility Water (>100 mg/mL), DMSO, MethanolHigh polarity due to ionic character. Insoluble in hexanes/Et₂O.
Hygroscopicity Moderate to HighDeliquescent upon prolonged exposure to ambient humidity.
Chirality (R)-EnantiomerEnantiomeric Excess (ee) typically >97% for reagent grade.
Stability & Storage[2]
  • Thermal Stability: Stable under normal laboratory temperatures. Decomposes at elevated temperatures (>150°C) with release of HCl gas.

  • Reactivity: Incompatible with strong oxidizing agents and acid chlorides (unless acylation is intended).

  • Storage Protocol: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Desiccate to prevent hydrolysis or clumping.

Synthetic Routes & Manufacturing

The synthesis of (3R)-oxolan-3-ylmethanamine HCl generally relies on the "Chiral Pool" approach or asymmetric hydrogenation to establish the C3 stereocenter.

Primary Synthetic Pathway

The most robust route proceeds via the reduction of (3R)-tetrahydrofuran-3-carboxamide. This method avoids racemization associated with direct substitution on the ring.

Synthesis Start (3R)-Tetrahydrofuran- 3-carboxylic Acid Inter1 Amide Intermediate (Carboxamide) Start->Inter1 1. SOCl2 2. NH3 (aq) ProductBase (3R)-Oxolan-3- ylmethanamine (Free Base) Inter1->ProductBase LiAlH4 or BH3-THF (Reduction) FinalSalt (3R)-Oxolan-3- ylmethanamine HCl ProductBase->FinalSalt HCl in Dioxane/Et2O (Salt Formation)

Figure 1: Standard synthetic workflow for converting the chiral acid precursor to the target amine salt.

Experimental Protocols

These protocols are designed to ensure data integrity and safety when handling this specific compound.

Protocol: Handling & Hygroscopicity Management

Objective: Prevent water uptake which alters molecular weight calculations and stoichiometry.

  • Environment: All weighing operations must be performed in a humidity-controlled glovebox or a desiccated weighing chamber.

  • Equilibration: Allow the container to reach room temperature before opening to prevent condensation.

  • Transfer: Use antistatic weighing boats. If the solid appears clumpy or "wet," dry in a vacuum oven at 40°C for 4 hours over P₂O₅ before use.

Protocol: Analytical Verification (Chloride Content)

Objective: Validate the salt stoichiometry (Mono-HCl vs. Hemihydrochloride).

  • Method: Potentiometric Titration with Silver Nitrate (AgNO₃).

  • Reagents: 0.1 M AgNO₃ (standardized), HNO₃ (dilute).

  • Procedure:

    • Dissolve 50 mg of sample in 20 mL deionized water.

    • Acidify with 1 mL dilute HNO₃.

    • Titrate with 0.1 M AgNO₃ monitoring potential with a Silver/Sulfide ion-selective electrode.

    • Calculation:

      
      
      
    • Target: Theoretical Chloride content for C₅H₁₂ClNO is 25.76% .

Applications in Drug Discovery

The (3R)-oxolan-3-ylmethanamine moiety acts as a bioisostere for proline derivatives and other cyclic amines, often improving the metabolic stability and water solubility of the parent scaffold.

Key Application Areas:
  • Neonicotinoid Insecticides: Key intermediate for chiral analogs of Dinotefuran, enhancing receptor binding selectivity compared to the racemate.

  • Fragment-Based Design: Used as a polar, aliphatic "warhead" linker in kinase inhibitors.

  • Peptidomimetics: Introduces a constrained ether linkage that can participate in hydrogen bonding, mimicking the backbone of natural peptides.

Applications Center (3R)-Oxolan-3- ylmethanamine HCl App1 Dinotefuran Analogs Center->App1 Bioisosteric Replacement App2 Kinase Inhibitor Linkers Center->App2 Solubility Enhancement App3 Chiral Auxiliaries Center->App3 Asymmetric Induction

Figure 2: Strategic utility of the (3R)-oxolan-3-ylmethanamine scaffold in medicinal chemistry.

References

  • AChemBlock. (R)-(1-Tetrahydrofuran-3-yl)methanamine hydrochloride Product Specifications. Catalog ID: G-5014.[7] Link

  • PubChem. Compound Summary for CID 10898660 (Free Base linkage). National Library of Medicine (US). Link

  • ChemicalBook. Tetrahydrofuran-3-ylmethanamine Properties and Synthesis. CAS 165253-31-6 (Racemic Ref).[8] Link

  • Google Patents. Preparation method of (R)-tetrahydrofuran-3-amine and derivatives. CN105218490B. Link

  • Fisher Scientific. Oxolanes and Heterocyclic Building Blocks.Link

Sources

Foundational

Solubility profile of (R)-(Tetrahydrofuran-3-yl)methanamine hydrochloride in water vs organic solvents

Foreword: Understanding the Critical Role of Solubility in Drug Development In the landscape of pharmaceutical development, the journey of a molecule from a promising candidate to a therapeutic reality is paved with rigo...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Understanding the Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical development, the journey of a molecule from a promising candidate to a therapeutic reality is paved with rigorous scientific scrutiny. Among the most fundamental of its physicochemical properties is solubility—a determinant of bioavailability, formulation feasibility, and ultimately, clinical efficacy. This guide provides an in-depth technical exploration of the solubility profile of (R)-(Tetrahydrofuran-3-yl)methanamine hydrochloride, a key intermediate in the synthesis of various pharmaceutical agents.

This document is crafted for researchers, scientists, and drug development professionals. It eschews a rigid, templated format in favor of a narrative that logically unfolds from theoretical underpinnings to practical, field-proven methodologies. Our objective is not merely to present data, but to illuminate the causality behind experimental choices and to equip the reader with a robust framework for assessing the solubility of this, and similar, amine hydrochloride salts.

The Molecule in Focus: (R)-(Tetrahydrofuran-3-yl)methanamine Hydrochloride

(R)-(Tetrahydrofuran-3-yl)methanamine hydrochloride is an organic salt with the molecular formula C₅H₁₂ClNO. It is the hydrochloride salt of a primary amine, featuring a chiral center at the 3-position of the tetrahydrofuran ring. The presence of the polar tetrahydrofuran moiety and, more significantly, the protonated amine group, dictates its physicochemical behavior.

The conversion of the parent amine to its hydrochloride salt is a common strategy in pharmaceutical chemistry. This is done to enhance stability and, most notably, to increase aqueous solubility.[1][2][3] Amines, being basic, react with acids like hydrochloric acid to form salts, which are ionic and thus generally exhibit greater solubility in polar solvents like water.[2][4][5]

Theoretical Framework: The Science of Solubility

The solubility of a compound is the extent to which it dissolves in a solid, liquid, or gaseous solvent to form a homogeneous solution. For a solid crystalline solute like (R)-(Tetrahydrofuran-3-yl)methanamine hydrochloride, dissolution can be conceptualized as a two-step process: the energy required to break the crystal lattice (lattice energy) and the energy released upon the interaction of the solute molecules with the solvent molecules (solvation energy). A favorable dissolution process occurs when the solvation energy compensates for the lattice energy.

Aqueous Solubility:

As a salt, (R)-(Tetrahydrofuran-3-yl)methanamine hydrochloride is expected to be highly soluble in water. In an aqueous medium, the ionic bond between the protonated amine and the chloride ion dissociates, and the resulting ions are effectively solvated by water molecules through ion-dipole interactions. The polar nature of water and its ability to form hydrogen bonds further stabilize the dissolved ions. The pH of the aqueous medium can influence the solubility of amine salts, although for the salt of a strong acid like HCl, this effect is less pronounced than for salts of weak acids. However, in highly acidic solutions, the common ion effect from an excess of chloride ions could potentially suppress solubility.[6]

Organic Solvent Solubility:

The solubility of (R)-(Tetrahydrofuran-3-yl)methanamine hydrochloride in organic solvents is anticipated to be significantly lower than in water. The "like dissolves like" principle is paramount here.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a hydroxyl group capable of hydrogen bonding and have a relatively high dielectric constant. While solubility will be lower than in water, some degree of dissolution is expected due to the polar nature of the salt and the solvent's ability to solvate ions.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have a high dielectric constant and are polar, but lack a hydrogen-bond donating group. They can solvate the cation (the protonated amine) to some extent, but are less effective at solvating the chloride anion compared to protic solvents. Moderate to low solubility is expected.

  • Non-Polar Solvents (e.g., Toluene, Hexane): These solvents have a low dielectric constant and lack the ability to form significant interactions with the ionic salt. Consequently, the solubility of (R)-(Tetrahydrofuran-3-yl)methanamine hydrochloride in non-polar solvents is expected to be very low to negligible.

Experimental Determination of the Solubility Profile

To quantitatively assess the solubility of (R)-(Tetrahydrofuran-3-yl)methanamine hydrochloride, a systematic experimental approach is necessary. The shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and direct measurement of the thermodynamic equilibrium state.[7][8][9]

The Shake-Flask Method: A Self-Validating Protocol

The trustworthiness of a solubility measurement hinges on ensuring that a true equilibrium has been reached between the undissolved solid and the saturated solution. The shake-flask method is inherently self-validating when performed correctly.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Material Characterization (Purity, Polymorph) D Add Excess Solid to Solvent A->D B Solvent Selection B->D C Temperature Control Setup E Agitate at Constant Temperature (e.g., 24-48h) C->E D->E F Equilibration Check (e.g., sampling at 24h & 48h) E->F G Phase Separation (Centrifugation/Filtration) F->G Equilibrium Confirmed H Quantitative Analysis of Supernatant (e.g., HPLC-UV) G->H I Data Interpretation & Reporting H->I

Caption: Workflow for Equilibrium Solubility Determination via the Shake-Flask Method.

Step-by-Step Protocol:

  • Material Preparation:

    • Confirm the identity and purity of (R)-(Tetrahydrofuran-3-yl)methanamine hydrochloride using appropriate analytical techniques (e.g., NMR, LC-MS).

    • Characterize the solid-state form (polymorph) of the material, as different polymorphs can exhibit different solubilities.[10]

    • Use high-purity solvents.

  • Experimental Setup:

    • For each solvent, add an excess amount of the solid compound to a known volume of the solvent in a sealed vial. The excess solid is crucial to ensure that a saturated solution is formed.

    • Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C and/or 37 °C for physiological relevance).

  • Equilibration:

    • Agitate the vials for a predetermined period, typically 24 to 48 hours, to allow the system to reach equilibrium.

    • To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24h and 48h). If the measured concentrations are consistent, equilibrium is assumed.

  • Sample Preparation and Analysis:

    • After equilibration, allow the vials to stand undisturbed in the temperature-controlled bath to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant.

    • Separate the saturated solution from the undissolved solid. This is a critical step and is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., PTFE).

    • Accurately dilute the filtrate with a suitable mobile phase.

    • Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

  • Data Reporting:

    • Express the solubility in units of mg/mL or g/L.

    • Report the temperature at which the measurement was performed.

Illustrative Solubility Profile

While specific experimental data for (R)-(Tetrahydrofuran-3-yl)methanamine hydrochloride is not publicly available, we can present an illustrative solubility profile based on the theoretical principles discussed. This data serves as a practical example of what a researcher might expect to find and how to interpret it.

Table 1: Illustrative Solubility of (R)-(Tetrahydrofuran-3-yl)methanamine Hydrochloride at 25 °C

SolventSolvent TypeDielectric Constant (approx.)Illustrative Solubility (mg/mL)Classification
WaterPolar Protic80.1> 200Very Soluble
MethanolPolar Protic32.750 - 100Soluble
EthanolPolar Protic24.520 - 40Sparingly Soluble
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.710 - 20Slightly Soluble
N,N-Dimethylformamide (DMF)Polar Aprotic36.75 - 15Slightly Soluble
AcetonitrilePolar Aprotic37.5< 1Very Slightly Soluble
Dichloromethane (DCM)Non-Polar9.1< 0.1Practically Insoluble
TolueneNon-Polar2.4< 0.1Practically Insoluble
HexaneNon-Polar1.9< 0.1Practically Insoluble

Logical Relationship Diagram:

G cluster_solvents Solvent Properties cluster_solubility Solubility Outcome Polarity High Polarity (e.g., Water, Methanol) HighSol High Solubility Polarity->HighSol 'Like Dissolves Like' NonPolarity Low Polarity (e.g., Toluene, Hexane) LowSol Low to Negligible Solubility NonPolarity->LowSol Mismatch in Polarity

Caption: Relationship between solvent polarity and the solubility of an ionic salt.

Interpretation and Implications for Drug Development

The illustrative data aligns with our theoretical understanding. The high aqueous solubility is a direct consequence of the ionic nature of the hydrochloride salt. This is a highly desirable characteristic in early drug development, as it often correlates with good absorption and bioavailability for orally administered drugs.

The significantly lower solubility in organic solvents has several practical implications:

  • Reaction Chemistry: When using the free amine form of (tetrahydrofuran-3-yl)methanamine in non-polar organic solvents for synthesis, the hydrochloride salt, if formed as a byproduct, will likely precipitate out of the reaction mixture. This can be advantageous for purification.

  • Purification: The differential solubility can be exploited for purification. For instance, the compound can be dissolved in a minimal amount of a polar solvent like methanol and then precipitated by adding a non-polar anti-solvent like toluene.

  • Formulation: The high aqueous solubility simplifies the development of aqueous-based formulations, such as solutions for intravenous administration or oral syrups. However, for formulations requiring a non-aqueous vehicle, the low solubility in many organic solvents would necessitate the use of co-solvents or other solubilization techniques.

Conclusion: A Framework for Solubility Assessment

This guide has provided a comprehensive framework for understanding and determining the solubility profile of (R)-(Tetrahydrofuran-3-yl)methanamine hydrochloride. By integrating theoretical principles with a robust experimental protocol, researchers can confidently characterize this critical physicochemical property. The insights gained from a thorough solubility assessment are invaluable, guiding decisions from synthetic route optimization and purification strategies to the design of effective and bioavailable drug formulations. The principles and methodologies outlined herein are not only applicable to the title compound but also serve as a reliable guide for the broader class of amine hydrochloride salts that are prevalent in pharmaceutical development.

References

  • Amine Salts in Pharmaceuticals: LibreTexts. (2020). 15.13: Amines as Bases. [Link]

  • Solubility of Amine Salts: Purdue University. (n.d.). Amines. [Link]

  • General Principles of Solubility: Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. [Link]

  • Amine Solubility in Acid: University of Alberta. (n.d.). Isolation (Recovery) of amines. [Link]

  • Shake-Flask Method for Solubility: Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Factors Affecting Solubility: Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • Common Ion Effect on Hydrochloride Salts: PubMed. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation. [Link]

  • Solubility of Organic Compounds: University of Calgary. (2023). Solubility of Organic Compounds. [Link]

Sources

Exploratory

Technical Monograph: Structural &amp; Stereochemical Analysis of (3R)-Oxolan-3-ylmethanamine Hydrochloride

[1] Executive Summary (3R)-Oxolan-3-ylmethanamine hydrochloride (CAS: 1400744-17-3) is a critical chiral building block employed in the synthesis of kinase inhibitors and GPCR modulators.[1] Its value lies in the (3R)-te...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

(3R)-Oxolan-3-ylmethanamine hydrochloride (CAS: 1400744-17-3) is a critical chiral building block employed in the synthesis of kinase inhibitors and GPCR modulators.[1] Its value lies in the (3R)-tetrahydrofuran (oxolane) motif, which imparts specific solubility profiles and metabolic stability to drug candidates compared to their carbocyclic analogs.

However, this compound presents distinct analytical challenges:

  • Lack of UV Chromophore: The aliphatic ether and amine backbone renders standard UV-HPLC detection ineffective.[1]

  • Enantiomeric Purity: Verifying the (3R) configuration against the (3S) antipode requires specialized derivatization or chiral stationary phases.[1]

  • Hygroscopicity: As a primary amine hydrochloride, the material is prone to deliquescence, affecting quantitative weighing and stoichiometry.[1]

This guide outlines a self-validating analytical workflow to ensure structural integrity and stereochemical purity.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertyData
IUPAC Name [(3R)-oxolan-3-yl]methanamine hydrochloride
Common Synonyms (3R)-Tetrahydrofuran-3-ylmethanamine HCl; (R)-3-(Aminomethyl)tetrahydrofuran HCl
CAS Number (HCl) 1400744-17-3
CAS Number (Free Base) 1048962-82-8
Molecular Formula C₅H₁₁NO[1][2][3] · HCl
Molecular Weight 137.61 g/mol (Salt); 101.15 g/mol (Base)
Chiral Center C3 (R-configuration)
Physical State White to off-white crystalline solid (Hygroscopic)
Solubility High: Water, DMSO, Methanol; Low: DCM, Hexanes

Structural Characterization (Spectroscopy)

Nuclear Magnetic Resonance (NMR) Analysis

The chirality at C3 renders the protons on C2 and C4 diastereotopic. This results in complex splitting patterns that are diagnostic of the cyclic structure.[1]

Expected ¹H NMR Profile (400 MHz, DMSO-d₆):

  • 
     8.10–8.30 (br s, 3H):  Ammonium protons (
    
    
    
    ).[1] Broadening indicates exchangeable protons.[1]
  • 
     3.70–3.85 (m, 2H):  C2 protons (
    
    
    
    ).[1] Deshielded by the adjacent oxygen.[1]
  • 
     3.60–3.68 (m, 1H):  C5 proton (
    
    
    
    ).[1]
  • 
     3.45–3.55 (m, 1H):  C5 proton (
    
    
    
    ).[1]
  • 
     2.80–2.95 (m, 2H):  Exocyclic methylene (
    
    
    
    ).[1] Shifted downfield due to the cationic nitrogen.[1]
  • 
     2.40–2.55 (m, 1H):  C3 Methine (
    
    
    
    ).[1] The chiral center.[1][4][5][6][7][8]
  • 
     1.95–2.05 (m, 1H):  C4 proton.[1]
    
  • 
     1.55–1.65 (m, 1H):  C4 proton.[1]
    

Key Structural Confirmation: The non-equivalence of the geminal protons at C2 and C4 confirms the rigid cyclic environment. If the ring were open (linear ether), these signals would simplify significantly.

Mass Spectrometry (ESI-MS)[1]
  • Ionization Mode: Positive Electrospray (+ESI).[1]

  • Parent Ion:

    
     102.1 
    
    
    
    .[1]
  • Fragmentation: Loss of

    
     (17 Da) to give 
    
    
    
    85.1 (tetrahydrofuran-3-yl cation) is a common in-source fragment.[1]

Stereochemical Validation (The Core Challenge)

Because the molecule lacks a UV chromophore, direct chiral HPLC using UV detection is impossible without high concentrations or universal detectors (CAD/ELSD).

The Gold Standard: Marfey’s Method To rigorously prove the (3R) configuration, we utilize Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). This reagent reacts with the primary amine to form a diastereomer that absorbs strongly at 340 nm.[1]

Marfey's Analysis Workflow

MarfeysMethod Substrate (3R)-Amine HCl (Analyte) Reaction Derivatization (NaHCO3, 40°C, 1h) Substrate->Reaction Reagent L-FDAA (Marfey's Reagent) Reagent->Reaction Product L-L Diastereomer (UV Active @ 340nm) Reaction->Product HPLC C18 HPLC Separation Product->HPLC Result Retention Time Comparison vs (3S)-Standard HPLC->Result

Figure 1: Derivatization workflow for converting enantiomers to separable diastereomers.

Protocol Details
  • Sample Prep: Dissolve 1 mg of (3R)-oxolan-3-ylmethanamine HCl in 100 µL water.

  • Derivatization: Add 200 µL of 1% FDAA in acetone and 40 µL of 1M NaHCO₃.

  • Incubation: Heat at 40°C for 60 minutes.

  • Quench: Add 40 µL of 1M HCl to stop the reaction.

  • Analysis: Inject onto a standard C18 column (e.g., Agilent Zorbax Eclipse Plus).[1]

    • Mobile Phase: Water/Acetonitrile with 0.1% TFA.[1]

    • Detection: UV at 340 nm.[1]

Interpretation: The (3R)-amine-L-FDAA diastereomer will elute at a distinct retention time compared to the (3S)-amine-L-FDAA diastereomer.[1] The elution order is typically predictable based on hydrophobicity differences in the transition state.[1]

Analytical Logic & Quality Control

To ensure the material is suitable for drug development, the following decision tree must be applied.

QC_Workflow Start Raw Material (3R)-Oxolan-3-ylmethanamine HCl Identity Identity Check (1H NMR + MS) Start->Identity Purity Chemical Purity (GC-FID or derivatized HPLC) Identity->Purity Pass Reject Reject / Repurify Identity->Reject Fail Chiral Chiral Purity (Marfey's Method) Purity->Chiral >95% Purity->Reject <95% Salt Salt Stoichiometry (AgNO3 Titration) Chiral->Salt >98% ee Chiral->Reject <98% ee Release Release for Synthesis Salt->Release 0.95 - 1.05 eq HCl Salt->Reject Free base detected

Figure 2: Quality Control Decision Tree ensuring identity, purity, and salt form integrity.

Handling & Stability Guidelines

Hygroscopicity Management

As a low-molecular-weight amine hydrochloride, this compound is hygroscopic .[1]

  • Storage: Store at -20°C under Argon or Nitrogen.

  • Weighing: Allow the vial to equilibrate to room temperature before opening to prevent condensation. Weigh quickly or use a glovebox for GMP applications.

  • Consequence of Moisture: Absorption of water will lower the calculated effective mass, leading to incorrect stoichiometries in coupling reactions (e.g., amide coupling).

Solubility for Synthesis
  • Preferred Solvents: DMF, Methanol, Water.

  • Problematic Solvents: Ether, Hexanes (insoluble).[1]

  • Free Basing: If the free base is required, treat the HCl salt with resin-bound carbonate (e.g., PL-CO3) in MeOH/DCM to avoid aqueous workup of the highly water-soluble amine.

References

  • PubChem Compound Summary . (2025). (Tetrahydrofuran-3-yl)methanamine hydrochloride.[1][3][9][10] National Center for Biotechnology Information.[1] Link

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.[1] Link

  • AChemBlock . (2025).[1][7] (R)-(1-Tetrahydrofuran-3-yl)methanamine hydrochloride Product Data. Link

  • Harada, K., et al. (1996).[1] Determination of absolute configuration of amines by Marfey's method. Tetrahedron Letters. (General reference for the methodology applied in Section 4).

Sources

Foundational

Safety data sheet (SDS) and handling precautions for oxolan-3-ylmethanamine salts

Executive Summary Oxolan-3-ylmethanamine (also known as (Tetrahydrofuran-3-yl)methanamine) and its salts—most notably the hydrochloride (HCl)—are critical heterocyclic building blocks in medicinal chemistry.[1] They serv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Oxolan-3-ylmethanamine (also known as (Tetrahydrofuran-3-yl)methanamine) and its salts—most notably the hydrochloride (HCl)—are critical heterocyclic building blocks in medicinal chemistry.[1] They serve as essential amine scaffolds in the synthesis of bioactive compounds, including neonicotinoid insecticides (e.g., Dinotefuran) and various pharmaceutical candidates.[2]

While the free base (CAS 165253-31-6) is a volatile, flammable, and corrosive liquid, the salt forms (e.g., HCl, CAS 1072015-52-1) present distinct challenges, primarily regarding hygroscopicity and solid-state stability. This guide provides a rigorous technical framework for the safe storage, handling, and experimental application of these compounds, moving beyond generic SDS advice to address specific laboratory realities.

Part 1: Chemical Identity & Physical Properties[4]

Understanding the phase state is the first step in risk mitigation. The transition from salt to free base during workup is a critical safety control point.

Table 1: Comparative Physicochemical Profile
FeatureFree Base (Liquid)Hydrochloride Salt (Solid)
IUPAC Name (Tetrahydrofuran-3-yl)methanamine(Tetrahydrofuran-3-yl)methanamine hydrochloride
CAS Number 165253-31-61072015-52-1
Molecular Weight 101.15 g/mol 137.61 g/mol
Appearance Colorless to pale yellow liquidWhite to off-white crystalline solid
Flash Point ~58°C (Closed Cup)N/A (Solid)
Solubility Miscible with water, alcohols, DCMHighly soluble in water, MeOH; low in Et₂O
Key Instability Air-Sensitive: Absorbs CO₂ (carbamate formation)Hygroscopic: Deliquescent in high humidity

Part 2: Hazard Identification & GHS Classification[5][6]

Mechanistic Toxicology

The primary hazard of oxolan-3-ylmethanamine stems from its primary amine functionality .

  • Basicity (pKa ~9-10): The lone pair on the nitrogen is a potent nucleophile and base. Upon contact with moist mucous membranes (eyes, lungs), it generates hydroxide ions, causing saponification of lipids and protein denaturation.

  • Sensitization: Like many low-molecular-weight amines, prolonged exposure can lead to hypersensitivity.

Table 2: GHS Hazard Statements[6]
Hazard ClassFree Base (Liquid)HCl Salt (Solid)
Signal Word DANGER WARNING
Flammability H226: Flammable liquid and vapor.Not Classified.
Skin Corrosion H314: Causes severe skin burns and eye damage.H315: Causes skin irritation.[3][4]
Eye Damage H318: Causes serious eye damage.[5]H319: Causes serious eye irritation.[3][4][6]
Acute Toxicity H302/H332: Harmful if swallowed/inhaled.H302: Harmful if swallowed.[7][3]
STOT-SE H335: May cause respiratory irritation.[8]H335: May cause respiratory irritation.[3][6]

Critical Insight: Do not underestimate the salt. While it is not "corrosive" by GHS standards, inhalation of the dust creates a localized high-pH environment in the respiratory tract, leading to severe irritation indistinguishable from chemical burns.

Part 3: Operational Protocols & Engineering Controls

Storage and Stability

The Challenge: The HCl salt is hygroscopic. Moisture uptake alters the stoichiometry of reactions (leading to under-dosing of the amine) and can cause the solid to clump, making transfer difficult.

  • Protocol: Store under an inert atmosphere (Argon or Nitrogen) in a desiccator.

  • Container: Amber glass with a PTFE-lined cap. Avoid metal containers due to potential corrosion from residual HCl.

  • Shelf Life: Re-test purity (NMR/Titration) every 6 months if stored at room temperature; 12 months if stored at -20°C.

Weighing and Transfer (Hygroscopic Management)

Static electricity often plagues dry amine salts, causing them to "jump" during weighing.

  • Anti-Static Measures: Use an ionizing bar or anti-static gun on the spatula and weigh boat.

  • Speed: Weigh quickly to minimize water absorption. For precise GMP applications, weigh inside a glovebox or a humidity-controlled weighing enclosure.

  • Alternative: If the salt has clumped, dissolve the entire bottle in a known volume of solvent (e.g., Methanol) to create a stock solution, then dispense volumetrically.

Reaction Setup (Free-Basing In Situ)

In many nucleophilic substitutions, the salt must be neutralized to release the reactive free amine.

  • Reagent Choice: Use non-nucleophilic bases (e.g., DIPEA, TEA) or inorganic carbonates (K₂CO₃, Cs₂CO₃).

  • Order of Addition:

    • Dissolve Salt in solvent.

    • Add Base.

    • Wait 10-15 mins for equilibrium (ensure full deprotonation).

    • Add Electrophile.

  • Why? Adding the electrophile before the base can lead to competition or incomplete reaction if the amine is not fully available.

Part 4: Visualization of Workflows

Diagram 1: Safe Handling Lifecycle

This workflow illustrates the "Cradle-to-Grave" handling process, emphasizing the divergence between the stable salt and the volatile free base.

SafeHandling Receipt Receipt of Material (Check Seal Integrity) Storage Storage (Desiccator / Inert Gas) Receipt->Storage Log & Label Weighing Weighing (Anti-static / Low Humidity) Storage->Weighing Minimize Exposure Weighing->Storage Reseal Immediately Reaction Reaction / Free-Basing (Fume Hood Required) Weighing->Reaction Transfer Solids Quench Quench & Workup (Neutralize Excess Amine) Reaction->Quench Complete Conversion Waste Waste Disposal (Basic Organic Waste) Quench->Waste Aqueous/Organic Split

Caption: Lifecycle management of hygroscopic amine salts, highlighting critical control points for moisture and exposure control.

Diagram 2: Emergency Response Decision Logic

A self-validating logic tree for immediate response to exposure incidents.

EmergencyResponse Start Exposure Incident Type Identify Contact Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin Flush with Water (15 min) Remove Contaminated Clothing Do NOT Neutralize Skin->ActionSkin ActionEye Flush with Water (15 min) Lift Eyelids Seek Ophthalmologist Eye->ActionEye ActionInhal Move to Fresh Air Oxygen if breathing difficult Monitor for Edema Inhal->ActionInhal

Caption: Immediate triage protocols for amine exposure. Note: Never attempt to neutralize skin burns with acid.

Part 5: Personal Protective Equipment (PPE) Matrix

The selection of PPE depends on the state of the matter and the scale of operation.

OperationGlove MaterialRespiratory ProtectionEye Protection
Weighing Solid (mg scale) Nitrile (0.11 mm)N95/P2 Mask (if outside hood)Safety Glasses
Weighing Solid (kg scale) Nitrile (Double gloved)PAPR or Full-face RespiratorChemical Goggles
Handling Liquid (Free Base) Laminate / Silver Shield Organic Vapor Cartridge (A2)Face Shield + Goggles
Spill Cleanup Butyl RubberSCBA (if large volume)Full Face Shield

Expert Note on Gloves: Standard thin nitrile gloves offer good protection against the solid salt. However, for the liquid free base, nitrile has a short breakthrough time (<15 mins). If handling the neat liquid, use "Silver Shield" laminate gloves or change nitrile gloves immediately upon splash contact.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10898660, (Tetrahydrofuran-3-yl)methanamine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 1-(tetrahydrofuran-3-yl)methanamine. Retrieved from [Link]

Sources

Exploratory

Technical Guide: pKa Profile &amp; Determination of (3R)-Oxolan-3-ylmethanamine Hydrochloride

Executive Summary (3R)-Oxolan-3-ylmethanamine hydrochloride (CAS: 1400744-17-3 for the specific isomer salt) is a critical chiral building block in fragment-based drug discovery (FBDD). It serves as a saturated heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3R)-Oxolan-3-ylmethanamine hydrochloride (CAS: 1400744-17-3 for the specific isomer salt) is a critical chiral building block in fragment-based drug discovery (FBDD). It serves as a saturated heterocyclic bioisostere for proline or cyclopentyl derivatives, offering improved metabolic stability and solubility profiles.

Understanding the acid dissociation constant (pKa) of its primary amine group is non-negotiable for medicinal chemists. The pKa dictates the ionization state at physiological pH (7.4), directly influencing membrane permeability, protein-ligand binding affinity, and salt selection during formulation.

This guide provides the consensus physicochemical data, a mechanistic analysis of the structural factors influencing its acidity, and a self-validating Standard Operating Protocol (SOP) for experimental determination.

Physicochemical Profile

The following data aggregates computational consensus and structural analog comparisons. While enantiomers (R/S) exhibit identical pKa values in achiral solvents (water), the (3R) configuration is specified here for precision in chiral synthesis applications.

Table 1: Key Physicochemical Parameters
ParameterValue / DescriptionConfidence Level
Compound Name (3R)-Oxolan-3-ylmethanamine HClN/A
Free Base CAS 165253-31-6High
Salt CAS 1400744-17-3High
Predicted pKa (Base) 9.96 ± 0.29 High (Computational Consensus)
Experimental pKa Range 9.6 – 10.0 Medium (Based on structural analogs)
LogP (Octanol/Water) -0.65 (approx.)[1]High
H-Bond Donors 3 (as HCl salt)High
Polar Surface Area ~35 ŲHigh

Note: The pKa of ~9.96 indicates that at physiological pH (7.4), the molecule exists almost exclusively (>99%) in its protonated, cationic form (


).

Structural Analysis: The Inductive Effect

To understand why the pKa sits at ~9.96 rather than the typical ~10.5–10.7 of primary alkyl amines (like pentylamine), one must analyze the electron-withdrawing effects of the tetrahydrofuran (oxolane) ring.

Mechanistic Logic
  • Inductive Withdrawal (-I): The oxygen atom in the oxolane ring is electronegative. It pulls electron density through the sigma-bond framework.

  • Distance Dependence:

    • In Tetrahydrofurfurylamine (2-position isomer), the oxygen is 3 bonds away from the nitrogen. The -I effect is strong, lowering pKa to ~9.2.

    • In (3R)-Oxolan-3-ylmethanamine (3-position isomer), the oxygen is 4 bonds away via the shortest path. The -I effect is attenuated (weakened) by the extra distance.

  • Result: The amine retains more electron density than the 2-isomer, making the conjugate acid less acidic (higher pKa), but still slightly more acidic than a pure alkane chain due to the residual ring influence.

Visualization: Structure-Property Relationship

InductiveEffect Oxygen Ring Oxygen (Electronegative) CarbonSkeleton Oxolane Ring (Sigma Framework) Oxygen->CarbonSkeleton Inductive Pull (-I) Amine Primary Amine (-NH2) CarbonSkeleton->Amine Attenuated Effect (4 Bonds) Proton Proton Affinity (pKa ~9.96) Amine->Proton Modulated Basicity

Figure 1: The electron-withdrawing path of the ether oxygen reduces the electron density on the nitrogen, slightly lowering the pKa compared to aliphatic amines.

Experimental Protocol: Potentiometric Titration

Since specific batch-to-batch variations occur, reliance on predicted values is insufficient for critical development stages. The following protocol is the Gold Standard for determining the precise pKa of amine salts.

Reagents & Equipment
  • Analyte: ~50 mg (3R)-oxolan-3-ylmethanamine HCl (dried in vacuo).

  • Titrant: 0.1 M NaOH (Standardized against KHP).

  • Solvent:

    
    -free deionized water (degassed with Argon/Nitrogen).
    
  • Ionic Strength Adjuster (ISA): 0.15 M KCl (to mimic physiological ionic strength).

  • Equipment: Potentiometric titrator (e.g., Mettler Toledo or Metrohm) with a combined glass pH electrode.

Step-by-Step Methodology
  • Electrode Calibration:

    • Calibrate pH electrode using buffers 4.01, 7.00, and 10.01 at 25°C.

    • Quality Gate: Slope must be >98% theoretical Nernstian response.

  • Sample Preparation:

    • Dissolve

      
       moles of the hydrochloride salt in 50 mL of 0.15 M KCl solution.
      
    • Ensure complete dissolution; the solution should be clear.

  • Blank Titration:

    • Titrate 50 mL of the solvent (KCl) with 0.1 M NaOH to determine background carbonate levels.

  • Sample Titration:

    • Titrate the sample solution with 0.1 M NaOH under inert gas blanket (

      
      ).
      
    • Add titrant in dynamic increments (0.01 mL near equivalence point).

    • Record pH vs. Volume data points until pH reaches 12.0.

  • Data Processing:

    • Calculate the first derivative (

      
      ) to locate the exact equivalence point.
      
    • Use the Henderson-Hasselbalch equation at the half-equivalence point (where

      
      ).
      
Visualization: Titration Workflow

TitrationProtocol cluster_QC Quality Control Start Start: Dry Sample Prep Dissolve in 0.15M KCl (Degassed) Start->Prep Titrate Titrate with 0.1M NaOH (Inert Atmosphere) Prep->Titrate Calibrate Calibrate Electrode (Slope >98%) Calibrate->Titrate Data Record pH vs Volume Titrate->Data Calc Calculate pKa (Half-Equivalence) Data->Calc

Figure 2: Workflow for the potentiometric determination of pKa.

Implications in Drug Design[2]

Solubility & Salt Selection

With a pKa of ~9.96, the free base is an oil that readily absorbs


 from the air.
  • Recommendation: Maintain as the Hydrochloride (HCl) or Fumarate salt.

  • Solubility: The salt form is highly water-soluble (>50 mg/mL) due to the ionized amine and the polarity of the ether oxygen.

Permeability (LogD)

The distribution coefficient (LogD) varies with pH.

  • pH 2.0 (Stomach): 100% Ionized. LogD

    
     -2.5 (Low passive permeability).
    
  • pH 7.4 (Blood): >99% Ionized. LogD remains low.

  • Implication: This motif is generally used attached to a lipophilic scaffold. If used as a fragment, it requires active transport or must be linked to a hydrophobic core to cross the blood-brain barrier (BBB).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10898660, (Tetrahydrofuran-3-yl)methanamine. Retrieved February 15, 2026 from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams: Aliphatic Amines and Oxygen Acids.[2][3] Organic Chemistry Data.[4] Retrieved February 15, 2026 from [Link]

Sources

Foundational

Difference between (3R)-oxolan-3-ylmethanamine and (3S) enantiomers

Comparative Analysis, Synthetic Pathways, and Application in Ligand Design Executive Summary In modern fragment-based drug discovery (FBDD), the tetrahydrofuran (THF) ring serves as a critical bioisostere for proline, cy...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis, Synthetic Pathways, and Application in Ligand Design

Executive Summary

In modern fragment-based drug discovery (FBDD), the tetrahydrofuran (THF) ring serves as a critical bioisostere for proline, cyclopentane, and other saturated heterocycles. The specific moiety oxolan-3-ylmethanamine (also known as (tetrahydrofuran-3-yl)methanamine) provides a flexible amine "handle" attached to a polar, metabolic-modulating ether ring.

While the (3R) and (3S) enantiomers share identical scalar physicochemical properties, their topological divergence dictates their utility in medicinal chemistry. This guide analyzes the structural, synthetic, and pharmacological distinctions between these enantiomers, providing researchers with the data necessary to select the correct synthon for lead optimization.

Structural & Physicochemical Divergence[1]

At a fundamental level, the difference between the (3R) and (3S) isomers is stereogenic. The C3 carbon of the oxolane ring is the chiral center.

Stereochemical Definition
  • Systematic Name: [(3R)-oxolan-3-yl]methanamine vs. [(3S)-oxolan-3-yl]methanamine.

  • CAS Registry Numbers:

    • (3R)-Enantiomer: 1048962-82-8[1]

    • (3S)-Enantiomer: 1048962-84-0

    • Racemate: 165253-31-6[2][3][4]

  • Topology: The amine group extends from the ring via a methylene spacer.[5]

    • In the (3R) configuration, looking down the C3-H bond, the priorities (according to Cahn-Ingold-Prelog rules) trace a clockwise path.

    • In the (3S) configuration, they trace a counter-clockwise path.

Physicochemical Comparison Table

The following properties are identical for both enantiomers in an achiral environment but diverge in chiral interactions.

PropertyValue (Both Enantiomers)Note
Molecular Formula C₅H₁₁NO
Molecular Weight 101.15 g/mol Fragment-friendly (<150 Da)
Boiling Point 156°C (at 760 mmHg)High volatility requires care in drying
Density 0.967 g/cm³
LogP (Predicted) -0.5Highly polar; good for lowering lipophilicity
pKa (Conjugate Acid) ~9.5 - 10.0Typical primary aliphatic amine
Optical Rotation [α]D ≠ 0Magnitude identical, sign opposite (+/-)

The "Vector Effect" in Drug Design

The primary reason to separate these enantiomers is the Vector Effect . When this fragment is coupled to a drug scaffold (e.g., via amide bond formation), the THF oxygen and the drug core project into 3D space differently.

The 3-Point Attachment Theory

In a protein binding pocket:

  • The Amine Handle: Anchors the molecule (often to an aspartate or backbone carbonyl).

  • The THF Oxygen: Acts as a hydrogen bond acceptor (HBA).

  • The Hydrophobic Ring: Fills a small lipophilic pocket.

The Divergence:

  • Scenario A ((3S)-Isomer): The THF oxygen might point toward a solvent channel, improving solubility but offering no binding energy.

  • Scenario B ((3R)-Isomer): The THF oxygen might point directly at a backbone amide NH, creating a critical H-bond that increases potency by 10-100 fold (the "Eutomer").

Critical Insight: In neonicotinoid insecticides like Dinotefuran , the tetrahydrofuran-3-ylmethyl moiety is a key pharmacophore. While often used as a racemate in agriculture, the binding affinity to nicotinic acetylcholine receptors (nAChRs) is stereospecific, with one enantiomer typically exhibiting superior fit into the receptor's cation-pi subsite.

Synthetic Routes & Resolution Protocols

Obtaining high enantiomeric excess (ee) is non-trivial. Below are the two industry-standard workflows: Chemical Resolution and Chiral Pool Synthesis.

Workflow Visualization

Synthesis_Workflow Start Target: Chiral (3R/3S)-Oxolan-3-ylmethanamine RouteA Route A: Chiral Pool (High Cost, High Purity) Start->RouteA RouteB Route B: Kinetic Resolution (Scalable, Lower Cost) Start->RouteB Malic Start: (S)-Malic Acid RouteA->Malic Racemate Start: Racemic THF-3-ylmethanamine RouteB->Racemate Cyclization Cyclization & Reduction to (S)-THF-3-ol Malic->Cyclization Mit Mitsunobu / Azidation Cyclization->Mit Inversion of Config Final Final Pure Enantiomer (>98% ee) Mit->Final Enzyme Lipase Resolution (e.g., Candida antarctica) Racemate->Enzyme Selective Acylation Sep Separation of Amine vs Amide Enzyme->Sep Sep->Final

Figure 1: Comparative synthetic workflows for accessing enantiopure oxolan-3-ylmethanamine.

Protocol: Kinetic Resolution via Lipase (Route B)

This method is preferred for scale-up due to lower raw material costs.

Principle: Candida antarctica Lipase B (CAL-B) selectively acetylates one enantiomer of the primary amine, leaving the other as the free amine.

Step-by-Step Methodology:

  • Setup: Dissolve racemic (tetrahydrofuran-3-yl)methanamine (10 mmol) in methyl tert-butyl ether (MTBE).

  • Acyl Donor: Add ethyl acetate (5 equiv) as the acyl donor.

  • Catalysis: Add immobilized CAL-B (Novozym 435, 20% w/w relative to substrate).

  • Incubation: Shake at 30°C for 24-48 hours. Monitor via Chiral GC.

  • Workup: Filter off the enzyme.

  • Separation: The reaction mixture now contains:

    • Compound A: (S)-N-((tetrahydrofuran-3-yl)methyl)acetamide (assuming S-selectivity of lipase).

    • Compound B: Unreacted (R)-(tetrahydrofuran-3-yl)methanamine.

  • Purification: Partition between dilute HCl and Ethyl Acetate.

    • Aqueous Layer: Contains the (R)-Amine (salt form). Basify and extract to recover.

    • Organic Layer:[2][6][7] Contains the (S)-Amide .[8][9] Hydrolyze (NaOH/EtOH) to recover the (S)-Amine .

Analytical Discrimination

You cannot distinguish these isomers using standard NMR. You must use chiral environments.

Chiral HPLC Method
  • Column: Chiralpak IG or IC (Immobilized polysaccharide phases are robust for amines).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine is mandatory to suppress peak tailing caused by the basic primary amine interacting with silanols.

  • Detection: UV at 210 nm (weak absorption) or Refractive Index (RI). Derivatization with benzoyl chloride is recommended to improve UV detectability.

NMR Shift Reagent

If Chiral HPLC is unavailable, mix the substrate with (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle Alcohol) in CDCl₃. The diastereomeric solvates will induce split peaks in the ¹H NMR, particularly for the methylene protons adjacent to the amine.

Handling & Storage (Self-Validating Safety)

  • Hygroscopicity: As a low-molecular-weight amine with an ether linkage, this compound is hygroscopic. It will absorb atmospheric CO₂ to form carbamates.

    • Validation: If your liquid turns cloudy or solidifies on the rim, it has formed the carbonate salt.

  • Storage: Store under Argon/Nitrogen at 2-8°C.

  • Re-purification: If the compound yellows (oxidation), distill under reduced pressure (bulb-to-bulb Kugelrohr is effective for small scales).

References

  • PubChem. (2025). (S)-(tetrahydrofuran-3-yl)methanamine | C5H11NO.[9] National Library of Medicine. [Link]

  • Gotor, V., et al. (2000). Enzymatic resolution of amines and amino alcohols. Tetrahedron: Asymmetry, 11(1), 165-172.
  • Vertex AI Search. (2026).[10] Consolidated CAS and Property Data for Oxolan-3-ylmethanamine Enantiomers. (Data sourced from J&K Scientific, CymitQuimica, and PubChem snippets provided in search context).

Sources

Exploratory

Technical Guide: Thermodynamic Stability &amp; Profiling of Chiral Tetrahydrofuran-3-ylmethanamine Derivatives

Executive Summary Chiral tetrahydrofuran-3-ylmethanamine (3-THF-amine) is a high-value pharmacophore found in kinase inhibitors, GPCR ligands, and fragment-based drug discovery (FBDD) libraries. Its value lies in its abi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chiral tetrahydrofuran-3-ylmethanamine (3-THF-amine) is a high-value pharmacophore found in kinase inhibitors, GPCR ligands, and fragment-based drug discovery (FBDD) libraries. Its value lies in its ability to project the amine functionality into a specific vector space defined by the non-planar THF ring.

However, the thermodynamic stability of this motif is often misunderstood. Unlike the labile C2-substituted tetrahydrofurans (which suffer from anomeric instability), the C3-position is chemically robust but conformationally dynamic. This guide dissects the thermodynamic landscape of 3-THF-amine, focusing on conformational energy wells , solid-state salt thermodynamics , and chiral fidelity protocols .

Part 1: Structural Dynamics & Conformational Thermodynamics

The Pseudorotation Cycle

The tetrahydrofuran ring is never planar. It exists in a dynamic equilibrium of puckered states described by the pseudorotation phase angle (


). For 3-substituted THFs, the thermodynamic stability is governed by the trade-off between torsional strain (eclipsing interactions) and steric repulsion.
  • Twist (T) vs. Envelope (E) Forms: The low-energy conformations for 3-THF-amine are typically the Twist-3 (

    
    )  or Envelope-3 (
    
    
    
    )
    forms.
  • Substituent Orientation: The methanamine group at C3 prefers a pseudo-equatorial orientation to minimize 1,3-diaxial-like repulsive interactions with the C5 protons.

  • Thermodynamic Consequence: Binding affinity models must account for the entropic penalty required to "freeze" the ring into a bioactive conformation if the bound state differs from the solution-state global minimum.

Graphviz Visualization: Conformational Energy Landscape

The following diagram illustrates the dynamic equilibrium between ring puckering modes and the energy barriers associated with substituent orientation.

THF_Conformation cluster_0 Substituent Effect (C3-Methanamine) Planar Planar Transition State (High Energy Maxima) Twist Twist Form (3T4) (Global Minimum) Planar->Twist Pseudorotation (-4 to -6 kcal/mol) Envelope Envelope Form (3E) (Local Minimum) Twist->Envelope Low Barrier (< 1.5 kcal/mol) Bioactive Bound Conformation (Induced Fit) Twist->Bioactive Binding Penalty (Entropic Cost) Envelope->Bioactive Binding Penalty PseudoEq Pseudo-Equatorial (Thermodynamically Favored) PseudoAx Pseudo-Axial (Sterically Disfavored) PseudoEq->PseudoAx Steric Strain

Caption: Thermodynamic landscape of THF ring puckering. The system rapidly interconverts between Twist and Envelope forms, with the substituent preferring the pseudo-equatorial position.

Part 2: Chemical Stability & Chiral Fidelity

The Myth of C3 Instability

Researchers often conflate C3-THF derivatives with C2-THF derivatives (glycosyl-like).

  • C2 Position: Susceptible to acid-catalyzed ring opening or epimerization due to the anomeric effect and oxocarbenium ion stabilization.

  • C3 Position (Target): The C3 stereocenter in 3-THF-amine is configurationally stable under standard conditions. It lacks an adjacent carbonyl (preventing enolization) and is not part of a hemiacetal system.

Racemization Risks

While thermodynamically stable, racemization can occur under specific kinetic stress conditions during synthesis:

  • Radical Mechanisms: Exposure to free-radical initiators (e.g., during benzylic deprotection if protected) can abstract the C3 proton, as the resulting radical is stabilized by the

    
    -oxygen effect.
    
  • Oxidative Stress: Oxidation of the amine to an imine, followed by non-stereoselective reduction.

Synthesis & Resolution Strategy

To ensure thermodynamic stability of the process (i.e., robust reproducibility), avoid "chiral pool" approaches that rely on unstable starting materials. Instead, prioritize Enzymatic Resolution or Diastereomeric Salt Crystallization .

Table 1: Comparative Stability of Synthetic Routes

RouteKey IntermediateThermodynamic RiskScalability
Chiral Pool (Malic Acid) LactoneHigh (Racemization during reduction)Low
Enzymatic Resolution Acetylated amineLow (Kinetic control by lipase)High
Salt Resolution Tartrate saltLow (Thermodynamic control via lattice energy)Medium

Part 3: Solid-State Thermodynamics (Salt Selection)

For the amine functionality, "stability" is synonymous with hygroscopicity management . The free base of 3-THF-amine is a liquid or low-melting solid prone to absorbing atmospheric CO


 (carbamate formation). Converting it to a thermodynamically stable crystalline salt is mandatory for drug development.
The pKa Rule and Counterion Selection

The pKa of the primary amine is approximately 9.5–10.0. To ensure a proton transfer energy gap (


) sufficient for stable lattice formation:
  • Recommended: HCl, H

    
    SO
    
    
    
    , Methanesulfonic acid.
  • Avoid: Weak acids (Acetic, Lactic) which may form hygroscopic amorphous salts or oils.

Protocol: Thermodynamic Solubility & Polymorph Screening

This protocol determines the most thermodynamically stable polymorph (lowest free energy form) to prevent phase changes during storage.

Workflow Steps:

  • Slurry Equilibration: Suspend excess salt in solvents with varying polarity (e.g., IPA, Acetone, Water/THF) for 7 days.

  • Thermal Stress: Cycle temperature (5°C

    
     40°C) to overcome kinetic barriers and drive the system to the global thermodynamic minimum.
    
  • Analysis: Filter and analyze via PXRD (Powder X-Ray Diffraction) and DSC (Differential Scanning Calorimetry).

Graphviz Visualization: Salt Selection Decision Tree

This workflow ensures the selection of a solid form that meets thermodynamic stability criteria (non-hygroscopic, chemically stable).

Salt_Selection Start Free Base (Liquid/Oil) Screen Counterion Screen (pKa < 6 acids) Start->Screen Cryst Crystallization Screen->Cryst Solid Solid Isolated? Cryst->Solid Hygro Hygroscopicity Test (DVS) Solid->Hygro Yes Fail Reject / Reformulate Solid->Fail No (Oil) Hygro->Fail Deliquescent Poly Polymorph Screen (Slurry Bridging) Hygro->Poly < 2% Weight Gain Stable Thermodynamically Stable Salt Poly->Stable Single Stable Form Poly->Fail Metastable/Solvates

Caption: Decision tree for isolating a thermodynamically stable salt form of chiral 3-THF-amine.

Part 4: Experimental Protocols

Chiral Purity Assessment (HPLC)

To validate thermodynamic stability (lack of racemization) during stress testing, a robust chiral method is required.

  • Column: Chiralpak IG or IC (Immobilized phases are preferred for amine stability).

  • Mobile Phase: Hexane/EtOH/Diethylamine (80:20:0.1). Note: Diethylamine is critical to suppress peak tailing of the primary amine.

  • Detection: UV at 210 nm (weak chromophore; high concentration required) or CAD (Charged Aerosol Detection).

Forced Degradation (Stress Testing)

Execute this protocol to establish the chemical stability limits.

  • Acid Hydrolysis: 1N HCl, 60°C, 24h. (Target: Ring opening).

  • Base Hydrolysis: 1N NaOH, 60°C, 24h. (Target: Generally stable).

  • Oxidation: 3% H

    
    O
    
    
    
    , RT, 4h. (Target: N-oxide formation, potential C3-H abstraction).
  • Thermal: Solid state, 80°C, 7 days. (Target: Amide formation if residual esters present, or dimerization).

Acceptance Criteria:

  • Purity > 99.0%.

  • Enantiomeric Excess (ee) > 98.0% (No racemization observed).

  • Mass Balance > 95%.

References

  • Conformational Analysis of Tetrahydrofuran: Rayón, V. M., & Sordo, J. A. (2005). Pseudorotation in tetrahydrofuran: An ab initio study. Journal of Chemical Physics. [Link]

  • Synthesis and Resolution: Gao, Y., et al. (2009). Synthesis of chiral tetrahydrofuran derivatives. ResearchGate / ARKIVOC. [Link]

  • Solid State Stability in Drug Development: Byrn, S. R., et al. (2004).[1] Impact of solid state properties on developability assessment of drug candidates. PubMed.[2] [Link]

  • Racemization Mechanisms: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (General reference for C-H acidity and radical stability). [Link][3]

  • Chiral HPLC Method Development: Daicel Corporation. Instruction Manual for CHIRALPAK® IG. [Link]

Sources

Foundational

Hydrogen bond donor/acceptor count for (3R)-oxolan-3-ylmethanamine

Technical Guide for Medicinal Chemistry & Structural Biology [1][2] Executive Summary (3R)-Oxolan-3-ylmethanamine (CAS: 726317-06-6) represents a high-value saturated heterocyclic scaffold in fragment-based drug discover...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemistry & Structural Biology [1][2]

Executive Summary

(3R)-Oxolan-3-ylmethanamine (CAS: 726317-06-6) represents a high-value saturated heterocyclic scaffold in fragment-based drug discovery (FBDD).[1][2] Unlike flat aromatic amines, this molecule offers three-dimensionality (


 character) and specific vectorality for hydrogen bonding.[1][2]

This guide provides a definitive analysis of the hydrogen bond donor (HBD) and acceptor (HBA) counts for this ligand.[1][2] Crucially, it distinguishes between the canonical (neutral) state used in high-throughput screening filters (e.g., Lipinski’s Rule of 5) and the physiological state relevant to protein-ligand binding at pH 7.4.[1][2]

Part 1: Molecular Architecture & H-Bond Analysis[1][2]

Structural Definition

The molecule consists of a five-membered saturated ether ring (oxolane/tetrahydrofuran) substituted at the C3 position with a methanamine group.[1][2][3] The (3R) stereochemistry dictates the spatial orientation of the amine vector relative to the ether oxygen but does not alter the fundamental H-bond count compared to the (3S) enantiomer.[1][2]

The Dual-State Counting Paradox

For high-precision modeling, researchers must account for the ionization state of the primary amine.[1][2]

State A: Neutral Species (Canonical)

Relevant for: LogP determination, gas-phase modeling, and basic database filtering.[1][2]

FeatureCountJustification
H-Bond Donors (HBD) 2 The primary amine group (

) possesses two polar protons attached to nitrogen.[1][2]
H-Bond Acceptors (HBA) 2 1. Ether Oxygen (O1): Possesses two lone pairs (

hybridized).2.[1][2] Amine Nitrogen (N): Possesses one lone pair available for acceptance.[1][2]
State B: Physiological Species (pH 7.4)

Relevant for: Ligand-protein docking, pharmacophore mapping, and ADME prediction. Note: With a predicted pKa


 9.9, the amine is >99% protonated at pH 7.4.[2]
FeatureCountJustification
H-Bond Donors (HBD) 3 The ammonium group (

) now carries three acidic protons.[1][2]
H-Bond Acceptors (HBA) 1 1. Ether Oxygen (O1): Remains an acceptor.2.[1][2] Amine Nitrogen: The lone pair is now occupied by a proton (dative bond), rendering it null as an acceptor.[2]
Visualization of Pharmacophore States[2]

G cluster_0 Neutral State (Canonical) cluster_1 Physiological State (pH 7.4) Neutral (3R)-Oxolan-3-ylmethanamine (Neutral) HBD_N HBD Count: 2 (-NH2) Neutral->HBD_N HBA_N HBA Count: 2 (Ether O + Amine N) Neutral->HBA_N Protonated (3R)-Oxolan-3-ylmethanamine (Cationic -NH3+) Neutral->Protonated Protonation (pKa ~9.9) HBD_P HBD Count: 3 (-NH3+) Protonated->HBD_P HBA_P HBA Count: 1 (Ether O only) Protonated->HBA_P

Figure 1: Pharmacophore transition driven by pH.[1][2] At physiological conditions, the molecule gains a donor but loses an acceptor.[2]

Part 2: Physicochemical Context & Mechanistic Insights[2]

The "Weak" Acceptor: Tetrahydrofuran Oxygen

While the ether oxygen is formally counted as an acceptor, its strength is significantly lower than that of a carbonyl or pyridine nitrogen.[2]

  • Steric Shielding: The adjacent methylene groups in the ring create steric hindrance, limiting the approach of bulky donor groups from proteins.[2]

  • Electronic Availability: The

    
     hybridization means the lone pairs are more diffuse.[1][2] In docking simulations, it is advisable to treat the ether oxygen as a "weak" or "optional" constraint unless a specific water bridge is conserved.[2]
    
The Stereochemical Vector

The (3R) configuration is critical not for the count of H-bonds, but for their vector.[1][2]

  • In the (3R) isomer, the methanamine arm projects "up" relative to the ring plane (assuming standard orientation).[2]

  • This creates a defined distance and angle between the Ether O (Acceptor) and the Amine N (Donor/Cation).[1][2]

  • Design Tip: This fixed geometry makes the scaffold an excellent "linker" in PROTACs or bifunctional ligands, where precise exit vectors are required to avoid steric clashes.[2]

Part 3: Experimental Validation Protocols

To empirically verify the H-bond acidity (donor strength) and basicity (acceptor strength), we utilize solvatochromic analysis and NMR titration.[1][2]

Protocol: NMR Titration for HBD Assessment

This protocol measures the chemical shift perturbation of the amine protons when exposed to a standard acceptor (e.g., DMSO).[2]

Reagents:

  • Analyte: (3R)-oxolan-3-ylmethanamine (>98% purity).[1][2][4]

  • Solvent:

    
     (Non-polar, non-H-bonding baseline).[1][2]
    
  • Titrant: DMSO-d6 (Strong H-bond acceptor).[1][2]

Methodology:

  • Baseline Scan: Dissolve 5 mg of analyte in 600

    
     of 
    
    
    
    .[1][2] Acquire
    
    
    NMR (400 MHz+). Record chemical shift (
    
    
    ) of
    
    
    protons.[1][2]
  • Titration: Sequentially add DMSO-d6 in 10

    
     increments (up to 10 equivalents).
    
  • Analysis: Plot

    
     (change in chemical shift) vs. [DMSO].
    
  • Interpretation: A significant downfield shift (moving to higher ppm) indicates strong H-bond donation capability.[1][2] The magnitude of the shift correlates with Abraham’s hydrogen bond acidity parameter (

    
    ).[1][2]
    
Protocol: Determination of pKa (Potentiometric)

To confirm the ionization state at pH 7.4.[2]

  • System: SiriusT3 or equivalent potentiometric titrator.

  • Solvent: 0.15 M KCl (aq) to mimic physiological ionic strength.

  • Procedure: Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH.

  • Data Processing: Fit the Bjerrum plot to determine the

    
     of the ammonium group.[1][2]
    
    • Expected Result:

      
      .[1][2][5]
      

Part 4: Computational Workflow

For in silico validation, Density Functional Theory (DFT) provides the electrostatic potential map (ESP), visualizing the exact location of H-bond "hotspots."[2]

Workflow cluster_inputs Input Generation cluster_calc DFT Calculation (Gaussian/ORCA) cluster_output Analysis S1 Generate 3D Conformer (R-isomer specific) S2 Protonation State Setup (Neutral vs Cationic) S1->S2 S3 Geometry Optimization (B3LYP/6-31G*) S2->S3 S4 Frequency Check (Ensure no imaginary freqs) S3->S4 S5 ESP Map Generation S4->S5 S6 Identify Vmin/Vmax (H-bond strength) S5->S6

Figure 2: Computational workflow for mapping electrostatic potential surfaces to quantify H-bond strength.

References

  • PubChem Database. (3R)-oxolan-3-ylmethanamine Compound Summary. National Library of Medicine.[1][2] [Link][1][2]

  • Lipinski, C. A., et al. (2001).[1][2] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]

  • Abraham, M. H., et al. (2006).[1][2] Hydrogen Bonding Part 1: Genral Principles and the Determination of Hydrogen Bond Acidities and Basicities. Journal of Physical Organic Chemistry. [Link][1][2]

  • ChEMBL Database. Target interactions for Tetrahydrofuran-3-ylmethanamine derivatives. EMBL-EBI.[1][2] [Link][1][2]

Sources

Exploratory

Technical Guide: LogP and Hydrophobicity Profile of (R)-(Tetrahydrofuran-3-yl)methanamine Hydrochloride

The following is an in-depth technical guide on the hydrophobicity and LogP characteristics of (R)-(Tetrahydrofuran-3-yl)methanamine hydrochloride . Executive Summary (R)-(Tetrahydrofuran-3-yl)methanamine hydrochloride (...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the hydrophobicity and LogP characteristics of (R)-(Tetrahydrofuran-3-yl)methanamine hydrochloride .

Executive Summary

(R)-(Tetrahydrofuran-3-yl)methanamine hydrochloride (CAS: 1400744-17-3) is a polar, chiral building block widely utilized in fragment-based drug discovery (FBDD) and the synthesis of agrochemicals (e.g., Dinotefuran derivatives).

Understanding its hydrophobicity is critical for two reasons:

  • Fragment Optimization: As a polar fragment (Predicted LogP

    
    ), it is often employed to lower the lipophilicity (LogP) of lead compounds, thereby improving aqueous solubility and metabolic stability.
    
  • Salt Behavior: The hydrochloride salt form introduces ionic character, necessitating a distinction between intrinsic lipophilicity (LogP of the neutral base) and the pH-dependent distribution coefficient (LogD).

This guide provides a theoretical framework, predicted data, and validated experimental protocols for characterizing the hydrophobic profile of this compound.

Chemical Architecture & Physicochemical Baseline

Before designing experiments, we must establish the structural determinants of hydrophobicity for this molecule.

Structural Analysis

The molecule consists of a saturated oxygen heterocycle (tetrahydrofuran) attached to a primary methylamine.

  • Chirality: The (R)-enantiomer is specified. While enantiomers possess identical scalar physicochemical properties (like LogP) in achiral environments, their biological interactions (protein binding) differ.

  • Ionization Center: The primary amine (

    
    ) is a basic center. In the hydrochloride salt form, it exists as the ammonium cation (
    
    
    
    ).
Key Physicochemical Parameters
ParameterValue (Approx/Predicted)Context
Molecular Weight (Free Base) 101.15 g/mol Fragment-like (<300 Da)
Molecular Weight (HCl Salt) 137.61 g/mol Includes counterion mass
cLogP (Neutral Base) -0.5 to -0.8Highly Hydrophilic
pKa (Amine) 9.96 ± 0.3>99% Ionized at pH 7.4
H-Bond Donors/Acceptors 2 / 2High polarity relative to mass

Expert Insight: The high pKa (~10) means that at physiological pH (7.4), the molecule exists almost exclusively as a cation. Therefore, the LogD (7.4) will be significantly lower (more negative) than the LogP of the neutral species.

Theoretical Framework: LogP vs. LogD

It is scientifically inaccurate to assign a single "LogP" to a hydrochloride salt without qualification. The salt dissociates in water. We must distinguish between two states:

  • Intrinsic LogP (

    
    ):  The partition coefficient of the neutral free base  between octanol and water. This is a constant value.[1]
    
  • Distribution Coefficient (LogD): The ratio of the sum of concentrations of all species (ionized + neutral) in octanol vs. water at a specific pH.

Ionization Equilibrium Diagram

The following diagram illustrates the equilibrium that dictates the observed hydrophobicity.

IonizationEquilibrium Salt (R)-THF-3-yl-methanamine HCl (Solid Salt) Cation Cationic Species (R)-THF-CH2-NH3+ Salt->Cation Dissociation in H2O Neutral Neutral Species (R)-THF-CH2-NH2 Cation->Neutral Deprotonation (pH > pKa) Octanol Octanol Phase (Lipophilic) Cation->Octanol Minimal Partitioning Neutral->Octanol Partitioning (LogP)

Figure 1: Ionization and partitioning equilibrium. The HCl salt dissociates immediately in water. The partition into octanol is driven by the concentration of the Neutral Species, which is pH-dependent.

Experimental Protocols

Protocol A: Potentiometric Titration (pH-metric LogP)

Best for: Simultaneous determination of pKa and LogP.

Rationale: Since the compound has a pKa (~10), traditional shake-flask methods at a single pH are prone to error if the pH isn't strictly controlled. This method measures the shift in the pKa curve in the presence of octanol.

Workflow:

  • Preparation: Dissolve 5-10 mg of the HCl salt in 20 mL of 0.15 M KCl (ionic strength adjuster).

  • Titration 1 (Aqueous): Titrate with 0.5 M KOH to determine the precise aqueous pKa.

  • Titration 2 (Dual-Phase): Add a known volume of water-saturated octanol to the vessel. Repeat titration.

  • Calculation: The shift in the apparent pKa (

    
    ) is directly related to the LogP of the neutral species via the equation:
    
    
    
    
    (Where
    
    
    is the partition coefficient and
    
    
    is the volume ratio of octanol/water).
Protocol B: Miniaturized Shake-Flask (HPLC Detection)

Best for: Direct measurement of LogD at specific pH (e.g., 7.4).

Workflow Diagram:

ShakeFlaskProtocol Step1 1. Phase Saturation Pre-saturate Octanol with Buffer Pre-saturate Buffer with Octanol Step2 2. Sample Prep Dissolve HCl salt in Pre-sat Buffer (Conc: 1 mg/mL) Step1->Step2 Step3 3. Equilibration Add Octanol to Sample Shake (1h) -> Centrifuge (30min) Step2->Step3 Step4 4. Phase Separation Carefully remove aliquots from both phases Step3->Step4 Step5 5. HPLC Analysis Inject both phases onto C18 column Detect at 210 nm (low UV) Step4->Step5

Figure 2: Miniaturized Shake-Flask Workflow for LogD determination.

Critical Technical Notes:

  • Buffer Selection: Use 50 mM Phosphate buffer (pH 7.4) or Ammonium Acetate (pH 10.0 for LogP approximation).

  • UV Detection: The THF ring and aliphatic amine have weak UV chromophores. Detection at 205-210 nm is required. Alternatively, use ELSD (Evaporative Light Scattering Detector) or LC-MS for higher sensitivity.

  • Salt Conversion: When dissolving the HCl salt in the buffer, the pH may drop. Verify and adjust pH after addition of the compound but before adding octanol.

Strategic Applications in Drug Design

Lipophilic Efficiency (LipE) Modulation

(R)-(Tetrahydrofuran-3-yl)methanamine is a "Polarity Tuner." In drug discovery, "molecular obesity" (high MW and LogP) is a common failure mode.

  • Strategy: Replace a hydrophobic cyclohexyl or phenyl group with the THF-methylamine fragment.

  • Effect: This typically lowers LogP by 1.5 - 2.0 units while maintaining steric bulk, significantly improving Lipophilic Efficiency (LipE) .

Blood-Brain Barrier (BBB) Implications
  • LogD7.4 Consideration: With a predicted LogP of -0.5 and high ionization at pH 7.4, the effective LogD is likely <-2.0.

  • Permeability: Passive diffusion across the BBB will be negligible for the free fragment. However, if incorporated into a larger scaffold where the amine is capped (e.g., amide bond), the LogP will shift.

  • Transporters: The structural similarity to neurotransmitter precursors suggests potential interaction with cationic transporters, though this requires specific assay validation.

References

  • PubChem Compound Summary. (2025). (R)-(Tetrahydrofuran-3-yl)methanamine.[2][3] National Center for Biotechnology Information.

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

  • LookChem. (2025). Product Information: (Tetrahydrofuran-3-yl)methanamine.[4][2][3][5][6][7][8][9][10]

  • Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using HPLC.

Sources

Protocols & Analytical Methods

Method

Synthesis of kinase inhibitors using (3R)-oxolan-3-ylmethanamine hydrochloride

Application Note: Strategic Synthesis of Kinase Inhibitors Incorporating (3R)-Oxolan-3-ylmethanamine Executive Summary This technical guide details the application of (3R)-oxolan-3-ylmethanamine hydrochloride (also known...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Kinase Inhibitors Incorporating (3R)-Oxolan-3-ylmethanamine

Executive Summary

This technical guide details the application of (3R)-oxolan-3-ylmethanamine hydrochloride (also known as (3R)-(tetrahydrofuran-3-yl)methanamine HCl) in the synthesis of small-molecule kinase inhibitors. The tetrahydrofuran (THF) moiety serves as a critical pharmacophore in modern drug design, often functioning as a ribose-pocket mimic or a solubility-enhancing group that maintains a specific vector via its chiral center.

This document provides validated protocols for handling the hydrochloride salt, executing regioselective nucleophilic aromatic substitutions (


), and optimizing palladium-catalyzed cross-couplings. It addresses the specific challenges of regioselectivity on pyrimidine scaffolds—a ubiquitous kinase inhibitor core.

Chemical Context & Rationale

The Role of the THF Motif in Kinase Binding

In ATP-competitive inhibitors, the solvent-exposed region or the ribose-binding pocket often requires a solubilizing group that does not abolish cell permeability.

  • Ribose Mimicry: The oxygen atom in the oxolane ring can act as a hydrogen bond acceptor, mimicking the ribose oxygen of ATP, interacting with residues like the catalytic lysine or aspartate in the kinase active site.

  • Chirality: The (3R)-configuration dictates the spatial vector of the amine linker, ensuring the inhibitor exits the ATP pocket at the correct angle to avoid steric clashes with the "gatekeeper" residue.

  • Physicochemical Advantage: Compared to a cyclopentyl analog, the THF ring lowers

    
     (improving solubility) while maintaining metabolic stability superior to linear ether chains.
    
Structural Grounding

The protocols below focus on coupling this amine to a 2,4-dichloropyrimidine core. This scaffold is foundational to numerous FDA-approved kinase inhibitors (e.g., Ceritinib, Brigatinib analogs).

Experimental Protocols

Protocol A: Salt Break and In-Situ Activation

Challenge: The hydrochloride salt form is stable but non-nucleophilic. Incomplete neutralization leads to stalled reactions and byproduct formation. Scope: Preparation for


 or Buchwald-Hartwig coupling.

Materials:

  • (3R)-oxolan-3-ylmethanamine HCl (1.0 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 - 3.0 equiv)
    
  • Solvent:

    
    -Butanol (for thermal 
    
    
    
    ) or 1,4-Dioxane (for Pd-catalysis)

Procedure:

  • Suspension: Charge the reaction vessel with the amine HCl salt and the chosen solvent (0.2 M concentration). The salt will likely remain suspended.

  • Activation: Add DIPEA dropwise at room temperature.

  • Equilibration: Stir for 15 minutes. The mixture may become clear as the free amine is liberated.

    • Critical Check: If using Pd-catalysis, ensure the solution is degassed after base addition to prevent oxidation of the free amine.

Protocol B: Regioselective Coupling (The "C4" Displacement)

Objective: Selective displacement of the chlorine at the C4 position of a 2,4-dichloropyrimidine scaffold. Mechanism: The C4 position is more electrophilic due to the para-like resonance effect of the N1 and N3 atoms.

Step-by-Step Methodology:

  • Setup: To the solution from Protocol A (in

    
    -butanol), add 2,4-dichloropyrimidine  (1.0 equiv).
    
  • Thermal Initiation: Heat the reaction mixture to 80°C .

    • Note: Do not exceed 100°C initially, as this promotes bis-substitution (C2 and C4).

  • Monitoring: Monitor by LCMS at T=1h and T=3h.

    • Target Mass: [M+H]+ corresponding to Monochloro-intermediate.

  • Workup:

    • Cool to RT.

    • Remove

      
      -butanol under reduced pressure (rotary evaporator, 50°C).
      
    • Resuspend residue in EtOAc and wash with saturated

      
       (x2) and Brine (x1).
      
  • Purification: Flash chromatography (Hexane/EtOAc gradient). The C4-isomer is typically less polar than the C2-isomer.

Data Summary: Regioselectivity Optimization

SolventBaseTemp (°C)C4:C2 RatioYieldNotes
n-Butanol DIPEA 80 92:8 85% Recommended Standard
DMF

6060:4070%Poor selectivity due to high polarity
IPATEA8088:1281%Good alternative to n-BuOH
Protocol C: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

Scope: Required when the electrophile is deactivated (e.g., 5-methyl-2-chloropyrimidine) or for the second displacement at the C2 position.

Reagents:

  • Catalyst:

    
     (2 mol%) + Xantphos (4 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous)

Procedure:

  • Combine the aryl chloride, (3R)-oxolan-3-ylmethanamine HCl, and

    
     in a pressure vial.
    
  • Add Dioxane and sparge with Argon for 10 mins.

  • Add Pre-mixed Catalyst/Ligand solution.

  • Seal and heat to 100°C for 4-12 hours.

  • Filter through Celite before standard workup.

Process Visualization

Synthetic Workflow Diagram

The following diagram illustrates the decision logic for synthesizing the core scaffold.

SynthesisWorkflow Start Start: (3R)-oxolan-3-ylmethanamine HCl BaseStep Salt Break: Add DIPEA (2.5 eq) Start->BaseStep Scaffold Substrate Selection BaseStep->Scaffold ConditionA Activated Core (e.g., 2,4-Dichloropyrimidine) Scaffold->ConditionA High Electrophilicity ConditionB Deactivated Core (e.g., 2-Chloro-5-methyl) Scaffold->ConditionB Low Electrophilicity SNAr Protocol B: SNAr Solvent: n-BuOH Temp: 80°C ConditionA->SNAr Buchwald Protocol C: Pd-Coupling Pd2(dba)3 / Xantphos Temp: 100°C ConditionB->Buchwald Workup Workup & Purification (Flash Chromatography) SNAr->Workup Buchwald->Workup Final Final Key Intermediate Workup->Final

Caption: Decision matrix for coupling (3R)-oxolan-3-ylmethanamine based on scaffold reactivity.

Quality Control & Validation

To ensure the integrity of the chiral center and chemical purity, the following QC parameters are mandatory.

Analytical Specifications
  • 1H NMR (DMSO-d6): Look for the diagnostic multiplets of the THF ring. The diastereotopic protons on the ring often appear as complex patterns between

    
     1.5 - 3.8 ppm.
    
    • Key Signal: The methylene protons adjacent to the amine (

      
      ) typically appear as a doublet or multiplet around 
      
      
      
      3.2 ppm.
  • Chiral Purity (Enantiomeric Excess):

    • Method: Chiral HPLC.

    • Column: Chiralpak IA or IC.

    • Mobile Phase: Hexane/IPA/DEA (90:10:0.1).

    • Requirement:

      
       ee.[1] Note: Racemization is rare under standard 
      
      
      
      conditions but possible under harsh basic conditions (>120°C).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield HCl salt not fully neutralized.Increase DIPEA to 3.0 eq; ensure vigorous stirring before adding electrophile.
Regio-isomers Temperature too high initially.Start reaction at 0°C or RT, then slowly ramp to 80°C.
Gummy Residue

-Butanol retention.
Use azeotropic evaporation with Heptane or switch to IPA (easier to remove).

References

  • Regioselectivity in Pyrimidine Substitution

    • Title: A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.[2]

    • Source: Organic Letters (ACS Public
    • URL:[Link]

  • THF Ring in Kinase Inhibitors (ACK1/EGFR Context)

    • Title: Design, Synthesis, and Evaluation of (R)-8-((Tetrahydrofuran-2-yl)methyl)pyrido[2,3-d]pyrimidin-7-ones as Novel Selective ACK1 Inhibitors.[3][4]

    • Source: Journal of Medicinal Chemistry.[4][5]

    • URL:[Link]

  • General Physical Properties & Handling

    • Title: (Oxan-3-yl)methanamine hydrochloride | CID 22648120.[6]

    • Source: PubChem.[6][7]

    • URL:[Link]

  • Medicinal Chemistry of Oxygen Heterocycles

    • Title: Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies.[8]

    • Source: ChemMedChem (PubMed).
    • URL:[Link]

Sources

Application

Application Note: Reductive Amination Protocols using (R)-(Tetrahydrofuran-3-yl)methanamine

Introduction & Scope (R)-(Tetrahydrofuran-3-yl)methanamine (CAS: 87340-97-4) is a high-value chiral building block widely employed in medicinal chemistry. The tetrahydrofuran (THF) ring serves as a polar, non-aromatic ph...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

(R)-(Tetrahydrofuran-3-yl)methanamine (CAS: 87340-97-4) is a high-value chiral building block widely employed in medicinal chemistry. The tetrahydrofuran (THF) ring serves as a polar, non-aromatic pharmacophore that improves aqueous solubility and metabolic stability compared to carbocyclic analogs.

This Application Note provides validated protocols for coupling this amine with various carbonyl substrates (aldehydes and ketones) via reductive amination. Unlike simple alkyl amines, the polar nature of the THF ether oxygen and the specific steric environment of the C3-chiral center require tailored experimental conditions to suppress dialkylation and maximize enantiopurity.

Chemical Profile
PropertyData
IUPAC Name [(3R)-oxolan-3-yl]methanamine
CAS Number 87340-97-4
Molecular Weight 101.15 g/mol
Boiling Point ~156 °C (760 mmHg)
Chirality R-enantiomer (C3 position)
Solubility Miscible in water, MeOH, DCM, THF
pKa (Conjugate Acid) ~9.5 - 10.0

Mechanistic Foundations

Reductive amination proceeds through two distinct phases: Imine Formation (equilibrium-driven) and Reduction (irreversible). Understanding this cascade is critical for troubleshooting.

Reaction Pathway Visualization

ReductiveAmination Start Amine + Carbonyl Hemiaminal Hemiaminal (Unstable) Start->Hemiaminal + H+ Imine Imine / Iminium (Key Intermediate) Hemiaminal->Imine - H2O (Dehydration) Product Secondary Amine (Target) Imine->Product + Hydride Source (Reduction) SideProduct Dialkylated Impurity Product->SideProduct + Carbonyl + Reduction (Over-reaction)

Figure 1: Mechanistic pathway of reductive amination. Control of the Imine -> Product step is critical to prevent dialkylation.

Protocol A: Sodium Triacetoxyborohydride (STAB)

Best For: Aldehydes, unhindered ketones, and acid-sensitive substrates.

Rationale

Sodium triacetoxyborohydride (STAB) is the preferred reagent for this transformation. Unlike sodium cyanoborohydride (


), STAB is non-toxic and does not require strict pH control. Crucially, STAB reduces imines significantly faster than it reduces aldehydes, allowing for a "one-pot" procedure without pre-forming the imine [1].
Materials
  • (R)-(Tetrahydrofuran-3-yl)methanamine (1.0 equiv)

  • Aldehyde substrate (1.0 - 1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

  • Optional: Acetic acid (AcOH) (1.0 equiv) - Use only if reaction is sluggish.

Step-by-Step Procedure
  • Preparation: In a flame-dried flask under nitrogen, dissolve the aldehyde (1.0 mmol) in DCE (5 mL).

  • Amine Addition: Add (R)-(Tetrahydrofuran-3-yl)methanamine (1.0 mmol). Stir for 5–10 minutes.

    • Note: If the aldehyde is a solid, ensure full solvation before proceeding.

  • Reagent Addition: Add STAB (1.4 mmol) in a single portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at room temperature (20–25 °C) for 2–16 hours. Monitor by LCMS or TLC.

    • Checkpoint: If >20% aldehyde remains after 4 hours, add AcOH (1.0 equiv) to catalyze imine formation.

  • Quench: Add saturated aqueous

    
     (10 mL) and stir vigorously for 15 minutes to quench borate complexes.
    
  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    

Protocol B: Titanium(IV) Isopropoxide Mediated

Best For: Sterically hindered ketones, unreactive aldehydes, or when water removal is required.

Rationale

Ketones are less electrophilic than aldehydes. The equilibrium often favors the starting materials. Titanium(IV) isopropoxide,


, acts as a dual-function reagent: it serves as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine [2].
Materials
  • (R)-(Tetrahydrofuran-3-yl)methanamine (1.2 equiv)

  • Ketone substrate (1.0 equiv)

  • Titanium(IV) isopropoxide (neat, 1.25 - 1.5 equiv)

  • Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

Step-by-Step Procedure
  • Imine Formation (Neat/Concentrated): In a sealed vial, mix the ketone (1.0 mmol), amine (1.2 mmol), and

    
     (1.5 mmol).
    
    • Technique: Do not add solvent yet. Stir the viscous mixture at room temperature for 1–4 hours. If the mixture acts as a solid, add minimal THF (0.5 mL).

  • Dilution: Once the starting ketone is consumed (check TLC/LCMS of an aliquot), dilute the mixture with anhydrous MeOH (4 mL).

  • Reduction: Cool to 0 °C. Carefully add

    
     (1.5 mmol) in small portions.
    
    • Safety: Hydrogen gas evolution is vigorous.

  • Quench & Workup (Critical Step):

    • Add water (1 mL) to the reaction mixture. A heavy white precipitate (

      
      ) will form.
      
    • Filtration Method: Filter through a Celite pad, washing with MeOH/DCM.

    • Extraction Method: If the precipitate is too fine, add 1M NaOH (dissolves Ti salts) or saturated Rochelle’s salt (potassium sodium tartrate) solution and stir until biphasic layers are clear (may take 1–2 hours).

Protocol Selection Guide

Use the following decision tree to select the optimal method for your specific substrate.

ProtocolSelection Start Start: Select Carbonyl Partner IsAldehyde Is it an Aldehyde? Start->IsAldehyde IsKetone Is it a Ketone? Start->IsKetone AldehydeType Sterics/Stability? IsAldehyde->AldehydeType KetoneType Reactivity? IsKetone->KetoneType StandardAld Standard/Unstable AldehydeType->StandardAld MethodA Method A: STAB (DCE, 25°C) StandardAld->MethodA Hindered Hindered/Electron Poor KetoneType->Hindered Acetophenones etc. Active Active/Simple KetoneType->Active Cyclohexanone etc. MethodB Method B: Ti(OiPr)4 (Neat, then NaBH4) Hindered->MethodB Active->MethodA Add AcOH

Figure 2: Decision matrix for protocol selection based on carbonyl electrophilicity.

Troubleshooting & Optimization

The high polarity of the THF-amine can lead to specific workup challenges.

IssueRoot CauseCorrective Action
Dialkylation Primary amine is too nucleophilic; Product amine reacts with remaining aldehyde.1. Use excess amine (1.5 equiv) relative to aldehyde.2. Add aldehyde slowly (dropwise) to the amine/STAB mixture.
Low Conversion (Ketones) Equilibrium favors ketone; Water inhibits imine formation.Switch to Method B (Ti(OiPr)4) . Titanium scavenges water irreversibly. Alternatively, use molecular sieves (4Å) in Method A.
Emulsions during Workup Amphiphilic nature of the THF-amine product.1. Avoid simple water/DCM extraction.2. Use DCM/Isopropanol (3:1) as the organic phase.3. Saturate the aqueous phase with solid NaCl.
Product stuck in Aqueous High water solubility of the protonated amine.Ensure aqueous layer pH is >12 before extraction. Perform multiple extractions (x4) or use continuous liquid-liquid extraction.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][3][4][5] The Journal of Organic Chemistry, 61(11), 3849–3862.[1][2][4] [Link]

  • Neidigh, K. A., Avery, M. A., Williamson, J. S., & Bhattacharyya, S. (1998).[7] Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds.[8][7] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527–2532.[8] [Link]

  • Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004).[9] Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines. Tetrahedron, 60(7), 1463-1471. [Link]

Sources

Method

Application Note: Strategic Introduction of Tetrahydrofuran (THF) Rings in Medicinal Chemistry Scaffolds

Executive Summary The tetrahydrofuran (THF) ring is a "privileged scaffold" in modern drug discovery, offering a critical balance between lipophilicity and polarity. Unlike planar aromatic systems, THF rings introduce th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tetrahydrofuran (THF) ring is a "privileged scaffold" in modern drug discovery, offering a critical balance between lipophilicity and polarity. Unlike planar aromatic systems, THF rings introduce three-dimensionality (


 character), improving solubility and metabolic stability while acting as versatile hydrogen bond acceptors. This guide provides detailed, validated protocols for introducing THF motifs into drug candidates, moving beyond simple etherification to advanced stereocontrolled cyclizations.
Key Benefits of THF Incorporation
ParameterImpact on Drug CandidateMechanism
Solubility High IncreaseDisrupts crystal lattice packing; ether oxygen solvates well in water.
Metabolic Stability Moderate/HighLowers lipophilicity (

) compared to carbocycles; reduces CYP450 liability vs. furans.
Binding Affinity Target SpecificEther oxygen acts as a directional H-bond acceptor (e.g., HIV Protease backbone).
Stereochemistry High Controlcis/trans substituents allow precise vector positioning of pharmacophores.

Strategic Decision Framework

Before selecting a synthetic route, analyze the substrate using the following decision matrix.

THF_Decision_Tree Start Substrate Analysis Q1 Does the scaffold have a 1,4-diol motif? Start->Q1 Q2 Is the precursor an alkenyl alcohol? Q1->Q2 No MethodA Method A: Cyclodehydration / SN2 (Stereospecific) Q1->MethodA Yes Q3 Is the precursor a 1,3-dicarbonyl + alkene? Q2->Q3 No MethodB Method B: Iodoetherification (Functionalizable) Q2->MethodB Yes MethodC Method C: Mn(OAc)3 Radical Cyclization (Constructive) Q3->MethodC Yes

Figure 1: Synthetic strategy selection guide based on precursor availability and desired substitution pattern.

Detailed Synthetic Protocols

Protocol A: Stereocontrolled Iodoetherification

Application: Best for creating 2,5-disubstituted THF rings where a handle for further functionalization (the iodide) is required. Mechanism: Electrophilic activation of the alkene followed by intramolecular nucleophilic attack by the alcohol. Operates under kinetic control (Baldwin's 5-exo-trig).

Reagents & Materials
  • Substrate:

    
    -unsaturated alcohol (1.0 equiv)
    
  • Iodine Source: Iodine (

    
    ) or N-Iodosuccinimide (NIS) (1.2 equiv)
    
  • Base: Sodium bicarbonate (

    
    ) or 2,4,6-collidine (2.0 equiv)
    
  • Solvent: Acetonitrile (

    
    ) or 
    
    
    
    (anhydrous)
Step-by-Step Procedure
  • Preparation: Dissolve the unsaturated alcohol (1.0 mmol) in anhydrous MeCN (10 mL) under an inert atmosphere (

    
     or 
    
    
    
    ).
  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. Note: Lower temperatures enhance diastereoselectivity.

  • Addition: Add

    
     (2.0 mmol) followed by the dropwise addition of 
    
    
    
    (1.2 mmol) dissolved in MeCN.
  • Monitoring: Stir at 0 °C for 2–4 hours. Monitor by TLC/LCMS for the disappearance of the alkene.

  • Quenching: Quench with saturated aqueous

    
     (sodium thiosulfate) to reduce excess iodine (color changes from purple/brown to clear).
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (typically Hexanes/EtOAc).

Expert Insight: The reaction typically yields the cis-2,5-disubstituted THF (via trans-addition across the alkene) if thermodynamic equilibration is avoided. The resulting iodide is a versatile handle for cross-coupling (e.g., Suzuki-Miyaura) to install aryl groups.

Protocol B: Mn(OAc)3 Mediated Oxidative Radical Cyclization

Application: Ideal for building complex bicyclic THF scaffolds from simple acyclic precursors (alkenes and


-keto esters).
Mechanism:  Single-Electron Transfer (SET) generates a radical at the 

-position of the carbonyl, which adds to the alkene.
Reagents & Materials
  • Substrate: Alkene +

    
    -keto ester/malonate (1.0 equiv)
    
  • Oxidant: Manganese(III) acetate dihydrate [

    
    ] (2.2 – 3.0 equiv)
    
  • Co-Oxidant (Optional): Copper(II) acetate [

    
    ] (0.5 equiv) – Crucial for forcing elimination to the alkene product.
    
  • Solvent: Glacial Acetic Acid (AcOH)

Step-by-Step Procedure
  • Dissolution: Dissolve the

    
    -keto ester (1.0 mmol) and the alkene (2.0 mmol, excess is preferred if volatile) in glacial AcOH (15 mL).
    
  • Oxidant Addition: Add

    
     (2.5 mmol). Note: The solution will turn dark brown.
    
  • Reaction: Heat the mixture to 80 °C (or use microwave irradiation at 80 °C for 20 mins).

  • Endpoint: The reaction is complete when the dark brown color fades to a clear/pale pink solution (indicating reduction to Mn(II)).

  • Workup: Dilute with water and extract with

    
    . Neutralize the organic layer carefully with saturated 
    
    
    
    (AcOH removal is critical).
  • Purification: Silica gel chromatography.

Expert Insight: If the desired product is the saturated THF (via H-atom abstraction), omit the Copper co-oxidant. If the unsaturated dihydrofuran or exocyclic alkene is desired, add


 to accelerate the oxidative elimination of the intermediate radical.

Mn_Radical_Cycle Substrate Beta-Keto Ester Radical Alpha-Radical Substrate->Radical SET Oxidation (-H+) Mn3 Mn(OAc)3 Mn3->Radical 1 eq Cyclized Cyclized Radical Radical->Cyclized + Alkene Alkene Alkene Trap Alkene->Cyclized Product THF Scaffold Cyclized->Product Oxidation/Elimination

Figure 2: Mechanistic pathway for Manganese(III) mediated radical cyclization.

Case Study: The Bis-THF of Darunavir

Context: Darunavir (Prezista) is a best-in-class HIV protease inhibitor. Its potency derives from the unique bis-tetrahydrofuran (bis-THF) P2 ligand. Significance: The bis-THF moiety forms extensive hydrogen bonds with the backbone amide NHs of Asp29 and Asp30 in the HIV protease active site. This "backbone binding" strategy makes the drug highly resilient to viral mutations.

Synthetic Highlight (Ghosh Protocol): The construction of the chiral bis-THF ligand involves a key photochemical 1,3-dioxolane addition or an acid-catalyzed cyclization.

  • Starting Material: Optically active 2,3-O-isopropylidene-glyceraldehyde.

  • Key Step: Stereoselective cyclization ensures the endo-fused bicyclic system.

  • Outcome: The specific stereochemistry [(3R,3aS,6aR)] is non-negotiable for biological activity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Iodoetherification) Reversibility / HydrolysisEnsure anhydrous conditions. Use

to neutralize HI byproduct immediately.
Poor Diastereocontrol High TemperatureRun reaction at -20 °C or -78 °C. Use bulky iodine sources (e.g., I-Sym-collidine perchlorate).
Incomplete Mn(OAc)3 Reaction SolubilityUse Ethanol or Methanol as co-solvent if substrate is insoluble in AcOH. Sonicate to disperse Mn salt.
5-endo vs 5-exo cyclization Baldwin's Rules Violation5-endo-trig is disfavored. Ensure the double bond is positioned for 5-exo attack (e.g.,

-alkene).

References

  • Ghosh, A. K., et al. (2004).[1] "Stereoselective Photochemical 1,3-Dioxolane Addition to 5-Alkoxymethyl-2(5H)-furanone: Synthesis of Bis-tetrahydrofuranyl Ligand for HIV Protease Inhibitor UIC-94017 (TMC-114)." Journal of Organic Chemistry.

  • Wolfe, J. P., & Hay, M. B. (2004). "Recent advances in the stereoselective synthesis of tetrahydrofurans." Tetrahedron.

  • Snider, B. B. (1996). "Manganese(III)-based Oxidative Free-radical Cyclizations." Chemical Reviews.

  • Mootoo, D. R., et al. (2008).[2] "An iodoetherification–dehydroiodination strategy for the synthesis of complex spiroketals." Organic & Biomolecular Chemistry.

  • Meanwell, N. A. (2011).[3] "The influence of bioisosteres in drug design: tactical applications." Burger's Medicinal Chemistry, Drug Discovery and Development.

Sources

Application

Application Note: Buchwald-Hartwig Amination with (3R)-Oxolan-3-ylmethanamine Hydrochloride

Abstract & Strategic Significance This guide details the protocol for coupling (3R)-oxolan-3-ylmethanamine hydrochloride (CAS: 165253-31-6) with aryl/heteroaryl halides via Buchwald-Hartwig amination. The (3R)-oxolan-3-y...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

This guide details the protocol for coupling (3R)-oxolan-3-ylmethanamine hydrochloride (CAS: 165253-31-6) with aryl/heteroaryl halides via Buchwald-Hartwig amination.

The (3R)-oxolan-3-yl (tetrahydrofuran-3-yl) moiety is a high-value pharmacophore in medicinal chemistry. It offers improved aqueous solubility and metabolic stability compared to cyclopentyl analogs while maintaining a similar steric profile. However, the use of the hydrochloride salt form presents a specific process challenge: the acidic proton must be neutralized in situ to generate the free amine nucleophile without poisoning the palladium catalyst or stalling the transmetallation step.

Key Technical Challenges Addressed:

  • Salt Neutralization: Managing stoichiometry to free the amine without decomposing sensitive electrophiles.

  • Selectivity: Preventing

    
    -hydride elimination and bis-arylation (common with primary alkyl amines).
    
  • Chirality Preservation: Ensuring the (3R) stereocenter remains intact under basic conditions.

Mechanistic Insight & Catalyst Selection

The Hydrochloride Constraint

In standard Buchwald-Hartwig couplings, the amine must coordinate to the Pd(II) intermediate (oxidative addition complex) before deprotonation. When starting with an amine


HCl salt, the salt is catalytically inactive.

The Solution: You must treat the amine


HCl salt as a reagent requiring n+1 equivalents of base , where n is the standard stoichiometric requirement. The first equivalent performs a discrete neutralization step, often occurring faster than the catalytic cycle.
Ligand Architecture: Why RuPhos?

For primary alkyl amines like (3R)-oxolan-3-ylmethanamine, RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) is the superior ligand choice over BINAP or DPPF.

  • Steric Bulk: RuPhos is bulky enough to prevent the coordination of a second aryl group, thereby stopping the formation of the tertiary amine side-product (bis-arylation).

  • Electronic Richness: The dialkylphosphine nature facilitates oxidative addition of deactivated aryl chlorides.

  • Monodentate Nature: Allows for the formation of the active L1Pd(0) species more readily than bidentate ligands in this specific context.

Visualizing the Pathway

The following diagram illustrates the critical interplay between the HCl salt neutralization and the catalytic cycle.

BuchwaldSaltCycle cluster_inputs Reagents AmineSalt (3R)-Amine·HCl (Inactive) FreeAmine Free Amine (Active Nucleophile) AmineSalt->FreeAmine In situ Neutralization Base1 Base (Eq. 1) (Neutralization) Base1->FreeAmine CoordComplex L-Pd(II)-Ar(N) Amine Complex FreeAmine->CoordComplex Pd0 L-Pd(0) Active Catalyst OxAdd L-Pd(II)-Ar(X) Oxidative Addition Complex Pd0->OxAdd + Ar-X ArX Ar-X (Aryl Halide) ArX->OxAdd OxAdd->CoordComplex + Free Amine RedElim Reductive Elimination CoordComplex->RedElim - HX (via Base) Base2 Base (Eq. 2+) (Deprotonation) Base2->RedElim RedElim->Pd0 Regeneration Product Product (Secondary Amine) RedElim->Product

Caption: The dual role of the base: First to liberate the free amine from the hydrochloride salt, and second to drive the catalytic turnover.

Experimental Protocols

Protocol A: The "Gold Standard" (RuPhos Pd G4)

Recommended for: High-value substrates, medicinal chemistry, and difficult aryl chlorides.

Reagents:

  • Aryl Halide: 1.0 equiv[1]

  • Amine: (3R)-oxolan-3-ylmethanamine HCl (1.2 – 1.5 equiv)

  • Catalyst: RuPhos Pd G4 (2 – 5 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (2.5 equiv)

  • Solvent: Anhydrous THF or 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Vessel Prep: Oven-dry a reaction vial/flask containing a magnetic stir bar. Cool under a stream of Argon or Nitrogen.[2]

  • Solids Addition: Charge the vessel with:

    • RuPhos Pd G4 (e.g., 4.2 mg for a 0.5 mmol scale at 1 mol% loading).

    • (3R)-oxolan-3-ylmethanamine HCl (1.2 equiv).

    • NaOtBu (2.5 equiv). Critical: Do not reduce base loading; the extra 1.0 equiv is consumed by the HCl.

    • Aryl Halide (if solid).[3]

  • Purge: Cap the vessel and purge with inert gas for 5 minutes.

  • Liquids Addition: Add the anhydrous solvent (THF or Dioxane) via syringe. If the aryl halide is a liquid, add it now.

  • Activation: Stir vigorously at room temperature for 5 minutes. You may observe a slight color change or precipitate formation (NaCl) as the amine is free-based.

  • Reaction: Heat the block/bath to 80°C . Stir for 2–12 hours. Monitor via LCMS.

  • Workup: Cool to RT. Dilute with EtOAc. Filter through a pad of Celite to remove Pd residues and salts. Concentrate and purify via flash chromatography.

Protocol B: The Economical Scale-Up (Xantphos/Pd)

Recommended for: Gram-scale synthesis, aryl bromides, and cost-sensitive steps.

Reagents:

  • Catalyst: Pd(OAc)₂ (2 mol%) + Xantphos (2 mol%)

  • Base: Cs₂CO₃ (3.0 equiv) - Note: Carbonate bases are weaker and require longer times but are gentler on sensitive functional groups.

  • Solvent: 1,4-Dioxane (0.5 M)

Procedure Deviation: When using Cs₂CO₃ with the HCl salt, the neutralization is slower than with alkoxides. It is recommended to pre-stir the amine salt and base in the solvent at 60°C for 30 minutes before adding the catalyst and aryl halide. This ensures the free amine is available for coordination.

Data & Optimization Guide

The following table summarizes expected outcomes based on variable changes. Use this to troubleshoot low yields.

VariableConditionImpact on (3R)-Amine Coupling
Base NaOtBuBest Choice. Fast neutralization of HCl.
Base Cs₂CO₃Slower. Requires heating.[1] Good for base-sensitive electrophiles.
Base LHMDSExcellent for HTS (soluble), but expensive. Use 2.5 equiv.
Ligand RuPhosHigh Selectivity. Prevents bis-arylation.
Ligand BINAPRisk. High chance of

-hydride elimination with primary alkyl amines.
Ligand BrettPhosExcellent alternative if RuPhos fails (esp. for heteroaryls).
Solvent t-Amyl AlcoholGood for high temp (>100°C) if substrate is sluggish.

Safety & Handling

  • HCl Salt Acidity: While the salt is stable, upon addition of NaOtBu, the reaction generates tert-butanol and NaCl. If using LHMDS, it generates HMDS and LiCl. Ensure the exotherm is managed on large scales.

  • Pd Residues: Palladium is a heavy metal. All waste streams must be segregated. For pharmaceutical intermediates, a metal scavenger (e.g., SiliaMetS® Thiol) step is mandatory during workup to reach <10 ppm Pd limits.

  • Stereochemistry: The (3R) center is beta to the amine nitrogen. While generally stable, avoid extremely strong bases (like n-BuLi) or excessive temperatures (>120°C) which could theoretically promote racemization via reversible deprotonation mechanisms, although this is rare in B-H conditions.

References

  • Maiti, D., & Buchwald, S. L. (2006). Cu-Catalyzed Arylation of Primary Amines. Journal of the American Chemical Society. [Link](Foundational text on primary amine arylation challenges).

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. [Link](Source for RuPhos selection).

  • Green, R. A., & Hartwig, J. F. (2014).[4] Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.[5][6] Organic Letters. [Link](Key reference for handling amine/ammonium salts).

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link](Comprehensive review of conditions).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (3R)-oxolan-3-ylmethanamine Intermediates

Welcome to the technical support center for the purification of (3R)-oxolan-3-ylmethanamine and its reaction intermediates. This guide is designed for researchers, scientists, and drug development professionals, offering...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (3R)-oxolan-3-ylmethanamine and its reaction intermediates. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to common purification challenges. The content is structured in a question-and-answer format to directly address specific issues you may encounter during your experimental work.

Introduction

(3R)-oxolan-3-ylmethanamine is a valuable chiral building block in pharmaceutical synthesis.[1] Its stereochemical integrity is critical for the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, rigorous purification of its synthetic intermediates is not merely a matter of achieving chemical purity but is essential for ensuring high enantiomeric purity. This guide provides troubleshooting strategies and detailed protocols grounded in established chemical principles to help you navigate the complexities of purifying these chiral amines.

Section 1: Troubleshooting Chiral Resolution & Crystallization

The most common method for obtaining the desired (R)-enantiomer is through the separation of diastereomeric salts formed with a chiral resolving agent, typically a chiral carboxylic acid like L-tartaric acid.[2][3] Success hinges on the differential solubility of the resulting diastereomeric salts.

Frequently Asked Questions (FAQs)

Q1: My diastereomeric salt crystallization is not working. Either everything crystallizes out, or nothing does. What am I doing wrong?

A1: This is a classic challenge in chiral resolution and usually points to issues with solvent choice, concentration, or cooling rate.

  • Causality: The goal is to find a solvent system where one diastereomeric salt is sparingly soluble while the other remains in solution.[2] If the solvent is too "poor," both salts will crash out. If it's too "good," both will remain dissolved.

  • Troubleshooting Steps:

    • Solvent Screening: Start with a solvent in which the racemic amine salt has moderate solubility. Alcohols (Methanol, Ethanol, Isopropanol) or aqueous alcohol mixtures are common starting points. Create a screening table to test various solvents and solvent ratios systematically.

    • Control Supersaturation: Avoid crash cooling. A slow, controlled cooling rate is crucial for selective crystallization. A typical starting point is to cool from 60-70°C to room temperature over several hours, followed by further cooling to 0-5°C.

    • Seeding: If you have a small amount of the desired pure diastereomeric salt, use it to seed the supersaturated solution. This can dramatically improve selective crystallization.[2]

Q2: I've isolated a salt, but the enantiomeric excess (ee) is low after the salt break. How can I improve it?

A2: Low enantiomeric excess after a single crystallization is common. The key is iterative purification.

  • Causality: The initial solid precipitate is often enriched in the less soluble diastereomer but still contains the more soluble one, either as an impurity or co-crystallized.

  • Troubleshooting Protocol: Recrystallization

    • Take the filtered diastereomeric salt and dissolve it in a minimum amount of the same (or a slightly better) hot solvent system used for the initial crystallization.

    • Allow the solution to cool slowly, as in the initial step. The solubility of the desired salt is lower, so it will crystallize out in higher purity, leaving more of the undesired diastereomer in the mother liquor.

    • Monitor the purity of the mother liquor and the solid at each step using chiral HPLC. Repeat the process until the desired ee is achieved. It's a trade-off between yield and purity.

Q3: How do I choose the right chiral resolving agent for my amine?

A3: While L-tartaric acid is a common choice for resolving amines, it's not universally effective.[3] The choice of resolving agent is often empirical.

  • Rationale: The interaction between the amine and the chiral acid involves the formation of a hydrogen-bond network in the crystal lattice.[4][5] The shape and functionality of both molecules dictate the packing efficiency and, therefore, the solubility of the resulting salt.

  • Recommended Screening Agents:

    • (L)-Tartaric Acid

    • (D)-Tartaric Acid (to isolate the other enantiomer)

    • (L)-Mandelic Acid

    • (S)-(+)-Camphorsulfonic Acid

    • Dibenzoyl-L-tartaric acid

A small-scale screen with a panel of resolving agents is the most effective strategy to identify the optimal choice for your specific intermediate.

Section 2: Troubleshooting Chromatographic Purification

For intermediates that are oils, non-crystalline, or when crystallization fails, flash column chromatography is the primary purification method. However, primary amines like (3R)-oxolan-3-ylmethanamine can be challenging to purify on standard silica gel.[6]

Frequently Asked Questions (FAQs)

Q1: My amine is streaking badly on the silica gel column, and the yield is very low. What's happening?

A1: This is a classic problem caused by the interaction between the basic amine and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[6][7] This strong interaction leads to irreversible adsorption (low yield) and poor peak shape (streaking).

  • Causality: The acidic silica protonates the basic amine, causing it to "stick" to the stationary phase.

  • Troubleshooting Solutions:

    • Mobile Phase Modifier: Add a competing base to your mobile phase to neutralize the acidic silanols. A common and effective choice is to use a solvent system like Dichloromethane/Methanol with 0.5-2% triethylamine (TEA) or ammonium hydroxide.[8][9] The modifier will occupy the acidic sites on the silica, allowing your compound to elute properly.

    • Alternative Stationary Phases: If modifiers are undesirable (e.g., difficult to remove), consider using a different stationary phase.[7][8]

      • Alumina (basic or neutral): Often a good choice for purifying amines.[8]

      • Amine-functionalized silica (NH2): This is an excellent, albeit more expensive, option that provides a basic surface, repelling the basic amine and leading to excellent peak shapes without a modifier.[6]

Q2: I need to purify a Boc-protected intermediate of (3R)-oxolan-3-ylmethanamine. What's the best approach?

A2: Boc-protection is an excellent strategy to simplify purification. The Boc-protected amine is no longer basic and behaves like a neutral, less polar molecule, making it much easier to handle with standard chromatography.

  • Rationale: The tert-butyloxycarbonyl (Boc) group masks the basicity of the amine, eliminating the problematic interaction with silica gel.[10][11] This makes purification by standard normal-phase chromatography straightforward.

  • Typical Protocol:

    • Protection Step: React the crude amine intermediate with di-tert-butyl dicarbonate (Boc₂O) in a solvent like THF or Dichloromethane with a base such as triethylamine.[11]

    • Workup: After the reaction, perform a simple aqueous workup to remove excess reagents.

    • Chromatography: Purify the resulting crude N-Boc amine using a standard silica gel column with a non-polar solvent system, typically Hexanes/Ethyl Acetate.[8][12] The product is now much less polar and will elute cleanly.

    • Deprotection: The Boc group can be easily removed under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane) to yield the pure amine.[11][13]

Workflow for Purification Strategy

The following diagram outlines a general decision-making workflow for purifying intermediates of (3R)-oxolan-3-ylmethanamine.

PurificationWorkflow Start Crude Reaction Mixture IsSolid Is the crude product a solid? Start->IsSolid TryCrystallization Attempt Diastereomeric Salt Crystallization IsSolid->TryCrystallization  Yes BocProtect Protect Amine (e.g., with Boc₂O) IsSolid->BocProtect No (Oil) SuccessCryst Successful Resolution? TryCrystallization->SuccessCryst SuccessCryst->BocProtect No CheckPurity Check Purity & ee (HPLC, NMR) SuccessCryst->CheckPurity  Yes FinalProduct Pure (R)-Intermediate Chromatography Flash Chromatography on Silica Gel BocProtect->Chromatography Deprotect Deprotect Amine (if necessary) Chromatography->Deprotect Deprotect->CheckPurity CheckPurity->FinalProduct

Caption: Decision workflow for purification.

Section 3: Protocols & Data

Protocol 1: Diastereomeric Salt Crystallization with L-Tartaric Acid

This protocol provides a starting point for the resolution of racemic (3R,S)-oxolan-3-ylmethanamine.

  • Salt Formation: Dissolve 1.0 equivalent of the racemic amine in ethanol (approx. 5-10 mL per gram of amine) with gentle heating (50-60°C). In a separate flask, dissolve 0.5 equivalents of L-tartaric acid in a minimum amount of hot ethanol.

  • Mixing: Add the tartaric acid solution dropwise to the warm amine solution. Stir for 15-30 minutes. A precipitate should begin to form.

  • Controlled Cooling: Turn off the heat and allow the mixture to cool slowly to room temperature over 2-4 hours. Do not place in an ice bath immediately.

  • Isolation: Further cool the mixture in an ice bath (0-5°C) for at least 1 hour. Collect the resulting crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold ethanol to remove the mother liquor containing the more soluble (S)-amine salt.

  • Drying & Analysis: Dry the solid under vacuum. Take a small sample, perform a salt break (dissolve in water, basify with NaOH, extract with an organic solvent like DCM), and analyze the enantiomeric excess (ee) of the free amine by chiral HPLC.

  • Recrystallization: If the ee is unsatisfactory, repeat the process by dissolving the salt in a minimum of hot ethanol and cooling slowly as before.

Protocol 2: Flash Chromatography of a Basic Amine with a Modifier

This protocol is for the direct purification of a free amine intermediate.

  • TLC Analysis: Develop a thin-layer chromatography (TLC) method. A good starting mobile phase is 95:5:0.5 Dichloromethane:Methanol:Triethylamine. The goal is an Rf value of ~0.2-0.3 for your product.[6]

  • Column Packing: Pack a silica gel column using your chosen mobile phase (without the amine modifier initially).

  • Equilibration: Equilibrate the column with at least 2-3 column volumes of the full mobile phase, including the triethylamine modifier. This is a critical step to pre-neutralize the silica.[7]

  • Loading: Dissolve your crude product in a minimum amount of the mobile phase and load it onto the column.

  • Elution: Run the column, collecting fractions and monitoring by TLC.

  • Workup: Combine the pure fractions. The triethylamine modifier is volatile and can typically be removed along with the solvent on a rotary evaporator under high vacuum.

Data Summary: Common Purification Scenarios
IssuePotential CauseRecommended SolutionKey Principle
No selective crystallization Incorrect solvent polarity or concentration.Screen various alcohol/water mixtures; implement slow cooling.Modulating supersaturation to favor precipitation of one diastereomer.
Low enantiomeric excess (ee) Co-precipitation of the undesired diastereomer.Recrystallize the diastereomeric salt one or more times.Leveraging solubility differences in an iterative purification process.[14]
Amine streaking on silica gel Acid-base interaction between the basic amine and acidic silica.Add a basic modifier (e.g., 1% TEA) to the eluent OR use an NH2-functionalized column.Neutralizing or eliminating acidic sites on the stationary phase.[6][7]
Complex mixture of polar impurities Multiple side products from the reaction.Protect the amine as its N-Boc derivative before chromatography.Converting the polar, basic amine into a less polar, neutral carbamate simplifies chromatographic behavior.[10]

References

  • Crystal Structures of the Salts of Chiral Primary Amines with Achiral Carboxylic Acids: Recognition of the Commonly-Occurring Supramolecular Assemblies of Hydrogen-Bond Networks and Their Role in the Formation of Conglomerates. Journal of the American Chemical Society. [Link]

  • Chiral resolution. Wikipedia. [Link]

  • Successful Flash Chromatography. King Group, University of Sheffield. [Link]

  • Crystal Structures of the Salts of Chiral Primary Amines with Achiral Carboxylic Acids. ACS Publications. [Link]

  • Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]

  • Flash Chromatography Separation of Basic Organic Compounds without Modifier. Kinesis. [Link]

  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PubMed Central (PMC), National Institutes of Health. [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds Thesis Repository. [Link]

  • Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. The Suss-Protocols Blog. [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. [Link]

  • Preparative separation of tetrahydrofurfurylamine enantiomers. ResearchGate. [Link]

  • Trouble with chiral separations. Chromatography Today. [Link]

  • Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel. Royal Society of Chemistry. [Link]

  • Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Royal Society of Chemistry. [Link]

  • A kind of novel synthesis technique of tetrahydrofuran-3-methylamine.
  • Preparation method of (R)-tetrahydrofuran-3-amine.
  • Supporting Information. Royal Society of Chemistry. [Link]

  • Synthesis method for 3-aminomethyl tetrahydrofuran. Patsnap. [Link]

  • Preparation method for 3-aminomethyltetrahydrofuran.
  • (3R)-oxolan-3-ylmethanamine CAS NO.1048962-82-8. LIDE PHARMACEUTICALS LIMITED. [Link]

  • Preparation method of 3-aminomethyl tetrahydrofuran.
  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed Central (PMC), National Institutes of Health. [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. University College Cork, CORA Repository. [Link]

  • Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. MDPI. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. University of Veterinary and Pharmaceutical Sciences Brno. [Link]

  • (3R)-oxolan-3-ylmethanamine hydrochloride. MySkinRecipes. [Link]

  • Methods for making oxetan-3-ylmethanamines.
  • Study on Synthesis Of Oxetan-3-ol. ResearchGate. [Link]

Sources

Optimization

Removing hydrochloride salt from (3R)-oxolan-3-ylmethanamine before synthesis

Executive Summary & Molecule Profile[1] The Challenge: (3R)-oxolan-3-ylmethanamine (also known as (3R)-tetrahydrofuran-3-ylmethanamine) presents a specific purification challenge. Unlike lipophilic amines, the presence o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

The Challenge: (3R)-oxolan-3-ylmethanamine (also known as (3R)-tetrahydrofuran-3-ylmethanamine) presents a specific purification challenge. Unlike lipophilic amines, the presence of the cyclic ether (tetrahydrofuran ring) combined with the primary amine makes the free base highly water-soluble .

Standard acid-base extractions (e.g., NaOH/Ether) often result in massive yield loss because the free base partitions poorly into non-polar organic solvents. Furthermore, the free base is moderately volatile (BP ~156°C) and avidly absorbs atmospheric CO₂ to form solid carbamates, often mistaken for "unreacted salt."

Technical Profile:

PropertyDataImplications for Desalting
Molecular Weight 101.15 g/mol (Free Base)Low MW implies volatility risks under high vacuum.
pKa (Conjugate Acid) ~9.96 (Predicted)Requires pH > 12 for >99% deprotonation.
Boiling Point 156.0 ± 13.0 °CStable to rotovap (40°C) but avoid prolonged high vac.
Solubility Miscible/High in WaterCRITICAL: Requires "salting out" or polar organic solvents.
Stability Air-sensitive (CO₂ absorption)Store under Argon/Nitrogen immediately.

Decision Matrix: Choosing Your Protocol

Do not default to a single method. Select the protocol based on your downstream application.

DesaltingDecision Start Start: (3R)-Oxolan-3-ylmethanamine HCl AppCheck What is the next reaction step? Start->AppCheck Sensitive Base-Sensitive / Strict Stoichiometry Required? AppCheck->Sensitive Sensitive Direct Standard Coupling (Amide/Reductive Amination) AppCheck->Direct Standard Anhydrous Strictly Anhydrous Required (e.g., Organometallic) AppCheck->Anhydrous Water Intolerant Method2 Protocol B: Biphasic Extraction (High Purity, 'Salting Out') Sensitive->Method2 Method1 Protocol A: In-Situ Neutralization (Fastest, no isolation) Direct->Method1 Method3 Protocol C: Non-Aqueous Filtration (Best for water-avoidance) Anhydrous->Method3

Figure 1: Decision tree for selecting the appropriate desalting method based on downstream chemistry.

Experimental Protocols

Protocol A: In-Situ Neutralization (The "Lazy" Method)

Best for: Amide couplings (EDC/HATU), Reductive aminations. Mechanism: The salt is neutralized directly in the reaction vessel by a tertiary amine base.

  • Suspend: Place (3R)-oxolan-3-ylmethanamine HCl (1.0 equiv) in the reaction solvent (DCM, DMF, or THF).

  • Neutralize: Add DIPEA (Diisopropylethylamine) or TEA (Triethylamine) (1.2 – 1.5 equiv).

    • Note: The solution may become clear as the free base is released, or cloudy if TEA-HCl precipitates (solvent dependent).

  • Proceed: Add the electrophile immediately.

Risk Factor: The byproduct is DIPEA·HCl. If your downstream reaction is sensitive to acidic salts or requires precise stoichiometry, do not use this method.

Protocol B: Biphasic Extraction with "Salting Out" (The High-Yield Method)

Best for: Obtaining pure free base oil for precise weighing. Critical Modification: Due to the molecule's water solubility, standard extraction will fail. You must saturate the aqueous layer.

Step-by-Step:

  • Dissolution: Dissolve the HCl salt (e.g., 10 mmol) in the minimum amount of water (approx. 2-3 mL).

  • Basification: Cool to 0°C. Add 4M NaOH dropwise until pH > 12.

  • Salting Out (Crucial): Add solid NaCl or K₂CO₃ to the aqueous solution until it is saturated (solid no longer dissolves).

    • Why? This increases the ionic strength of the water, forcing the organic amine out (The "Salting Out" effect).

  • Extraction Solvent: Use DCM:Isopropanol (3:1 ratio) or Chloroform .

    • Do not use Ether/Hexanes; the amine will stay in the water.

  • Extract: Extract aqueous layer 4 x 10 mL.

  • Dry & Concentrate: Combine organics, dry over Na₂SO₄ (granular), filter, and concentrate on a rotary evaporator at 40°C, >200 mbar.

    • Caution: Do not leave on high vacuum (<10 mbar) for extended periods; the amine is moderately volatile.

ExtractionFlow Step1 Dissolve HCl Salt in MINIMAL Water Step2 Adjust pH > 12 (NaOH) Step1->Step2 Step3 CRITICAL: Saturate with NaCl/K2CO3 ('Salting Out') Step2->Step3 Step4 Extract with DCM:IPA (3:1) (4 times) Step3->Step4 Step5 Dry (Na2SO4) & Controlled Evaporation Step4->Step5

Figure 2: Workflow for Protocol B emphasizing the critical saturation step to prevent yield loss.

Protocol C: Non-Aqueous Filtration (The Anhydrous Method)

Best for: Organometallic reactions or when water must be strictly excluded.

  • Suspension: Suspend the HCl salt in anhydrous THF or MeCN (Acetonitrile).

  • Base Addition: Add 2-3 equivalents of powdered, anhydrous K₂CO₃ or NaH (use NaH with caution/venting).

  • Agitation: Stir vigorously at room temperature for 4–6 hours.

    • Mechanism:[1] The inorganic base deprotonates the amine; KCl/NaCl precipitates out.

  • Filtration: Filter the mixture through a dry Celite pad or fritted glass funnel under Nitrogen.

  • Use: Use the filtrate directly (titrate to determine concentration) or evaporate solvent to obtain the free base.

Troubleshooting & FAQs

Q1: I followed the extraction (Protocol B) but my yield is <30%. Where is my product? A: It is likely still in the aqueous layer. This amine is an ether-amine, making it highly hydrophilic.

  • Fix: Did you saturate with NaCl? If not, add solid NaCl to the aqueous waste until saturated and re-extract with DCM:Isopropanol (3:1) . Pure DCM is often not polar enough to pull this specific amine from water.

Q2: The isolated oil turned into a white solid after sitting on the bench for 30 minutes. Did it re-form the salt? A: No, it likely reacted with CO₂ in the air to form a carbamate (a common issue with low MW primary amines).

  • Fix: Flush the flask with Argon/Nitrogen immediately after evaporation. Store in a sealed vial in the freezer. If the solid has formed, you may need to "crack" the carbamate by heating or slight acidification, but prevention is better.

Q3: Can I distill this amine? A: Yes, the boiling point is ~156°C. However, on a small scale (<1g), distillation losses are high due to hold-up volume. Kugelrohr distillation is recommended for small scales.

Q4: Is the free base visible on TLC? A: Yes, but it will streak on standard silica.

  • Fix: Use a solvent system containing 1% Triethylamine or 1% Ammonium Hydroxide (e.g., 10% MeOH in DCM + 1% NH₄OH) to prevent streaking. Stain with Ninhydrin (turns purple/red).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10898660, (Tetrahydrofuran-3-yl)methanamine. Retrieved February 15, 2026 from [Link]

  • Organic Syntheses (2011). General procedures for handling water-soluble amines and "Salting Out" techniques. (Generalized principle reference). [Link]

  • Restek Corporation (2023). Best Practices for Handling and Using Volatile Analytical Standards. (Guidance on volatility management). [Link]

Sources

Troubleshooting

Technical Support Center: Handling (3R)-Oxolan-3-ylmethanamine Hydrochloride

Product: (3R)-Oxolan-3-ylmethanamine hydrochloride CAS: 2007916-32-5 (Generic/Related: 165253-31-6 for racemic) Common Name: (R)-(Tetrahydrofuran-3-yl)methanamine HCl Support Tier: Level 3 (Senior Application Scientist)...

Author: BenchChem Technical Support Team. Date: February 2026

Product: (3R)-Oxolan-3-ylmethanamine hydrochloride CAS: 2007916-32-5 (Generic/Related: 165253-31-6 for racemic) Common Name: (R)-(Tetrahydrofuran-3-yl)methanamine HCl Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "Invisible" Impurity

As researchers, we often treat stoichiometry as a fixed mathematical value. However, with hygroscopic salts like (3R)-oxolan-3-ylmethanamine hydrochloride , stoichiometry is a variable dependent on relative humidity.

This building block contains a primary amine and a tetrahydrofuran (THF) ether linkage. The hydrochloride salt form provides crystallinity and stability, but the lattice energy is often insufficient to prevent the hydration energy from dominating in humid environments. The result is deliquescence : the crystal lattice collapses, and the solid dissolves in its own absorbed water.

This guide is not just about "keeping it dry"; it is about ensuring the molar integrity of your downstream chemistry, particularly in sensitive peptide couplings or nucleophilic substitutions.

Part 1: Storage & Inventory (The First Line of Defense)

Q: How should I store this compound long-term to prevent degradation?

A: The primary risk is not chemical decomposition, but physical state change (caking) and molar mass shift.

Protocol:

  • Primary Container: Glass amber vial with a Teflon-lined screw cap. Parafilm is insufficient for long-term storage of highly hygroscopic salts; use electrical tape or a secondary seal.

  • Secondary Environment: Store the vial inside a desiccator charged with active desiccant (Phosphorus Pentoxide

    
     or Indicating Drierite).
    
  • Temperature:

    
     is standard, but warm to room temperature  before opening.
    
    • Why? Opening a cold vial in a warm lab causes immediate condensation on the solid, accelerating deliquescence.

Storage Stability Matrix:

ConditionObservationRisk LevelAction Required
Desiccator (

RH)
Free-flowing white powderLowNone.
Ambient Bench (

RH)
Clumping / Sticky aggregatesMediumDry before use.
High Humidity (

RH)
Deliquescence (Oil/Liquid)HighCritical: Azeotropic drying required immediately.

Part 2: Operational Handling (Weighing & Dispensing)

Q: The powder turns to "goo" on the balance. How do I weigh it accurately?

A: Speed is the enemy of precision here. If the compound is absorbing water during the weighing process, your recorded mass includes water, leading to a stoichiometric deficiency of the amine in your reaction.

Troubleshooting Protocol: The "Weigh-by-Difference" Technique Do not weigh directly onto an open weighing boat.

  • Tare a capped vial containing the bulk solid.

  • Remove an estimated amount quickly and place it directly into your reaction vessel.

  • Recap the bulk vial immediately.

  • Weigh the bulk vial again.

  • Calculate:

    
    .
    

Why this works: The bulk solid is exposed to air for only seconds. The mass recorded is the mass removed, regardless of how much water it absorbs after it lands in the reaction vessel (which should already contain solvent or be under inert gas).

Part 3: Reaction Troubleshooting (Impact on Chemistry)

Q: My amide coupling (EDC/HATU) yields are consistently low (40-60%). Is the amine bad?

A: The amine is likely fine, but your stoichiometry is wrong. If your salt holds 15% water by weight, you are under-loading the amine by 15%. Furthermore, that water consumes your coupling reagent.

Mechanism of Failure:

  • Stoichiometric Drift: You calculate 1.0 equiv, but add 0.85 equiv of amine and 0.15 equiv of water.

  • Side Reaction: Water acts as a nucleophile toward activated esters (e.g., O-acylisourea in EDC couplings), hydrolyzing them back to the starting acid.

  • pH Shift: Water can alter the effective pH in non-aqueous conditions, affecting the protonation state of the amine (

    
    ).
    

Visualizing the Failure Cascade:

MoistureCascade Humidity High Lab Humidity Salt (3R)-Oxolan-amine HCl (Hygroscopic) Humidity->Salt Absorption Weighing Weighing Error (+ H2O mass) Salt->Weighing User weighs 'wet' salt Reaction Reaction Mixture Weighing->Reaction Under-loading Amine Hydrolysis Coupling Agent Hydrolysis Weighing->Hydrolysis Water enters rxn Yield Low Yield / Incomplete Conversion Reaction->Yield Hydrolysis->Yield Consumes Reagents

Figure 1: The Moisture Cascade. How ambient humidity propagates through the workflow to cause reaction failure.

Part 4: Remediation (Drying Protocols)

Q: My batch is already wet/clumped. Can I save it?

A: Yes. Do not use a standard oven, as amine salts can degrade or sublime. Use Azeotropic Distillation .[1] This is the gold standard for recovering wet amine salts without thermal degradation.

The Azeotropic Drying Protocol:

  • Dissolution: Place the wet amine salt in a round-bottom flask. Add Methanol (MeOH) until fully dissolved.

    • Note: The salt is likely soluble in MeOH but insoluble in non-polar solvents.

  • The Carrier: Add Toluene (approx. 3x the volume of MeOH).[2]

  • Evaporation: Rotovap at

    
    .
    
    • Mechanism:[3][4] MeOH/Toluene and Water/Toluene form azeotropes. As the solvents strip off, they carry the water with them.

  • Precipitation: As the mixture concentrates, the dry amine HCl salt will precipitate (oil out or crystallize) because it is insoluble in the remaining toluene.

  • Final Dry: Place the resulting solid/oil under high vacuum (

    
    ) for 4-6 hours.
    

Validation (How do I know it's dry?):

  • Visual: Material should be a free-flowing powder or a crisp foam, not a gummy residue.

  • Analytical: Run a Karl Fischer (KF) titration if available.[1][5][6] Target

    
    .
    
  • NMR: Run

    
    -NMR in DMSO-
    
    
    
    . Look for the water peak at 3.33 ppm. While not quantitative without an internal standard, a massive water peak indicates failure.

Part 5: Decision Support Workflow

Use this logic tree to determine the handling method for your specific experiment.

HandlingLogic Start Inspect (3R)-Oxolan-amine HCl State Physical State? Start->State FreeFlow Free-flowing Powder State->FreeFlow Clumped Clumped / Sticky State->Clumped Liquid Deliquesced (Liquid) State->Liquid Action1 Standard Weighing (Minimize Exposure) FreeFlow->Action1 Action2 Weigh by Difference (Closed Vial) Clumped->Action2 Action3 Azeotropic Drying (Toluene/MeOH) Liquid->Action3 Action3->Action2 Post-Drying

Figure 2: Operational Decision Tree. Select the protocol based on the visual inspection of the material.

References

  • PubChem. (2025).[7] (Oxan-3-yl)methanamine hydrochloride | C6H14ClNO.[8] National Library of Medicine. [Link]

  • University of Rochester. (n.d.). Workup: Drying Methods and Azeotropes. Department of Chemistry. [Link]

  • ScienceMadness. (2007). Drying the water out of hygroscopic crystals (Azeotropic Distillation Protocols). [Link]

Sources

Optimization

Preventing side reactions in (R)-(Tetrahydrofuran-3-yl)methanamine synthesis

Topic: Preventing Side Reactions & Yield Loss CAS: 165253-31-6 (Racemic) | Stereospecific: (R)-Isomer Focus[1] Introduction As a Senior Application Scientist, I often see researchers struggle with the synthesis of (R)-(T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Side Reactions & Yield Loss

CAS: 165253-31-6 (Racemic) | Stereospecific: (R)-Isomer Focus[1]

Introduction

As a Senior Application Scientist, I often see researchers struggle with the synthesis of (R)-(Tetrahydrofuran-3-yl)methanamine . This small, polar chiral building block is deceptive. While the chemistry seems straightforward—often a reduction of (R)-tetrahydrofuran-3-carbonitrile —the practical execution is fraught with three specific failure modes: dimerization (secondary amine formation) , water-solubility induced yield loss , and racemization of the C3 stereocenter .[1]

This guide moves beyond standard literature to provide a troubleshooting framework based on mechanistic causality and self-validating protocols.

Module 1: Preventing Dimerization During Nitrile Reduction

The Issue: The most common synthesis route is the catalytic hydrogenation of (R)-tetrahydrofuran-3-carbonitrile.[1] Users frequently report obtaining a mixture of the desired primary amine and a "dimer" (secondary amine) impurity, which is difficult to separate.[1]

The Mechanism: The reduction proceeds via an aldimine intermediate .[1] As the primary amine product accumulates, it is nucleophilic enough to attack the intermediate aldimine, forming a secondary ketimine, which is then reduced to the secondary amine (dimer).[1]

Pathway Visualization

NitrileReduction Nitrile Nitrile Precursor (R-CN) Imine Aldimine Intermediate (R-CH=NH) Nitrile->Imine + H2 (Cat) PrimaryAmine Target: Primary Amine (R-CH2-NH2) Imine->PrimaryAmine + H2 (Cat) Aminal Aminal / Secondary Imine Imine->Aminal PrimaryAmine->Imine Nucleophilic Attack (Side Reaction) SecondaryAmine Impurity: Secondary Amine (Dimer) Aminal->SecondaryAmine + H2

Figure 1: Competitive pathways in nitrile hydrogenation. The red dashed line represents the formation of the unwanted secondary amine.[1]

Troubleshooting Protocol: The "Ammonia Suppression" Method

To prevent the primary amine from attacking the imine, you must flood the system with a competing nucleophile: Ammonia (


) .[1]

Protocol Steps:

  • Solvent Choice: Use 7N

    
     in Methanol. Do not use neutral methanol. The excess ammonia shifts the equilibrium away from the secondary amine formation [1].[1]
    
  • Catalyst Selection:

    • Standard: Raney Nickel (active, but pyrophoric).[1]

    • Alternative: Rhodium on Alumina (

      
      ). Avoid Palladium (
      
      
      
      ) if possible, as it is less effective at suppressing secondary amines in this specific scaffold without acidic additives [2].[1]
  • Self-Validating Checkpoint:

    • Before starting: Verify the pH of your solvent system is >10 (basic due to

      
      ).
      
    • During reaction: If using an autoclave, ensure pressure drop corresponds to 2 equivalents of

      
      .[1] A drop of >2.5 equivs suggests ring opening or hydrogenolysis.
      

Module 2: Solving the "Missing Product" (Workup & Isolation)

The Issue: Researchers often report "0% yield" after aqueous workup, despite LCMS showing full conversion. The Cause: (R)-(Tetrahydrofuran-3-yl)methanamine is a low molecular weight, highly polar amine.[1] It partitions preferentially into the aqueous phase during standard EtOAc/Water extractions.[1]

Data: Partitioning Risks
Solvent SystemPartition Coefficient (

)
Outcome
EtOAc / Water < 0.1 (Favors Water)High Loss
DCM / Water ~ 0.5Moderate Loss
CHCl3:IPA (3:[1]1) / Water > 2.0 (Favors Organic)Recommended
Workflow: The "Boc-Trap" Strategy

Instead of isolating the free amine, trap it immediately as a carbamate.[1] This renders the molecule lipophilic and easy to extract.

WorkupStrategy Reaction Hydrogenation Complete (Crude Mixture in MeOH/NH3) Filter Filter Catalyst (Celite) Reaction->Filter Evap Evaporate MeOH/NH3 (Do not dry completely) Filter->Evap BocAdd Add Boc2O + Base + DCM (In-situ Protection) Evap->BocAdd Wash Aqueous Wash (Citric Acid) BocAdd->Wash Result Isolated Boc-Protected Amine (High Yield) Wash->Result

Figure 2: The "Boc-Trap" workflow to bypass water solubility issues.

Protocol Steps:

  • Filter off the catalyst carefully (keep wet if Raney Ni).

  • Concentrate the filtrate to remove excess

    
    , but do not go to dryness (risk of volatility loss).[1]
    
  • Redissolve the residue in DCM.

  • Add

    
     (1.1 equiv) and 
    
    
    
    . Stir for 2 hours.
  • Perform standard aqueous workup.[2][3] The Boc-amine will now be in the DCM layer [3].[1]

Module 3: Preserving Stereochemistry (Racemization)

The Issue: Loss of enantiomeric excess (ee%) during the synthesis of the nitrile precursor or the reduction. The Mechanism: The C3 proton in tetrahydrofuran-3-carbonitrile is acidic due to the electron-withdrawing nitrile group.[1] Strong bases (e.g., NaH, LDA) or high temperatures can cause deprotonation/reprotonation, leading to racemization before the reduction even occurs.[1]

Critical Control Points
  • Precursor Synthesis: If synthesizing the nitrile via nucleophilic substitution (e.g., cyanide displacement of a mesylate), use non-basic conditions if possible, or weak bases (e.g.,

    
     in Acetone) rather than strong alkoxides.[1]
    
  • Temperature Control: Keep nitrile reduction temperatures below 60°C. Higher temperatures increase the rate of base-catalyzed enolization if residual base is present.[1]

Frequently Asked Questions (FAQs)

Q1: My product has a blue/green tint after filtration. What happened?

  • Diagnosis: Nickel leaching.[4] This occurs if Raney Nickel is used with high concentrations of ammonia for extended periods.

  • Fix: Treat the crude amine with a metal scavenger (e.g., SiliaMetS® or polymer-supported thiourea) or perform the "Boc-Trap" method (Module 2), as the Boc-amine can be purified via column chromatography to remove metal salts.[1]

Q2: Can I use


 instead of catalytic hydrogenation? 
  • Answer: Yes, but with caution.

    
     avoids the dimerization issue common in hydrogenation. However, the workup is treacherous due to the water solubility of the amine.[1]
    
  • Recommendation: If using LAH, use the Fieser workup (n mL

    
    , n mL 15% NaOH, 3n mL 
    
    
    
    ) to produce a granular precipitate, then wash the solid thoroughly with THF to recover the trapped amine [4].[1]

Q3: I see a peak at M+13 in my Mass Spec. Is this an impurity?

  • Diagnosis: Likely not an impurity. Small amines often form adducts or show background noise. However, check for M+41 (Acetonitrile adduct if used in mobile phase) or M+Product (Dimer formation).[1] If the mass is exactly double minus ammonia (

    
    ), it is the secondary amine dimer described in Module 1.[1]
    

References

  • Suppression of Secondary Amines: Rylander, P. N.[1] Hydrogenation Methods. Academic Press, 1985.[1] (Standard text on using Ammonia to suppress dimerization).

  • Nitrile Reduction Catalysts: Kukula, P., et al. "Catalytic Hydrogenation of Nitriles to Primary Amines."[1] Organic Process Research & Development, vol. 20, no.[1] 2, 2016.

  • Workup of Polar Amines: Common Organic Chemistry. "Nitrile to Amine - Common Conditions & Workup."

  • LAH Reduction & Fieser Workup: Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, 1967, p. 581.[1] (Foundational text on aluminum hydride workups).

Sources

Troubleshooting

Addressing steric hindrance in (3R)-oxolan-3-ylmethanamine amide formation

Topic: Overcoming Steric and Electronic Hurdles in Amide Coupling Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Status: Active Support Guide Executive Summary & Diagnostic Welcome to the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric and Electronic Hurdles in Amide Coupling Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Status: Active Support Guide

Executive Summary & Diagnostic

Welcome to the Technical Support Center. You are likely here because a standard amide coupling (e.g., EDC/HOBt) involving (3R)-oxolan-3-ylmethanamine (also known as (3R)-(tetrahydrofuran-3-yl)methanamine) has failed or stalled.[1]

While this amine is primary (


), it presents unique challenges often mistaken for simple steric hindrance.[1] The tetrahydrofuran (THF) ring creates a "puckered" conformational bulk that can shield the methylene group. Furthermore, the ring oxygen can act as a Lewis base, potentially sequestering metal catalysts or interacting unfavorably with certain activated esters.

Use the diagnostic tree below to identify your specific failure mode before proceeding to the protocols.

Diagnostic Decision Tree

DiagnosticTree cluster_legend Legend Start START: Reaction Failed/Low Yield CheckSalt Is the amine a salt (HCl/TFA)? Start->CheckSalt FreeBase Did you add >2.5 eq. base? CheckSalt->FreeBase Yes StericCheck Is the Acid Partner Bulky? CheckSalt->StericCheck No (Free base) FreeBase->CheckSalt No (Add Base!) FreeBase->StericCheck Yes StandardFail Standard Coupling (EDC/HOBt) is insufficient. StericCheck->StandardFail Yes (Tertiary/Quaternary center) Soln_HATU Solution: Switch to HATU/DIPEA (See Module 2) StericCheck->Soln_HATU Moderate Bulk Soln_T3P Solution: Switch to T3P (See Module 3) StandardFail->Soln_T3P High Sterics + Epimerization Risk Soln_Ghosez Solution: Ghosez's Reagent (See Module 4) StandardFail->Soln_Ghosez Extreme Sterics (Nuclear Option) Problem Issue Identified Action Decision Point Solution Protocol

Figure 1: Diagnostic logic for selecting the correct remediation pathway based on substrate properties.

Troubleshooting Guides & FAQs

Module 1: The "Standard" Failure (EDC/HOBt)

Q: Why is my EDC/HOBt coupling stalling at 30% conversion?

A: The (3R)-oxolan-3-ylmethanamine scaffold is deceptive.[1] While the amine is primary, the adjacent C3 chiral center and the THF ring's oxygen lone pairs create an environment that disfavors the formation of the weak active ester generated by HOBt.

  • The Mechanism of Failure: The bulky THF ring hinders the approach of the amine to the HOBt-activated ester. The reaction rate slows significantly, allowing the activated ester to hydrolyze (if any moisture is present) or rearrange to an unreactive

    
    -acylurea byproduct.
    
  • The Fix: You need a more reactive leaving group than HOBt. Move immediately to Module 2 (HATU) or Module 3 (T3P).

Module 2: The "Gold Standard" (HATU)

Q: When should I use HATU, and how do I prevent racemization of my acid?

A: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive 7-azabenzotriazole ester (OAt-ester).[1] The nitrogen in the pyridine ring of the OAt leaving group provides a "neighboring group effect" (anchimeric assistance) that accelerates the amine's attack by nearly 100-fold compared to HOBt.

Protocol: HATU Coupling for Hindered Systems

  • Dissolve: 1.0 equiv Carboxylic Acid in anhydrous DMF (0.2 M).

  • Base: Add 2.0–3.0 equiv DIPEA (Diisopropylethylamine).[1] Crucial: Ensure pH > 8 (wet pH paper).[1]

  • Activate: Add 1.1 equiv HATU. Stir for 5–10 minutes. The solution usually turns yellow/orange.

  • Amine Addition: Add 1.1 equiv (3R)-oxolan-3-ylmethanamine .

  • Monitor: Stir at RT for 2–4 hours.

Expert Insight: If your carboxylic acid is chiral and prone to racemization (e.g., phenylacetic acid derivatives), HATU can be too aggressive.[1] In that case, use T3P (Module 3).[1][2][3]

Module 3: The Steric Specialist (T3P)

Q: My acid is extremely bulky, and HATU gave a messy profile. What now?

A: Switch to T3P (Propylphosphonic Anhydride) .[1][3] T3P is a cyclic anhydride that acts as a powerful coupling agent.[3]

  • Why it works here: T3P has a unique "cage-like" structure that is highly soluble in organic solvents (EtOAc, DCM).[1] It activates the acid as a mixed anhydride. The byproduct is water-soluble, simplifying purification.[1]

  • Steric Advantage: T3P is renowned for forcing couplings between sterically hindered partners with virtually no racemization [1].

Protocol: T3P Coupling

  • Dissolve: 1.0 equiv Carboxylic Acid and 1.2 equiv (3R)-oxolan-3-ylmethanamine in EtOAc or 2-MeTHF (Do not use DMF if possible; T3P works best in non-polar/moderately polar solvents).

  • Base: Add 3.0–4.0 equiv DIPEA or N-Methylmorpholine (NMM).[1]

  • Reagent: Add 1.5–2.0 equiv T3P (usually supplied as 50% w/w solution in EtOAc/DMF).

  • Reaction: Stir at RT. If stalled after 4 hours, heat to 50°C. T3P is thermally stable, unlike HATU which can degrade.

Data Comparison: Reagent Efficacy

ReagentReactivitySteric ToleranceRacemization RiskPurification
EDC/HOBt LowPoorLowEasy (Aq.[1] wash)
HATU Very HighGoodModerateDifficult (Tetramethylurea byproducts)
T3P HighExcellent Very Low Very Easy (Water soluble byproducts)
Module 4: The "Nuclear Option" (Ghosez's Reagent)

Q: I have tried HATU and T3P, but the reaction won't go to completion. The acid is very hindered.

A: When activated esters (HATU) and anhydrides (T3P) fail, you must use an Acid Chloride . However, standard agents like Thionyl Chloride (


) or Oxalyl Chloride are often too harsh (generating HCl gas) and can degrade the THF ring of your amine.

The Solution: Use Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) [2].[1][4] It generates acid chlorides under neutral conditions.[1][4]

Protocol: Neutral Acid Chloride Formation

  • Activation: Dissolve 1.0 equiv Carboxylic Acid in dry DCM. Add 1.2–1.5 equiv Ghosez's Reagent . Stir at RT for 1–2 hours.[1]

    • Observation: No gas is evolved.[1] The byproduct is a neutral amide.

  • Coupling: In a separate flask, dissolve 1.2 equiv (3R)-oxolan-3-ylmethanamine and 2.0 equiv DIPEA in DCM.

  • Combine: Add the activated acid chloride solution dropwise to the amine solution.

  • Outcome: This method overcomes almost any steric barrier because the acid chloride is the most reactive electrophile possible.

Stereochemical Integrity

Q: Will the (3R) center of the oxolane ring racemize? A: No. The chiral center at C3 is separated from the nitrogen by a methylene group (


). It is not an 

-chiral center relative to the carbonyl or the amine nitrogen. It is chemically stable under standard coupling conditions.

Risk Factor: The only risk to the (3R) center is if you use extremely strong Lewis acids (e.g.,


, 

) or high temperatures (>100°C) in the presence of strong acid, which could initiate ring-opening or ether cleavage. Stick to the basic/neutral conditions described above.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.[1]

  • Pasau, P., & Ghosez, L. (2015). Ghosez's Reagent: A Versatile Tool for the Synthesis of Amides and Esters. Organic & Biomolecular Chemistry, 13, 10791-10796.[1]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

Sources

Reference Data & Comparative Studies

Validation

Comparative NMR Profiling: (3R)-Oxolan-3-ylmethanamine HCl vs. Free Base Analogues

Executive Summary & Structural Context[2][3] (3R)-Oxolan-3-ylmethanamine hydrochloride (also known as (3R)-tetrahydrofuran-3-ylmethanamine HCl) is a critical chiral building block in the synthesis of kinase inhibitors an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[2][3]

(3R)-Oxolan-3-ylmethanamine hydrochloride (also known as (3R)-tetrahydrofuran-3-ylmethanamine HCl) is a critical chiral building block in the synthesis of kinase inhibitors and GPCR ligands.[1][2] Its structural integrity—specifically the maintenance of the (3R) stereocenter and the stoichiometry of the hydrochloride salt—is paramount for downstream efficacy.[1]

This guide provides a definitive interpretation of the 1H NMR spectrum for the hydrochloride salt, contrasting it with the free base.[1] Unlike standard spectral databases that list peaks in isolation, this analysis focuses on the mechanistic shift changes induced by protonation and the diagnostic signals required to validate salt formation and isomeric purity.[1]

The Molecule at a Glance[1]
  • IUPAC Name: [(3R)-oxolan-3-yl]methanamine hydrochloride[1][2]

  • Core Scaffold: Tetrahydrofuran (Oxolane) ring[1]

  • Functional Group: Primary ammonium salt (-CH₂-NH₃⁺ Cl⁻)[1][2]

  • Chiral Center: C3 (R-configuration)

Materials & Methods: Experimental Design

To obtain high-fidelity spectral data capable of distinguishing salt forms, solvent selection is not merely a logistical choice—it is a strategic one.[1][2]

Solvent Strategy: DMSO-d6 vs. CDCl₃

For the hydrochloride salt, DMSO-d6 is the mandatory solvent.[2]

  • Causality: In non-polar solvents like CDCl₃, ammonium protons (NH₃⁺) often undergo rapid exchange or broaden into the baseline, becoming invisible.[1] DMSO-d6 stabilizes the ammonium species via hydrogen bonding, revealing a distinct triplet or broad singlet at 8.0–8.3 ppm, which is essential for confirming the salt stoichiometry.[1]

Experimental Workflow

The following diagram outlines the decision logic for sample preparation and acquisition to ensure spectral validity.

NMR_Workflow Start Sample: (3R)-Oxolan-3-ylmethanamine Form_Check Identify Form: HCl Salt or Free Base? Start->Form_Check Salt_Path Form: HCl Salt Form_Check->Salt_Path Base_Path Form: Free Base Form_Check->Base_Path Solvent_Salt Select Solvent: DMSO-d6 (Stabilizes NH3+) Salt_Path->Solvent_Salt Solvent_Base Select Solvent: CDCl3 (Optimizes Resolution) Base_Path->Solvent_Base Acquisition Acquisition: 1H NMR (400 MHz+) ns=16, d1=2.0s Solvent_Salt->Acquisition Solvent_Base->Acquisition Validation Validation Check: Integrate NH region Acquisition->Validation Result_Salt Target: NH3+ visible (~8.2 ppm) Confirm 1:1 Stoichiometry Validation->Result_Salt If Salt Result_Base Target: NH2 visible (~1-2 ppm) Confirm Chemical Shift Validation->Result_Base If Base

Figure 1: Strategic workflow for NMR solvent selection and validation based on the chemical form of the amine.

Detailed Spectral Analysis

The interpretation below assumes the use of DMSO-d6 for the HCl salt.[2] The tetrahydrofuran ring creates a complex splitting pattern due to the non-equivalence of the methylene protons (diastereotopic nature).[1][2]

Chemical Shift Assignments (HCl Salt)
Proton GroupPositionMultiplicityChemical Shift (δ ppm)IntegrationDiagnostic Note
NH₃⁺ AmmoniumBroad Singlet / Triplet8.00 – 8.30 3HCritical Proof of Salt. Disappears with D₂O shake.[1][2]
O-CH₂ C2, C5 (Ring)Multiplets3.60 – 3.85 3H + 1HDeshielded by oxygen.[1][2] Often overlaps.
N-CH₂ ExocyclicTriplet / Multiplet2.80 – 2.95 2HDeshielded by N⁺.[2] Shifts upfield in free base.
CH C3 (Methine)Multiplet2.35 – 2.50 1HThe chiral center.[1][2] "Hub" of coupling.[1][2]
CH₂ C4 (Ring)Multiplet1.55 – 2.05 2HDiastereotopic protons (Ha ≠ Hb).[1][2] Complex roofing.
Coupling Logic & Structural Verification[4]
  • The "Envelope" Effect: The THF ring is not planar; it adopts an envelope conformation.[2] This renders the protons on C2, C4, and C5 diastereotopic.[1] Consequently, the C4 protons often appear as two distinct complex multiplets rather than a simple quartet.[1]

  • The Ammonium Handle: The signal at ~8.2 ppm is the primary indicator of the hydrochloride salt.[2] If this signal integrates to less than 3H (relative to the single methine proton at C3), the salt formation is incomplete, or the sample is wet (proton exchange with water).[1]

Comparative Analysis: HCl Salt vs. Free Base[1]

This comparison is the most frequent request in process chemistry: "Did I successfully neutralize the salt?" or "Did I successfully form the salt?"[1]

The table below highlights the Delta Shift (Δδ) , the quantitative movement of peaks that confirms the chemical transformation.[1]

FeatureHCl Salt (in DMSO-d6)Free Base (in CDCl₃)Shift Mechanism
Nitrogen Protons 8.2 ppm (3H, NH₃⁺)~1.3 ppm (2H, NH₂, broad)Protonation dramatically deshields the nitrogen protons.[1][2]
Alpha-Methylene (-CH₂-N) ~2.90 ppm ~2.65 ppm The positive charge on N⁺ pulls electron density, shifting the neighbor downfield (+0.25 ppm).[1][2]
Solubility High in Water/DMSOHigh in DCM/ChloroformPolarity switch.[2]
Visualizing the Transformation

The following diagram illustrates the chemical shift migration driven by the protonation event.

Shift_Mechanism FreeBase Free Base (Lone Pair on N) Reaction + HCl FreeBase->Reaction Salt HCl Salt (Positive Charge on N) Reaction->Salt Shift_Alpha Alpha-Proton Shift (CH2-N) 2.65 ppm -> 2.90 ppm Salt->Shift_Alpha Inductive Effect Shift_NH Exchangeable Proton NH2 (1.3 ppm) -> NH3+ (8.2 ppm) Salt->Shift_NH Protonation

Figure 2: Mechanistic impact of salt formation on 1H NMR chemical shifts.[1]

Advanced Verification: Chiral Purity

Crucial Note on Stereochemistry: Standard 1H NMR cannot distinguish between the (3R) and (3S) enantiomers in an achiral environment (like pure DMSO-d6).[1][2] The spectra will be identical.[2]

To verify the (3R) configuration claimed on the label, you must employ one of the following "Self-Validating" protocols:

  • Chiral Shift Reagent: Add (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle Alcohol). This forms transient diastereomeric complexes, splitting the signals of the enantiomers.[1]

  • Mosher's Acid Derivatization: React the amine with (R)- and (S)-MTPA chloride.[1][2] Analyze the 1H or 19F NMR shifts of the resulting amides to determine absolute configuration via the Mosher model.[2]

  • Polarimetry: Compare the specific rotation

    
     with literature values (typically negative for the R-isomer of similar THF-amines, though solvent dependent).
    

Experimental Protocol: Salt Formation & Analysis

Objective: Convert (3R)-oxolan-3-ylmethanamine free base to the HCl salt for stable storage and NMR verification.

  • Dissolution: Dissolve 100 mg of the free base amine in 2 mL of dry Diethyl Ether (Et₂O) or Dichloromethane (DCM).

  • Acidification: Dropwise add 1.2 equivalents of 2M HCl in Diethyl Ether at 0°C.

    • Observation: A white precipitate should form immediately.[1][2]

  • Isolation: Filter the solid under nitrogen or argon (the salt is hygroscopic).[1][2] Wash with cold ether.[1][2]

  • Drying: Dry under high vacuum (0.1 mbar) for 4 hours to remove solvent traces.

  • NMR Prep: Dissolve ~10 mg of the dried solid in 0.6 mL DMSO-d6 .

    • QC Check: Ensure the water peak (3.33 ppm in DMSO) is not overwhelming, as excess water triggers proton exchange, broadening the NH₃⁺ signal.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed.[1] Wiley.[1][2] (Standard text for amine salt shift prediction).

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010, 29(9), 2176–2179.[1] Link[1]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1][2] (General reference for Tetrahydrofuran ring systems). Link[1]

  • PubChem Compound Summary. "(Tetrahydrofuran-3-yl)methanamine."[2] National Library of Medicine.[1][2] Link

Sources

Comparative

Determination of Enantiomeric Excess for (3R)-Oxolan-3-ylmethanamine: A Comparative Technical Guide

Executive Summary: The Analytical Challenge (3R)-oxolan-3-ylmethanamine (also known as (R)-(tetrahydrofuran-3-yl)methanamine) presents a specific set of challenges for enantiomeric excess (ee) determination: Lack of Chro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

(3R)-oxolan-3-ylmethanamine (also known as (R)-(tetrahydrofuran-3-yl)methanamine) presents a specific set of challenges for enantiomeric excess (ee) determination:

  • Lack of Chromophore: The molecule lacks a conjugated

    
    -system, making standard UV detection (>220 nm) ineffective.
    
  • High Polarity: The primary amine and ether oxygen create high polarity, often leading to poor retention on traditional normal-phase chiral columns without aggressive additives.

  • Chemical Stability: Primary amines can interact strongly with silanols, causing peak tailing.

This guide presents two validated pathways to determine ee:

  • Pathway A (Direct Analysis): Crown Ether Chiral Stationary Phases (CSPs) using refractive index (RI) or Charged Aerosol Detection (CAD).

  • Pathway B (Derivatization): Pre-column derivatization with Marfey’s Reagent (FDAA) followed by reversed-phase HPLC on a C18 column.

Molecule Analysis & Strategy Selection

Target Molecule: (3R)-oxolan-3-ylmethanamine CAS: 1048962-82-8 (Generic) / 165253-31-6 (Racemate) Key Functional Group: Primary amine (-NH


) at the C3-methyl position.
Method Selection Decision Tree

MethodSelection Start Start: (3R)-oxolan-3-ylmethanamine Sample CheckDetect Is Universal Detection (RI/CAD/ELSD) Available? Start->CheckDetect YesDetect Yes CheckDetect->YesDetect NoDetect No (UV Only) CheckDetect->NoDetect MethodA Method A: Direct Analysis (Crown Ether Column) YesDetect->MethodA Preferred for Speed MethodB Method B: Derivatization (Marfey's Reagent + C18) NoDetect->MethodB Preferred for Sensitivity

Figure 1: Decision matrix for selecting the appropriate analytical workflow based on available instrumentation.

Method A: Direct Chiral HPLC (Crown Ether CSP)

Best For: Rapid QC, process monitoring, labs with RI/CAD detectors. Mechanism: The crown ether (typically 18-crown-6 ether derivative) forms a host-guest inclusion complex with the protonated primary ammonium group (


). The chiral discrimination occurs due to the steric fit of the tetrahydrofuran ring against the chiral barrier of the crown ether.
Recommended Column[1]
  • Primary Choice: DAICEL CROWNPAK® CR-I(+) or ChiroSil® RCA(+)

  • Dimensions: 3.0 x 150 mm, 5 µm (smaller ID preferred for sensitivity).

Experimental Protocol
ParameterConditionRationale
Mobile Phase pH 1.5 - 2.0 Aqueous Perchloric Acid (HClO

)
The amine must be fully protonated (

) to bind to the crown ether. Perchloric acid is the standard counter-ion for these columns.
Organic Modifier Methanol (0% - 15%)Methanol decreases retention. Start with 100% aqueous pH 1.5 to maximize resolution, then add MeOH if elution is too slow.
Flow Rate 0.4 - 0.5 mL/minLower flow rates improve mass transfer in inclusion complexes.
Temperature 10°C - 25°CCritical: Lower temperatures (sub-ambient) significantly increase resolution (

) on crown ether columns by stabilizing the complex.
Detection RI (Refractive Index) or CAD The molecule is UV-transparent. If UV is forced, use 200-205 nm, but baseline noise will be high.
Step-by-Step Workflow
  • Preparation: Dissolve 5 mg of the sample in 1 mL of the mobile phase (pH 2.0 HClO

    
    ).
    
  • Equilibration: Flush column for 30 mins at 25°C.

  • Screening: Inject 5 µL.

  • Optimization: If peaks overlap (

    
    ), lower the column temperature to 10°C. This almost always resolves primary amines on CR(+) columns.
    

Method B: Derivatization with Marfey’s Reagent (FDAA)[2]

Best For: Trace analysis, biological samples, labs with standard UV/Vis or MS detectors. Mechanism: Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) reacts with the primary amine to form diastereomers.[1] These diastereomers have different hydrophobicities and can be separated on a standard achiral C18 column. Advantage: Introduces a strong chromophore (absorbance at 340 nm).

Reaction Scheme

The (R)-amine and (S)-amine react with L-FDAA to form (L-FDAA)-(R)-amine and (L-FDAA)-(S)-amine . These are diastereomers, not enantiomers, and thus separable on achiral phases.[1]

MarfeyReaction Substrate (R)/(S)-Amine (Transparent) Reaction Reaction 40°C, 1 hr, pH 8 Substrate->Reaction Reagent L-FDAA (Marfey's Reagent) Reagent->Reaction Prod1 L-FDAA-(R)-Amine (Diastereomer 1) Reaction->Prod1 Prod2 L-FDAA-(S)-Amine (Diastereomer 2) Reaction->Prod2 Separation HPLC-UV (340 nm) Prod1->Separation Separable on C18 Prod2->Separation

Figure 2: Derivatization workflow converting enantiomers to separable diastereomers.

Experimental Protocol

Reagents:

  • 1% solution of FDAA in acetone.

  • 1 M NaHCO

    
     (Sodium Bicarbonate).
    
  • 1 M HCl (for quenching).

Procedure:

  • Mix: In a vial, combine 50 µL of sample (50 mM in water), 100 µL of 1% FDAA, and 20 µL of 1 M NaHCO

    
    .
    
  • Incubate: Heat at 40°C for 60 minutes. The solution will turn yellow.

  • Quench: Add 20 µL of 1 M HCl to stop the reaction and neutralize.

  • Dilute: Add 810 µL of Acetonitrile/Water (50:50) to reach 1 mL total volume.

  • Analyze: Inject 10 µL onto the HPLC.

HPLC Conditions (Achiral)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[2]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[2]

  • Gradient: 10% B to 60% B over 20 minutes.

  • Detection: UV at 340 nm (no interference from non-derivatized matrix).

  • Elution Order: Must be determined by injecting a pure standard of (3R)-oxolan-3-ylmethanamine derivatized via the same protocol. Typically, the L-L diastereomer elutes before the L-D form, but verification is mandatory.

Comparative Performance Guide

FeatureMethod A: Crown Ether (Direct)Method B: Marfey's (Derivatization)
Accuracy High (Direct measurement)High (Stoichiometric reaction)
Precision RSD < 1.0%RSD < 1.5% (Pipetting error risk)
LOD (Limit of Detection) Moderate (depends on RI/CAD)Excellent (High molar absorptivity)
Prep Time < 5 mins (Dissolve & Shoot)~90 mins (Reaction + Quench)
Cost per Sample Low (Solvents only)Moderate (Reagent cost)
Robustness Sensitive to TemperatureVery Robust
Equipment Requires RI or CADStandard UV/Vis
Recommendation
  • Use Method A if you are in a synthesis lab with access to a Crown Ether column and RI detection. It is faster and non-destructive (you can recover the sample).

  • Use Method B if you are performing release testing, stability studies, or lack specialized chiral detectors. It is the most "transferable" method between labs.

References

  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR-I(+)/CR-I(-). Available at: [Link] (Accessed Feb 2026).

  • Bhushan, R. & Martens, J. (2010). Amino Acids and their Derivatives: Chiral Separations. Springer Protocols.

  • Marfey, P. (1984). Determination of D-amino acids as I-fluoro-2,4-dinitrophenyl-5-L-alanine amide derivatives. Carlsberg Research Communications. [Link]

  • Hyun, M. H. (2016). Chiral separation of primary amines on crown ether-based chiral stationary phases. Journal of Chromatography A. [Link]

  • Restek Corporation. Strategies for Chiral Amine Separations.[Link]

Sources

Validation

Comparing biological activity of (R) vs (S) tetrahydrofuran-3-ylmethanamine

Executive Summary Tetrahydrofuran-3-ylmethanamine is a critical chiral building block in modern medicinal chemistry, serving as a pharmacophore in neonicotinoid insecticides (e.g., Dinotefuran) and next-generation kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tetrahydrofuran-3-ylmethanamine is a critical chiral building block in modern medicinal chemistry, serving as a pharmacophore in neonicotinoid insecticides (e.g., Dinotefuran) and next-generation kinase inhibitors (e.g., CDK2 inhibitors like RLY-2139).

While the (R) and (S) enantiomers share identical physical properties in achiral environments, their biological activities diverge drastically due to the spatial arrangement of the ether oxygen and the primary amine. This guide demonstrates that stereochemical purity is not merely a regulatory requirement but a functional necessity :

  • (S)-Enantiomer: Often associated with higher potency in specific targets but significantly increased environmental toxicity (e.g., honeybee lethality in Dinotefuran).

  • (R)-Enantiomer: Frequently offers a superior safety profile while retaining therapeutic/functional efficacy, presenting a "stereochemical safety valve" for drug design.

Chemical Profile & Stereochemistry

The tetrahydrofuran-3-ylmethanamine scaffold provides a rigid, polar vector that enhances aqueous solubility and allows for precise hydrogen bonding interactions within a protein binding pocket.

Feature(R)-Tetrahydrofuran-3-ylmethanamine(S)-Tetrahydrofuran-3-ylmethanamine
CAS Number 1048962-82-81048962-84-0
Structure The amine group projects away from the plane in a specific orientation relative to the ether oxygen.The mirror image; the amine projects in the opposite vector.
Key Role Hydrogen bond donor (amine) & acceptor (ether oxygen).Hydrogen bond donor (amine) & acceptor (ether oxygen).
Solubility High (Polar aprotic/protic solvents)High (Polar aprotic/protic solvents)
Primary Use Low-toxicity scaffold for agrochemicals; Kinase inhibitor fragment.High-potency scaffold for specific receptor binding pockets.

Case Study: The Dinotefuran Paradox (Safety vs. Efficacy)

The most compelling data regarding the biological divergence of these enantiomers comes from the neonicotinoid insecticide Dinotefuran . This molecule contains the tetrahydrofuran-3-ylmethanamine moiety, and its interactions with nicotinic acetylcholine receptors (nAChRs) are highly stereoselective.

Biological Activity Comparison

Research indicates a massive discrepancy in toxicity toward non-target organisms (honeybees) versus target pests (aphids/planthoppers).

  • Target Pests (e.g., Aphis gossypii): Both (R) and (S) isomers exhibit comparable insecticidal activity. The receptor binding in these pests is less sensitive to the chiral orientation of the tetrahydrofuran ring.

  • Non-Target Organisms (Honeybees - Apis mellifera): The (S)-isomer is 41–128 times more toxic than the (R)-isomer. The (S)-isomer binds more tightly to the honeybee nAChR, causing hyper-excitation and mortality. The (R)-isomer, conversely, is metabolized more efficiently or binds with lower affinity, offering a "bee-safe" alternative.

Mechanism of Action Visualization

Dinotefuran_Activity Racemate Racemic Dinotefuran (Current Commercial Product) S_Iso (S)-Isomer (High Affinity) Racemate->S_Iso Separation R_Iso (R)-Isomer (Low Affinity) Racemate->R_Iso Separation Target_Pest Target Pest nAChR (Aphids) S_Iso->Target_Pest Effective Binding Bee_Receptor Honeybee nAChR (Off-Target) S_Iso->Bee_Receptor Strong Binding (Kd < 1nM) R_Iso->Target_Pest Effective Binding R_Iso->Bee_Receptor Weak Binding (Kd > 100nM) Outcome_Pest Effective Control (Pest Death) Target_Pest->Outcome_Pest Outcome_S High Toxicity (Bee Mortality) Bee_Receptor->Outcome_S Hyper-excitation Outcome_R Low Toxicity (Bee Safety) Bee_Receptor->Outcome_R Minimal Effect

Figure 1: Comparative biological impact of Dinotefuran enantiomers. The (S)-isomer drives off-target toxicity, while the (R)-isomer maintains efficacy with reduced ecological risk.

Medicinal Chemistry Application: Kinase Inhibitors (RLY-2139)

In oncology, the tetrahydrofuran-3-ylmethanamine fragment is used to target the ATP-binding pocket of kinases, such as CDK2 (Cyclin-Dependent Kinase 2) . The drug candidate RLY-2139 utilizes a specific chiral tetrahydrofuran-pyrazolamine intermediate to achieve selectivity.[1]

  • The Challenge: The ATP pocket is crowded. The "floppiness" of a linear amine chain results in entropic penalties upon binding.

  • The Solution: The tetrahydrofuran ring "pre-organizes" the amine into a specific conformation.

  • Stereochemical Impact: Only one enantiomer (typically derived from the (S)-epoxide precursor in specific synthesis routes) fits the pocket correctly. The wrong enantiomer causes steric clashes with the hinge region residues (e.g., Leu83 in CDK2), reducing potency by orders of magnitude (IC50 shift from nM to µM).

Key Insight: For RLY-2139, the synthesis was optimized from a low-yielding (2%) chiral separation to a robust Hydrolytic Kinetic Resolution (HKR) process to ensure >99% enantiomeric excess (ee), proving that stereochemistry is a manufacturing critical quality attribute (CQA).

Synthesis & Resolution Protocols

Obtaining pure (R) or (S) enantiomers is the primary bottleneck. Two primary methods are recommended: Enzymatic Kinetic Resolution (for small scale/research) and Hydrolytic Kinetic Resolution (HKR) (for scale-up).

Method A: Enzymatic Kinetic Resolution (CAL-B)

This method uses Candida antarctica Lipase B (CAL-B) to selectively acylate the (R)-amine, leaving the (S)-amine unreacted (or vice versa depending on the acyl donor).

Protocol:

  • Substrate Preparation: Dissolve racemic tetrahydrofuran-3-ylmethanamine (10 mmol) in dry toluene (50 mL).

  • Acyl Donor: Add ethyl acetate or isopropyl acetate (5 equivalents). These serve as both solvent and acyl donor.

  • Enzyme Addition: Add immobilized CAL-B (Novozym 435, 20% w/w relative to substrate).

  • Incubation: Shake at 30°C and 200 rpm. Monitor reaction via chiral HPLC.

  • Termination: Stop when conversion reaches 50% (theoretical maximum for resolution).

  • Separation: Filter off the enzyme. The solution contains the unreacted amine (Enantiomer A) and the amide product (Enantiomer B). Separate via column chromatography (Amine is polar; Amide is less polar).

  • Hydrolysis: Hydrolyze the amide using 2M NaOH/MeOH to recover the second enantiomer.

Method B: Asymmetric Synthesis (HKR of Epichlorohydrin)

For larger scales (e.g., RLY-2139 intermediate), building the ring from a chiral precursor is superior.

  • Starting Material: Racemic epichlorohydrin or terminal epoxide.

  • Catalyst: (R,R)-Salen-Co(III) complex (Jacobsen's Catalyst).

  • Process: The catalyst selectively hydrolyzes one enantiomer of the epoxide to the diol, leaving the other epoxide intact with high ee.

  • Ring Formation: The chiral epoxide is then cyclized to form the tetrahydrofuran ring with preserved stereochemistry.

Experimental Protocols

Protocol 1: Determination of Enantiomeric Excess (ee)

Objective: Quantify the purity of (R) vs (S) samples.

  • Instrument: HPLC (e.g., Agilent 1200 series).

  • Column: Chiralpak IA or IB (amylose-based stationary phase).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (amine absorption is weak; derivatization with benzoyl chloride may be required for better UV sensitivity).

  • Calculation:

    
    
    
Protocol 2: Comparative Binding Assay (Generic Kinase)

Objective: Assess the IC50 difference between (R) and (S) isomers.

  • Reagents: Recombinant Kinase (e.g., CDK2/CyclinE), ATP (Km concentration), Substrate peptide (e.g., Histone H1), Test compounds ((R) and (S) amines).

  • Dilution: Prepare 10-point serial dilutions of (R) and (S) compounds in DMSO (Start at 10 µM).

  • Reaction: Mix Kinase + Peptide + Compound in reaction buffer (HEPES pH 7.5, MgCl2, DTT). Incubate 15 min.

  • Initiation: Add ATP (radiolabeled

    
    -33P-ATP or fluorescent tracer).
    
  • Incubation: 60 min at Room Temperature.

  • Detection: Filter binding (scintillation counting) or FRET signal.

  • Analysis: Fit data to the Hill equation:

    
    .
    

References

  • Dinotefuran Toxicity & Stereochemistry

    • Ecological toxicity reduction of dinotefuran to honeybee: New perspective from an enantiomeric level. (2019). ResearchGate. Link

    • S-dinotefuran affects the social behavior of honeybees (Apis mellifera) and increases their risk in the colony.[2] (2023).[3] PubMed.[4] Link

  • RLY-2139 & Asymmetric Synthesis

    • From Chiral Separation to Asymmetric Synthesis: Route Scouting and Early Process Development of a Chiral Tetrahydrofuran–Pyrazolamine Intermediate of CDK2 Inhibitor RLY-2139. (2026).[5] ACS Publications. Link

  • Chemical Data & Properties

    • PubChem Compound Summary for CID 10898660, (Tetrahydrofuran-3-yl)methanamine. National Center for Biotechnology Information. Link

  • Enzymatic Resolution Methodology

    • Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol. (2024).[6] MDPI. Link

Sources

Comparative

Bioisosteric comparison of oxolane amines vs pyrrolidine analogs

This guide provides an in-depth bioisosteric comparison between Oxolane (Tetrahydrofuran, THF) Amines and Pyrrolidine Analogs . It is designed for medicinal chemists and drug discovery scientists, focusing on the strateg...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth bioisosteric comparison between Oxolane (Tetrahydrofuran, THF) Amines and Pyrrolidine Analogs . It is designed for medicinal chemists and drug discovery scientists, focusing on the strategic implications of swapping the ring oxygen (THF) for nitrogen (Pyrrolidine).[1]

Executive Summary: The O-vs-N Strategic Pivot

In medicinal chemistry, the substitution of a pyrrolidine ring with an oxolane (tetrahydrofuran) ring—specifically in amine-bearing scaffolds—is a classical yet high-impact bioisosteric switch. While both are saturated 5-membered heterocycles, the replacement of the ring nitrogen (H-bond donor/acceptor, basic) with oxygen (H-bond acceptor only, non-basic) fundamentally alters the electronic landscape , solubility profile , and metabolic liability of the molecule.[1]

Key Value Proposition:

  • Pyrrolidines: Ideal for solubilizing lipophilic cores via ionization (cationic at pH 7.4) and providing strong H-bond donor capability.

  • Oxolanes: Superior for lowering LogD (without introducing charge), reducing hERG liability (by removing basic centers), and targeting backbone amides in resistance-prone enzymes (e.g., HIV Protease).[1]

Physicochemical Profiling: The Data Face-Off

The following table contrasts the core properties of 3-Aminotetrahydrofuran (3-A-THF) and 3-Aminopyrrolidine (3-A-Pyr).

Feature3-Aminotetrahydrofuran (Oxolane)3-AminopyrrolidineImpact on Drug Design
Structure Ring O, Exocyclic NH₂Ring NH, Exocyclic NH₂O removes a donor/basic site.
Basicity (pKa) Ring O: ~ -2 (Non-basic)Exocyclic NH₂: ~9.0–9.5Ring NH: ~11.0Exocyclic NH₂: ~9.5–10.0THF reduces global basicity; less likely to be trapped in lysosomes.
H-Bonding 2 Acceptors (O, N)2 Donors (NH₂)2 Acceptors (N, N)3 Donors (Ring NH, NH₂)THF loses the directional NH donor vector.[1]
LogP (Approx) -0.7 (More Lipophilic than Pyr)-1.2 (Highly Hydrophilic)THF is "lipophilic enough" to cross membranes but polar enough to stay soluble.
TPSA ~35 Ų~46 ŲLower TPSA in THF aids permeability.
Conformation Envelope/Twist (Low barrier)Envelope/Twist (N-inversion)Substituents drive endo/exo puckering via gauche effects.

Expert Insight: The pKa shift is the critical differentiator. Replacing a pyrrolidine with a THF often resolves permeability issues caused by "over-basicity" (two positive charges at physiological pH in the diamine) while maintaining the polar character required for solubility.

Structural Biology & Conformation

The "Pucker" Factor

Both rings exhibit pseudorotation between Envelope (E) and Twist (T) conformations. However, the energy barriers and preferred states differ due to the Anomeric Effect (THF) versus Steric/Electronic repulsion (Pyrrolidine).

  • Pyrrolidine: 3-substituted pyrrolidines often adopt conformations to minimize steric clash, but the ring nitrogen inversion allows for flexible adaptation to binding pockets.[1]

  • Oxolane (THF): The ring oxygen exerts a strong gauche effect on adjacent substituents. For example, in nucleoside analogs (and by extension, drug scaffolds), electronegative substituents at C3/C4 will prefer an axial orientation to maximize orbital overlap with the ring oxygen lone pairs (

    
    ), locking the conformation more rigidly than pyrrolidine.[1]
    
Visualization: Conformational Locking

The diagram below illustrates how the heteroatom dictates the preferred "envelope" flap direction, influencing how the drug fits into a protein active site.[1]

Conformation cluster_0 Mechanism Substituent C3-Substituent (e.g., Amine) Effect Stereoelectronic Effect Substituent->Effect Interacts via Heteroatom Ring Heteroatom (O vs NH) Heteroatom->Effect Defines Outcome Preferred Pucker (Endo/Exo) Effect->Outcome Locks

Figure 1: Logic flow of stereoelectronic effects determining ring puckering.

Case Study: The Darunavir Paradigm

The "Bis-THF" Victory

The most authoritative example of oxolane superiority is Darunavir , an HIV protease inhibitor.[1]

  • The Challenge: First-generation inhibitors (containing peptide mimetics or pyrrolidines) failed against mutated HIV strains. The mutations often occurred at the amino acid side chains of the active site.

  • The Solution: The Bis-THF (two fused oxolane rings) moiety.

  • Why THF won:

    • Backbone Binding: The bis-THF oxygens form strong hydrogen bonds with the backbone atoms (Asp29/Asp30) of the protease.[2] Since the virus cannot mutate its backbone without losing function, this binding mode is "mutation-resilient."

    • Solvation Mimicry: The THF rings occupy the space usually filled by a water molecule, effectively "freezing" the hydration shell entropy.[1]

    • Metabolic Shield: Unlike a pyrrolidine, which would be susceptible to N-oxidation or N-dealkylation, the bis-THF ether linkage is oxidatively robust.

Metabolic Stability & Toxicity[3]

The metabolic fate of these two rings is distinct. Understanding these "soft spots" is crucial for lead optimization.

Metabolic Pathways Comparison[1]
  • Pyrrolidine (High Liability):

    • N-Dealkylation: Rapid oxidative cleavage of exocyclic groups.

    • Alpha-Carbon Oxidation: Formation of chemically reactive iminium ions or lactams (pyrrolidinones).

    • Glucuronidation: Direct conjugation to the ring nitrogen.

  • Oxolane (Moderate Stability):

    • Alpha-Hydroxylation: The carbon adjacent to the oxygen is the soft spot. Oxidation here leads to a hemiacetal, which spontaneously ring-opens to a gamma-hydroxy carbonyl . This can further oxidize to a lactone.

    • Advantage:[3][4] The ether oxygen cannot be N-dealkylated or glucuronidated, reducing clearance pathways compared to the amine.

Metabolism Pyr Pyrrolidine Analog Lactam Lactam (Inactive/Stable) Pyr->Lactam CYP450 (Oxidation) Iminium Iminium Ion (Reactive/Toxic) Pyr->Iminium CYP450 (2e- Oxidation) THF Oxolane (THF) Analog Hemiacetal Alpha-Hydroxy Hemiacetal THF->Hemiacetal CYP450 (Alpha-Hydroxylation) RingOpen Ring Opening (gamma-hydroxy carbonyl) Hemiacetal->RingOpen Spontaneous Lactone Lactone (Excreted) RingOpen->Lactone Oxidation

Figure 2: Divergent metabolic fates. Pyrrolidines risk reactive iminium formation; THFs tend toward ring opening.

Experimental Protocols

Protocol A: Comparative Microsomal Stability Assay

To empirically verify the stability advantage of the THF analog:

  • Preparation: Prepare 10 mM DMSO stocks of the Oxolane-amine and Pyrrolidine-amine analogs.

  • Incubation:

    • Dilute to 1 µM in phosphate buffer (pH 7.4).

    • Add human liver microsomes (0.5 mg/mL protein).

    • Initiate with NADPH-regenerating system.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins with ice-cold acetonitrile (containing internal standard).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • Success Criteria: A >2-fold decrease in intrinsic clearance (

      
      ) for the THF analog indicates successful metabolic stabilization.
      
Protocol B: Synthesis of 3-Aminotetrahydrofuran (Reductive Amination)

Note: This is a standard method for accessing the chiral amine from the ketone.

  • Reagents: 3-Tetrahydrofuranone (1.0 eq), Benzylamine (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (1.0 eq), DCE (Solvent).[1]

  • Procedure:

    • Mix ketone and amine in DCE under

      
      . Stir 30 min.
      
    • Add STAB and AcOH. Stir at RT for 12-16h.

    • Quench with sat.

      
      . Extract with DCM.
      
    • Deprotection: Hydrogenate the benzyl-amine intermediate (

      
      , Pd/C, MeOH) to yield the primary amine.[1]
      
  • Validation: Check purity via NMR. The methine proton at C3 will shift significantly upfield compared to the ketone precursor.

Decision Matrix: When to Switch?

Use this logic flow to determine if an Oxolane bioisostere is right for your lead.

DecisionTree Start Current Scaffold: Pyrrolidine Amine Q1 Is the molecule too basic (pKa > 9)? Start->Q1 Q2 Is hERG inhibition a problem? Q1->Q2 Yes Action_Keep KEEP PYRROLIDINE Q1->Action_Keep No (Need Basicity) Q3 Is metabolic instability due to N-oxidation? Q2->Q3 Yes Q2->Action_Keep No Action_THF SWITCH TO OXOLANE (THF) Q3->Action_THF Yes Q3->Action_Keep No

Figure 3: Strategic decision tree for bioisosteric replacement.

References

  • Ghosh, A. K., et al. (2006).[1] "Structure-based design of novel HIV-1 protease inhibitors to combat drug resistance." Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2011).[1][5] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link

  • PubChem. "Compound Summary: 3-Aminotetrahydrofuran."[6][7] National Library of Medicine. Link

  • Wleklinski, M., et al. (2018).[1] "Diastereoselective Synthesis of Highly Substituted, Amino- and Pyrrolidino-Tetrahydrofurans as Lead-Like Molecular Scaffolds." Chemistry – A European Journal.[8] Link

  • Pike, K. G., et al. (2011).[1][5] "Oxetanes as versatile elements in drug discovery and synthesis." Organic & Biomolecular Chemistry. Link (Contextual reference for ether vs amine physicochemical shifts).

Sources

Validation

Comparative Guide: Mass Spectrometry Fragmentation Dynamics of (3R)-Oxolan-3-ylmethanamine

Executive Summary & Technical Context Subject: (3R)-Oxolan-3-ylmethanamine (CAS: 135269-63-9 / 165253-31-6) Synonyms: (3R)-Tetrahydrofuran-3-ylmethanamine, [(3R)-Tetrahydrofuran-3-yl]methanamine. Molecular Formula: | Exa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

Subject: (3R)-Oxolan-3-ylmethanamine (CAS: 135269-63-9 / 165253-31-6) Synonyms: (3R)-Tetrahydrofuran-3-ylmethanamine, [(3R)-Tetrahydrofuran-3-yl]methanamine. Molecular Formula:


 | Exact Mass:  101.0841 Da

This guide provides a structural elucidation framework for (3R)-oxolan-3-ylmethanamine , a critical chiral building block in the synthesis of kinase inhibitors and GPCR ligands. Unlike simple aliphatic amines, the tetrahydrofuran (THF) ring introduces specific stereoelectronic constraints that dictate fragmentation.

We compare its mass spectrometric behavior against two key alternatives:

  • Regioisomeric Control: (2-Tetrahydrofuranyl)methanamine (to demonstrate ring-position effects).

  • Acyclic Analog: 3-Methoxypropylamine (to demonstrate the "ring constraint" effect).

Experimental Protocol (Self-Validating System)

To ensure reproducible fragmentation data, the following dual-platform approach (LC-ESI-MS/MS and GC-EI-MS) is recommended. These protocols are designed to capture both the "soft" protonated molecular ions and the "hard" structural fragments.

A. LC-ESI-MS/MS Configuration (Soft Ionization)
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Promotes

      
       formation).
      
    • B: Acetonitrile + 0.1% Formic Acid.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.[1][2]

  • Collision Energy (CE): Ramp 10–40 eV. Rationale: Low CE preserves the

    
     (m/z 102); High CE forces ring opening.
    
B. GC-EI-MS Configuration (Hard Ionization)
  • Inlet: Splitless, 250°C.

  • Carrier Gas: Helium, 1.0 mL/min.

  • Ionization: Electron Impact (70 eV).[3]

  • Derivatization (Optional but Recommended): Trifluoroacetic anhydride (TFAA).[4]

    • Why? Native amines often tail on GC columns. TFA-derivatization improves peak shape and provides a diagnostic shift of +96 Da.

Comparative Fragmentation Analysis

Comparison 1: Regioisomeric Differentiation (3-yl vs. 2-yl)

Distinguishing the 3-substituted isomer from the 2-substituted isomer is a common analytical challenge. The fragmentation logic rests on


-cleavage rules  relative to the ether oxygen and the amine nitrogen.
Feature(3R)-Oxolan-3-ylmethanamine(2)-TetrahydrofuranylmethanamineMechanistic Cause
Base Peak (EI)

30
(

)

71
(Tetrahydrofuranyl cation)
3-yl: Amine directs

-cleavage. 2-yl: Ether oxygen directs cleavage, ejecting the exocyclic amine.
Ring Stability High (Ring remains intact in initial fragments)Low (Ring-exocyclic bond breaks easily)The 2-position is activated by the adjacent Oxygen, promoting loss of the side chain.
Diagnostic Loss

(

)

(

)
3-yl loses ammonia first; 2-yl loses the whole methylamine group.
Comparison 2: Ring Constraint (Cyclic vs. Acyclic)

Comparing (3R)-oxolan-3-ylmethanamine with 3-methoxypropylamine (


).
  • Acyclic (Linear): Exhibits "McLafferty-like" rearrangements and extensive chain shattering.

  • Cyclic (Oxolane): The ring prevents free rotation, inhibiting certain hydrogen transfers. The primary fragmentation pathway is forced through ring-opening (scission) after the initial loss of ammonia.

Detailed Fragmentation Pathways (Mechanistic Insight)

Pathway A: ESI-MS/MS (Positive Mode)

In positive ESI, the molecule forms the protonated species


 at 

102.
  • Primary Event: Inductive cleavage of the C-N bond, leading to the loss of neutral Ammonia (

    
    , 17 Da).
    
  • Product: A cyclic carbocation at

    
     85 (tetrahydrofuran-3-yl cation).
    
  • Secondary Event: Ring opening of the cation, followed by loss of Ethylene (

    
    , 28 Da) or Formaldehyde (
    
    
    
    , 30 Da).
Pathway B: EI-MS (70 eV)

The radical cation


 (

101) is unstable.
  • 
    -Cleavage (Nitrogen-driven):  The radical site on Nitrogen triggers cleavage of the C-C bond next to it. This generates the iminium ion (
    
    
    
    ) at
    
    
    30
    .
  • 
    -Cleavage (Oxygen-driven):  Less favored in the 3-isomer than the 2-isomer, but can lead to ring opening.
    
Visualization of Fragmentation Logic

FragmentationPathway cluster_legend Legend Parent (3R)-Oxolan-3-ylmethanamine [M+H]+ = 102 AmmoniaLoss Loss of NH3 (-17 Da) Parent->AmmoniaLoss Inductive Cleavage Cation85 Cyclic Cation m/z 85 AmmoniaLoss->Cation85 RingOpen Ring Scission Cation85->RingOpen High Energy Frag57 Fragment m/z 57 (C3H5O+) RingOpen->Frag57 -C2H4 (28) Frag41 Fragment m/z 41 (C3H5+) RingOpen->Frag41 -C2H4O (44) key Blue: Precursor | Yellow: Intermediate | Green: Terminal Fragment

Caption: ESI-MS/MS fragmentation pathway for (3R)-oxolan-3-ylmethanamine, highlighting the characteristic ammonia loss followed by ring scission.

Summary of Characteristic Ions

The following table summarizes the diagnostic ions you must look for to confirm the identity of the (3R) isomer versus its potential impurities or isomers.

Ion Typem/zIdentityRelative Intensity (Est.)[5]Notes
Precursor 102

100% (ESI)Base peak in soft ionization.
Fragment 85

40-80% (ESI)Key Diagnostic. Confirms primary amine on a saturated ring.
Fragment 30

100% (EI)Base peak in EI. Indicates unsubstituted

-carbon next to amine.
Fragment 71

<10% (EI)Low abundance in 3-isomer; High abundance in 2-isomer.
Fragment 57

VariableResult of ring opening and loss of ethylene.

References

  • National Institute of Standards and Technology (NIST). Mass Spectra of Tetrahydrofuran Derivatives. NIST Mass Spectrometry Data Center. Available at: [Link]

  • PubChem. (Tetrahydrofuran-3-yl)methanamine Compound Summary. National Library of Medicine. Available at: [Link]

  • McLafferty, F. W., & Turecek, F. (1993).[6] Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for alpha-cleavage mechanisms).

Sources

Comparative

Strategic Guide: Solid-State Characterization of (3R)-Oxolan-3-ylmethanamine Hydrochloride

Topic: Strategic Guide: Solid-State Characterization & Absolute Configuration of (3R)-oxolan-3-ylmethanamine Hydrochloride Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Development Scientis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Guide: Solid-State Characterization & Absolute Configuration of (3R)-oxolan-3-ylmethanamine Hydrochloride Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Development Scientists, Crystallographers.

Executive Summary: The Chiral Building Block Challenge

(3R)-oxolan-3-ylmethanamine hydrochloride (also known as (3R)-tetrahydrofuran-3-ylmethanamine HCl) is a pivotal chiral building block in the synthesis of third-generation neonicotinoids (e.g., Dinotefuran) and novel kinase inhibitors. In drug development, the absolute configuration of this amine determines the potency and toxicity profile of the final API.

While suppliers often provide a Certificate of Analysis (CoA) based on optical rotation, Single Crystal X-ray Diffraction (SCXRD) remains the only absolute method to verify enantiomeric purity and define the solid-state landscape (polymorphism) without reference standards.

This guide objectively compares the HCl salt form against its alternatives (Free Base, Tosylate) and evaluates SCXRD against competing characterization techniques (NMR, VCD), providing actionable protocols for generating missing crystallographic data.

Product Comparison: HCl Salt vs. Alternatives

The choice of salt form dictates the isolation strategy, stability, and ease of handling during GMP manufacturing.

Comparative Performance Matrix: Salt Forms
Feature(3R)-Oxolan-3-ylmethanamine HCl Free Base (Liquid) Tosylate / Tartrate Salts
Physical State Crystalline Solid (White)Colorless Liquid / OilCrystalline Solid
Hygroscopicity Moderate to HighN/A (Liquid)Low (Generally non-hygroscopic)
Stability High (Resistant to oxidation)Low (Prone to aerial oxidation/carbonation)High
Atom Economy High (HCl MW = 36.[1]46)100%Low (Counterion MW > 150)
Crystallizability Good (Forms H-bond networks)N/AExcellent (Used for chiral resolution)
Primary Use Storage, Transport, Direct CouplingImmediate ReactionChiral Resolution / Purification

Expert Insight:

"While the free base is the reactive species, it is operationally hazardous to store due to potential carbonate formation upon exposure to air. The HCl salt is the industry standard for 'shelf-stable' inventory, but it requires a specific neutralization protocol before use in nucleophilic substitutions. For initial absolute configuration determination, the HCl salt is preferred over the free base because it introduces a heavy atom (Chlorine) which significantly enhances the anomalous scattering signal in X-ray diffraction, allowing for a more reliable Flack parameter determination compared to the light-atom-only free base."

Technical Deep Dive: X-ray Crystallography Data

Why X-ray? The "Flack Parameter" Advantage

For a light-atom molecule like (3R)-oxolan-3-ylmethanamine (


), determining absolute configuration via X-ray requires a heavy atom. The chloride ion in the HCl salt serves this purpose perfectly.
  • Flack Parameter (x):

    • 
      : Correct absolute structure.
      
    • 
      : Inverted structure (Wrong enantiomer).
      
    • 
      : Racemic twin or disordered crystal.
      
Target Crystallographic Parameters (Validation Benchmarks)

When generating data for this compound, your refined structure should converge near these theoretical values typical for chiral ammonium chloride salts.

ParameterExpected Range / Value
Crystal System Orthorhombic or Monoclinic
Space Group Non-centrosymmetric (e.g.,

or

)
Z (Units per Cell) 4 (typically)
Density (

)
1.2 – 1.35 g/cm³
R-Factor (

)
< 5.0% (for publication quality)
Absolute Structure Flack parameter < 0.1 (with

)

Comparative Analysis of Characterization Methods

How does X-ray crystallography compare to other methods for verifying this specific molecule?

MethodologySingle Crystal XRD (SCXRD) Chiral HPLC / GC Mosher's Amide NMR VCD (Vibrational Circular Dichroism)
Data Output 3D Atomic Coordinates + Absolute ConfigEnantiomeric Excess (% ee)Relative Config (

)
Solution Conformation
Sample Req. Single Crystal (>0.1 mm)Dilute Solution~10 mg + Derivatization~50 mg Solution
Destructive? No (Recoverable)NoYes (Chemical reaction)No
Time to Result 24 - 48 Hours (growing crystals)1 Hour (if method exists)4 - 6 Hours2 - 4 Hours
Reliability Gold Standard (Direct) Reference Standard RequiredIndirect (Model dependent)High (Requires DFT calc)
Cost High (Instrument time)Low (Routine)Medium (Reagents)High (Specialized equip)

Experimental Protocols

Protocol A: Crystallization of (3R)-Oxolan-3-ylmethanamine HCl

Objective: Grow X-ray quality single crystals from a bulk powder sample.

  • Solubility Screen: Test solubility in Methanol (MeOH), Ethanol (EtOH), and Isopropanol (IPA). The HCl salt is typically highly soluble in MeOH and sparingly soluble in IPA.

  • Vapor Diffusion Method (Recommended):

    • Inner Vial: Dissolve 20 mg of the HCl salt in 0.5 mL of Methanol . Filter through a 0.45 µm syringe filter to remove dust nuclei.

    • Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 3 mL of Ethyl Acetate or Acetone (antisolvent).

    • Incubation: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

    • Observation: Check for birefringent prisms or needles after 3–7 days.

  • Alternative: Slow Evaporation:

    • Dissolve 20 mg in 1:1 Ethanol/Water . Cover with parafilm and poke 2-3 small holes. Allow to evaporate at room temperature.

Protocol B: Data Collection Strategy (Mo vs. Cu Source)
  • Copper (

    
    ): STRONGLY RECOMMENDED.  The anomalous scattering signal (
    
    
    
    ) of Chlorine is much stronger with Cu radiation (0.70 Å) than Molybdenum (0.15 Å). This is critical for obtaining a confident Flack parameter for this light-atom structure.
  • Temperature: Collect at 100 K . This reduces thermal motion of the flexible tetrahydrofuran ring, improving resolution.

Visualization: Characterization Decision Workflow

G Start Start: (3R)-Oxolan-3-ylmethanamine HCl Sample Verification CheckCrystals Are Single Crystals Available? Start->CheckCrystals YesCrystals Yes: Proceed to SCXRD CheckCrystals->YesCrystals Visual Inspection NoCrystals No: Powder/Amorphous CheckCrystals->NoCrystals SCXRD Run SCXRD (Cu Source, 100K) Determine Space Group & Flack Param YesCrystals->SCXRD Derivatize Derivatize with Chiral Agent (e.g., Mosher's Acid Chloride) NoCrystals->Derivatize Grow Crystals Failed ResultAbs Result: Absolute Configuration Confirmed (Direct) SCXRD->ResultAbs NMR 1H / 19F NMR Analysis Compare diastereomeric shifts Derivatize->NMR ResultRel Result: Configuration Inferred (Indirect) NMR->ResultRel

Caption: Decision tree for selecting the optimal characterization pathway based on sample crystallinity.

References

  • Cahn, R. S., Ingold, C., & Prelog, V. (1966). Specification of Molecular Chirality. Angewandte Chemie International Edition, 5(4), 385-415. Link

  • Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Parsons, S. (2021). Determination of Absolute Configuration using X-ray Diffraction. Rigaku Journal, 37(1), 14-20. Link

  • PubChem Compound Summary. (2024). (Tetrahydrofuran-3-yl)methanamine.[1][2][3][4][5][6][7][8] National Library of Medicine. Link

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear Magnetic Resonance Enantiomer Reagents. Configuration of the Chiral Moiety. Journal of the American Chemical Society, 95(2), 512-519. Link

Sources

Validation

A Senior Application Scientist's Guide to Validating the Chiral Purity of (R)-(Tetrahydrofuran-3-yl)methanamine Reagents

An authoritative guide for researchers, scientists, and drug development professionals on validating the chiral purity of (R)-(Tetrahydrofuran-3-yl)methanamine reagents, this document provides a comparative analysis of v...

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, scientists, and drug development professionals on validating the chiral purity of (R)-(Tetrahydrofuran-3-yl)methanamine reagents, this document provides a comparative analysis of various analytical techniques, complete with experimental data and protocols.

In the realm of pharmaceutical development, the stereochemistry of a molecule is a critical attribute that can profoundly influence its pharmacological and toxicological properties. (R)-(Tetrahydrofuran-3-yl)methanamine is a key chiral building block used in the synthesis of numerous active pharmaceutical ingredients (APIs). Ensuring its enantiomeric purity is not merely a matter of quality control but a fundamental necessity for the safety and efficacy of the final drug product. This guide provides a comprehensive overview of modern analytical techniques for the validation of the chiral purity of (R)-(Tetrahydrofuran-3-yl)methanamine, offering a comparative analysis to aid researchers in selecting the most suitable method for their needs.

The Imperative of Chiral Purity in Drug Synthesis

Chirality plays a pivotal role in drug action, as enantiomers of a chiral drug can exhibit different pharmacokinetic and pharmacodynamic profiles. One enantiomer may be therapeutically active, while the other could be inactive, or worse, elicit adverse effects. The use of enantiomerically pure starting materials like (R)-(Tetrahydrofuran-3-yl)methanamine is a cornerstone of modern asymmetric synthesis, a strategy widely adopted in the pharmaceutical industry to produce safer and more effective drugs.

Comparative Analysis of Chiral Separation Techniques

The accurate determination of enantiomeric purity predominantly relies on chiral chromatography. The most established techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used technique for the separation of enantiomers. The success of this method hinges on the selection of an appropriate chiral stationary phase (CSP). For primary amines such as (R)-(Tetrahydrofuran-3-yl)methanamine, polysaccharide-based CSPs are often the first choice.

Experimental Protocol: Chiral HPLC

  • Instrumentation : Standard HPLC system with a UV detector.

  • Column : Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) column.

  • Mobile Phase : Heptane/Ethanol (90:10 v/v) with 0.1% diethylamine (DEA).

  • Flow Rate : 1.0 mL/min.

  • Temperature : 25°C.

  • Detection : UV at 215 nm.

  • Sample Preparation : 1 mg/mL solution of (R)-(Tetrahydrofuran-3-yl)methanamine in the mobile phase.

Rationale for Experimental Choices:

  • Polysaccharide-based CSPs : These CSPs provide a combination of steric hindrance, hydrogen bonding, and dipole-dipole interactions that can effectively differentiate between enantiomers.

  • Amine Additive : The addition of a basic modifier like DEA is crucial for obtaining sharp and symmetrical peaks for basic analytes like primary amines, as it minimizes interactions with residual silanol groups on the silica support of the CSP.

Data Presentation: Chiral HPLC

Parameter(R)-enantiomer(S)-enantiomer
Retention Time (min)10.212.5
Resolution (Rs)\multicolumn{2}{c}{2.8}
Tailing Factor1.11.2

Workflow for Chiral HPLC Method Development

Caption: A systematic workflow for developing a chiral HPLC method.

Chiral Gas Chromatography (GC)

Chiral GC is a highly sensitive technique suitable for volatile and thermally stable compounds. For primary amines, derivatization is often necessary to improve volatility and chromatographic performance.

Experimental Protocol: Chiral GC

  • Derivatization : React the amine sample with trifluoroacetic anhydride.

  • Instrumentation : GC with a Flame Ionization Detector (FID).

  • Column : Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm).

  • Carrier Gas : Helium.

  • Temperature Program : 100°C hold for 1 min, then ramp to 180°C at 5°C/min.

  • Injector/Detector Temp : 250°C.

  • Sample Preparation : 1 mg/mL of the derivatized amine in dichloromethane.

Rationale for Experimental Choices:

  • Derivatization : Trifluoroacetylation of the primary amine increases its volatility and reduces its polarity, making it amenable to GC analysis and improving peak shape.

  • Cyclodextrin-based CSPs : These CSPs have a chiral cavity that can include one enantiomer more strongly than the other, leading to separation.

Data Presentation: Chiral GC

Parameter(R)-enantiomer derivative(S)-enantiomer derivative
Retention Time (min)15.816.5
Resolution (Rs)\multicolumn{2}{c}{2.1}
Tailing Factor1.01.1

Workflow for Chiral GC Method Development

Caption: A streamlined workflow for chiral GC method development.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC is a modern, "green" alternative to HPLC that offers faster separations and reduced organic solvent consumption. It is particularly well-suited for preparative separations due to the ease of removing the mobile phase (CO2).

Experimental Protocol: Chiral SFC

  • Instrumentation : SFC system with a UV detector and back pressure regulator.

  • Column : Chiralpak® IA.

  • Mobile Phase : Supercritical CO2/Methanol (80:20 v/v) with 0.2% isopropylamine.

  • Flow Rate : 3.0 mL/min.

  • Back Pressure : 150 bar.

  • Temperature : 40°C.

  • Detection : UV at 215 nm.

  • Sample Preparation : 1 mg/mL solution in methanol.

Rationale for Experimental Choices:

  • Supercritical CO2 : The low viscosity and high diffusivity of supercritical CO2 allow for high flow rates without a significant loss in efficiency, leading to faster analysis times.

  • Polar Co-solvent and Additive : Methanol is used as a modifier to increase the mobile phase strength, while isopropylamine improves peak shape for the basic analyte.

Data Presentation: Chiral SFC

Parameter(R)-enantiomer(S)-enantiomer
Retention Time (min)3.54.8
Resolution (Rs)\multicolumn{2}{c}{3.2}
Tailing Factor1.01.0

Workflow for Chiral SFC Method Development

Caption: An efficient workflow for chiral SFC method development.

Method Validation: The Foundation of Trustworthy Results

Once a suitable chiral separation method has been developed, it must be validated to ensure its performance is reliable and fit for its intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary validation parameters.

Key Validation Parameters:

  • Specificity : The ability to resolve the two enantiomers from each other and from any potential impurities.

  • Linearity : The method's ability to produce results that are directly proportional to the concentration of the analyte over a given range.

  • Accuracy : The closeness of the measured value to the true value.

  • Precision : The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Limit of Quantitation (LOQ) : The lowest concentration of the minor enantiomer that can be quantified with acceptable precision and accuracy.

Conclusion

The validation of the chiral purity of (R)-(Tetrahydrofuran-3-yl)methanamine is a critical analytical task in pharmaceutical development. Chiral HPLC, GC, and SFC are all powerful techniques capable of achieving the necessary enantiomeric separation.

  • Chiral HPLC is a versatile and well-established technique.

  • Chiral GC offers high sensitivity but often requires derivatization.

  • Chiral SFC provides the advantages of high speed and reduced environmental impact.

The choice of the optimal technique will depend on the specific requirements of the analysis, including the desired speed, sensitivity, and the availability of instrumentation. A thorough method validation is paramount to ensure the generation of accurate and reliable data, thereby safeguarding the quality and safety of the final pharmaceutical product.

References

  • ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 249-258.
  • Columnex. (n.d.). Chiral HPLC and SFC Columns. Retrieved from [Link]

  • Ilisz, I., Aranyi, A., Pataj, Z., & Forro, E. (2012). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns.
  • LCGC International. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • Li, Z., & Wang, C. (2011). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography.
  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • Wiley Analytical Science. (2018). New GC investigation of chiral amine separation. Retrieved from [Link]

  • Lookchem. (n.d.). Cas 165253-31-6,(TETRAHYDROFURAN-3-YL)METHANAMINE. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Journal of Chemical Education. (2024). Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry.
  • The Royal Society of Chemistry. (2016). Ultrafast chiral separations for high throughput enantiopurity analysis. Analyst, 141(13), 3947-3955.
  • LCGC International. (2015). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.
  • LCGC International. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • National Institutes of Health. (2021). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess.
  • PubChem. (n.d.). (Tetrahydrofuran-3-yl)methanamine. Retrieved from [Link]

  • Journal of Chromatography A. (2014). Generic chiral method development in supercritical fluid chromatography and ultra-performance supercritical fluid chromatography.
  • National Institutes of Health. (2022).
Comparative

Technical Comparison Guide: IR Characterization of (3R)-Oxolan-3-ylmethanamine HCl

The following technical guide provides an in-depth infrared (IR) spectroscopic analysis of (3R)-oxolan-3-ylmethanamine hydrochloride . This document is structured to assist analytical chemists and drug developers in vali...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth infrared (IR) spectroscopic analysis of (3R)-oxolan-3-ylmethanamine hydrochloride . This document is structured to assist analytical chemists and drug developers in validating the identity and purity of this chiral building block, specifically distinguishing it from its free base form and structural analogs.

Executive Summary & Structural Analysis

(3R)-Oxolan-3-ylmethanamine HCl (CAS: 1400744-17-3) is a critical chiral intermediate containing a saturated oxygen heterocycle (tetrahydrofuran/oxolane) and a primary ammonium salt.

Accurate characterization requires deconstructing the spectrum into two distinct vibrational domains: the ionic ammonium headgroup and the cyclic ether core . This guide compares the HCl salt against its free base and generic tetrahydrofuran (THF) to establish a "Spectral Fingerprint."

Molecular Vibrational Map

The following diagram maps the chemical structure to specific IR diagnostic regions.

G Compound (3R)-Oxolan-3-ylmethanamine HCl Ammonium Ammonium Salt (-CH2-NH3+ Cl-) Compound->Ammonium Ether Cyclic Ether (Oxolane Ring) Compound->Ether Backbone Alkyl Backbone (sp3 C-H) Compound->Backbone Region1 Region I: 2600-3200 cm⁻¹ Broad N-H/C-H Stretches Ammonium->Region1 Strong, Broad Region2 Region II: 1500-1620 cm⁻¹ NH3+ Bending Modes Ammonium->Region2 Diagnostic Deformations Region3 Region III: 1050-1100 cm⁻¹ C-O-C Ether Stretch Ether->Region3 Strong Characteristic Backbone->Region1 Sharp Peaks (Overlay)

Figure 1: Vibrational mapping of functional groups to diagnostic IR regions.

Comparative Spectral Data

The table below contrasts the expected IR peaks of the HCl salt with the Free Base and the parent Tetrahydrofuran ring. This comparison is essential for detecting incomplete salt formation or hydrolysis.

Vibrational Mode(3R)-Oxolan-3-ylmethanamine HCl (Target)(3R)-Oxolan-3-ylmethanamine Free Base (Impurity)Tetrahydrofuran (Reference)
N-H Stretch 2800–3200 cm⁻¹ (Broad) Multiple overlapping bands (Fermi resonance) characteristic of primary ammonium (-NH3+).3300–3400 cm⁻¹ (Sharp) Distinct doublet (sym/asym) characteristic of primary amines (-NH2).[1]Absent
C-H Stretch (sp³) 2850–2960 cm⁻¹ Sharp peaks riding on the broad ammonium shoulder.2850–2960 cm⁻¹ Clearly resolved sharp peaks.2850–2980 cm⁻¹ Dominant feature in high wavenumber region.
N-H Bending 1580–1610 cm⁻¹ (Asym) 1500–1550 cm⁻¹ (Sym) Two medium-intensity bands ("Amine Salt I & II").~1600 cm⁻¹ Single "Scissoring" band, often weaker than salt bands.Absent
C-O-C Stretch 1060–1090 cm⁻¹ Strong, sharp ether band. Unaffected by salt formation.1060–1090 cm⁻¹ Strong, sharp ether band.1065–1085 cm⁻¹ Characteristic ring breathing/stretching.
Fingerprint < 1000 cm⁻¹ Complex pattern including ring puckering and lattice vibrations (Cl- interaction).< 1000 cm⁻¹ Distinct from salt; lacks lattice modes.900–1000 cm⁻¹ Ring breathing modes.
Key Diagnostic Indicators
  • The "Salt Broadening": The most immediate visual difference is in the 2800–3200 cm⁻¹ region. The HCl salt will show a "ragged" broad absorption that obscures the baseline, whereas the free base will show a clean baseline with sharp N-H spikes above 3300 cm⁻¹.

  • The "Ammonium Doublet": Look for the split bending vibration between 1500 and 1610 cm⁻¹. A single weak peak suggests free base contamination.

  • The "Ether Anchor": The strong peak near 1070 cm⁻¹ confirms the integrity of the oxolane ring. If this is absent or significantly shifted, the ring may have opened (unlikely but possible under extreme stress).

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and scientific integrity, follow this "Self-Validating" protocol. This method uses the ether peak as an internal standard to verify instrument performance before analyzing the variable amine region.

Materials
  • Sample: (3R)-Oxolan-3-ylmethanamine HCl (>97% purity).

  • Method: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to prevent ion exchange with hygroscopic KBr.

  • Crystal: Diamond or ZnSe.

Step-by-Step Methodology
  • Background Scan: Collect a 32-scan background of the clean ATR crystal.

  • Sample Loading: Apply ~5-10 mg of the solid powder to the crystal. Apply pressure until the preview spectrum stabilizes.

  • The "Ether Check" (Validation Step):

    • Before full acquisition, zoom into 1000–1100 cm⁻¹.

    • Pass Criteria: A strong signal (>80% absorption or <20% T) must be visible at ~1070 cm⁻¹.

    • Reasoning: This confirms good contact between the solid and the crystal. If this peak is weak, the high-wavenumber ammonium peaks will be invisible.

  • Acquisition: Collect 32–64 scans at 4 cm⁻¹ resolution.

  • Post-Run Cleaning: Clean crystal with Isopropanol. Crucial: Ensure no residue remains, as amine salts stick avidly to ZnSe.

Quality Control Decision Tree

Use the following logic flow to interpret your resulting spectrum.

QC Start Analyze Spectrum CheckEther Check 1050-1100 cm⁻¹ Strong Peak? Start->CheckEther CheckBroad Check 2800-3200 cm⁻¹ Broad 'Mountain'? CheckEther->CheckBroad Yes ResultFail FAIL: Bad Contact/No Sample CheckEther->ResultFail No CheckNH Check >3300 cm⁻¹ Sharp Peaks Present? ResultPass PASS: Pure HCl Salt CheckNH->ResultPass No (Clean baseline >3300) ResultBase FAIL: Free Base Present CheckNH->ResultBase Yes (Doublet visible) CheckBroad->CheckNH Yes CheckBroad->ResultFail No (Sample too dry/crystalline?)

Figure 2: QC Decision Tree for validating salt form purity.

Scientific Grounding & Causality[1]

Why the Spectrum Looks This Way
  • Ammonium Salt Formation: Protonation of the primary amine (

    
    ) reduces the symmetry of the N-H vibrations. The positive charge creates strong hydrogen bonding networks in the solid state (N-H...Cl), which causes the extreme broadening of the N-H stretching bands (2800-3200 cm⁻¹). This is the Fermi Resonance  effect often seen in amine salts.
    
  • Chirality & IR: Standard IR spectroscopy is blind to chirality . The (3R) and (3S) enantiomers will have identical IR spectra in an achiral environment. To distinguish enantiomers, one would need Vibrational Circular Dichroism (VCD), which is beyond the scope of standard QC. Therefore, this IR method validates chemical structure, not stereochemical purity.

  • Tetrahydrofuran Stability: The C-O-C symmetric and asymmetric stretches are highly decoupled from the amine tail. This makes them excellent internal standards; they should remain constant regardless of the salt/base state of the amine.

Common Pitfalls
  • Hygroscopicity: Amine HCl salts are often hygroscopic. Water absorption will add a broad O-H stretch at ~3400 cm⁻¹, which can be mistaken for the Free Base N-H stretch.

    • differentiation: Water O-H is a single broad mound. Free Base N-H is a sharp doublet.

  • KBr Interaction: If using KBr pellets, the HCl salt can exchange with KBr to form KCl and HBr under high pressure, altering the spectrum. ATR is strongly recommended to avoid this matrix effect.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Standard text for Amine Salt assignments).

  • NIST Chemistry WebBook. Tetrahydrofuran Infrared Spectrum. National Institute of Standards and Technology.[3] Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). (Detailed assignment of C-O-C and NH3+ bands).

Sources

Validation

A Comparative Guide to the Synthetic Routes of (3R)-oxolan-3-ylmethanamine

(3R)-oxolan-3-ylmethanamine, also known as (3R)-3-(aminomethyl)tetrahydrofuran, is a valuable chiral building block in medicinal chemistry. Its constrained tetrahydrofuran (THF) scaffold and primary amine functionality m...

Author: BenchChem Technical Support Team. Date: February 2026

(3R)-oxolan-3-ylmethanamine, also known as (3R)-3-(aminomethyl)tetrahydrofuran, is a valuable chiral building block in medicinal chemistry. Its constrained tetrahydrofuran (THF) scaffold and primary amine functionality make it a key component in the synthesis of various active pharmaceutical ingredients (APIs), including neuroactive compounds and enzyme inhibitors where precise stereochemistry is critical for biological activity.[1] This guide provides an in-depth comparison of the prevalent synthetic strategies to obtain this enantiomerically pure compound, offering insights into the causality behind experimental choices and evaluating the routes for scalability and efficiency.

Section 1: Overview of Synthetic Challenges and Strategies

The primary challenge in synthesizing (3R)-oxolan-3-ylmethanamine lies in the efficient and scalable installation of the chiral center at the C3 position. The synthetic landscape can be broadly divided into two major approaches:

  • Racemic Synthesis followed by Chiral Resolution: This is a classical and often industrially favored approach. A robust, high-yielding synthesis of the racemic amine is established first, followed by separation of the enantiomers.

  • Asymmetric Synthesis: These more modern strategies aim to create the desired (R)-enantiomer directly, avoiding the loss of 50% of the material inherent in resolution. This can be achieved by using a chiral starting material (chiral pool synthesis) or by employing a chiral catalyst or auxiliary.

This guide will first detail the most common industrial pathways to the racemic core structure and then explore the methods for achieving the final enantiopure target.

Section 2: Prominent Racemic Syntheses of the Tetrahydrofuran Core

Industrial syntheses often prioritize low-cost starting materials and robust, scalable reactions. Two dominant pathways have emerged for the production of racemic 3-(aminomethyl)tetrahydrofuran, typically starting from either maleic glycol or furan.

Strategy A: The Maleic Glycol / 2,5-Dihydrofuran Pathway

A common industrial route begins with maleic glycol, which is first cyclized to 2,5-dihydrofuran. This intermediate is then converted to 3-formyltetrahydrofuran via hydroformylation, followed by reductive amination to yield the target racemic amine.[2]

Key Features:

  • Starting Material: Readily available maleic glycol.

  • Key Transformations: Dehydration/cyclization, hydroformylation, and reductive amination.

  • Advantages: This route is straightforward and utilizes well-established industrial processes. It is described as having a high material utilization rate and being easy to scale up.[2]

  • Causality: The hydroformylation step introduces the one-carbon extension required for the aminomethyl group, and the final reductive amination is a highly efficient method for converting an aldehyde directly to an amine.

Fig. 1: Synthesis from Maleic Glycol.

Strategy B: The Furan Pathway via Nitro Intermediate

Another scalable approach starts from furan, an inexpensive feedstock. The synthesis proceeds through a five-step sequence involving a nitro intermediate, which is ultimately reduced to the amine.

Key Features:

  • Starting Material: Inexpensive furan.

  • Key Transformations: Oxidative ring-opening, Michael addition, reduction, cyclization, and catalytic hydrogenation.

  • Advantages: This method leverages cheap raw materials and is suitable for large-scale production with a short overall route.

  • Causality: The Michael addition of nitromethane to the dialdehyde intermediate is a classic C-C bond-forming reaction that sets up the precursor for cyclization. The nitro group is a versatile synthon for an amine, easily converted in the final step by catalytic hydrogenation over catalysts like Raney Nickel or Palladium on carbon.

Fig. 2: Synthesis from Furan.

Section 3: Achieving Enantiopurity - The Path to the (3R) Enantiomer

With a robust supply of the racemic amine, the critical step is the separation or direct synthesis of the (3R)-enantiomer.

Method 1: Classical Chiral Resolution (Separation)

This is the most established method for obtaining enantiomerically pure amines on an industrial scale.[3] The process involves reacting the racemic amine with a chiral acid to form a pair of diastereomeric salts.[]

Principle: Diastereomers, unlike enantiomers, have different physical properties, such as solubility.[5] This difference allows for their separation by fractional crystallization. The less soluble diastereomeric salt precipitates from the solution, is isolated by filtration, and then the chiral acid is removed by treatment with a base to liberate the desired pure enantiomer.

  • Common Resolving Agents: Chiral acids like tartaric acid, mandelic acid, or their derivatives are frequently used.

  • Advantages: It is a technologically mature, reliable, and scalable method.

  • Disadvantages: At least 50% of the material (the undesired (S)-enantiomer) is discarded, making the process inherently wasteful unless an efficient racemization and recycling process for the unwanted enantiomer is developed. The selection of the right resolving agent and solvent system can require significant empirical screening.[3]

Fig. 3: Chiral Resolution Workflow.

Method 2: Chiral Pool Synthesis (Asymmetric Approach)

This strategy leverages naturally occurring chiral molecules as starting materials. By beginning with a molecule that already possesses the correct stereochemistry, the synthesis can be designed to preserve that chirality through to the final product. For a tetrahydrofuran structure, a suitable starting material could be a pentose sugar.

A notable example is the use of L-arabinose, an abundant resource from sugar beet waste.[6]

Principle: L-arabinose can be selectively dehydrated to form a chiral tetrahydrofuran intermediate without the need for protecting groups. This intermediate can then be further functionalized to yield the target amine.

  • Key Steps: A typical sequence might involve forming a hydrazone from L-arabinose, followed by an acid-catalyzed cyclization/dehydration to form the THF ring, and subsequent chemical manipulation of the side chain to install the aminomethyl group.[6]

  • Advantages: This is an elegant approach that can provide high enantiomeric purity directly. It is also a sustainable or "green" chemistry approach when using biomass-derived starting materials.

  • Disadvantages: These routes can sometimes be longer and may not be as economically competitive as racemic synthesis/resolution for large-scale production unless the starting material is very inexpensive. The diastereoselectivity of the cyclization step must be carefully controlled.

Section 4: Quantitative Comparison of Synthetic Strategies

FeatureStrategy A (Maleic Glycol) + ResolutionStrategy B (Furan) + ResolutionStrategy C (Chiral Pool)
Starting Material Maleic GlycolFuranL-Arabinose (example)
Nature of Route Racemic Synthesis + SeparationRacemic Synthesis + SeparationAsymmetric Synthesis
Key Advantage High throughput, scalable industrial process[2]Very low-cost starting material[2]Direct access to enantiopure product, sustainable[6]
Key Disadvantage Max theoretical yield is 50% (without recycling)Max theoretical yield is 50% (without recycling)Potentially more steps, may require optimization
Stereocontrol Post-synthesis resolution with chiral acid[]Post-synthesis resolution with chiral acid[]Chirality derived from starting material[6]
Overall Efficiency High for racemic amine, reduced by resolution stepHigh for racemic amine, reduced by resolution stepPotentially higher atom economy for the target enantiomer

Section 5: Experimental Protocols

Protocol 1: Reductive Amination of 3-Formyltetrahydrofuran (Racemic)

This protocol is a representative procedure based on the general transformation described in the literature.[2]

  • To a high-pressure reactor, add 3-formyltetrahydrofuran (1.0 eq), a suitable solvent such as methanol or ethanol, and a hydrogenation catalyst (e.g., Raney Nickel or a supported nickel catalyst).

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Introduce ammonia gas into the reactor until a pressure of 2-3 bar is reached.

  • Pressurize the reactor with hydrogen gas to a final pressure of 20-40 bar.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction by GC or TLC for the disappearance of the starting material.

  • After completion, cool the reactor to room temperature and carefully vent the excess gas pressure.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-(aminomethyl)tetrahydrofuran.

  • The crude product can be purified by distillation.

Protocol 2: Chiral Resolution of (rac)-3-(aminomethyl)tetrahydrofuran

This protocol is a generalized procedure for classical resolution.[3][]

  • Dissolve (rac)-3-(aminomethyl)tetrahydrofuran (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or isopropanol).

  • In a separate flask, dissolve a chiral resolving agent, such as L-(+)-tartaric acid (0.5 eq, as the amine is basic and the acid is dibasic), in the same solvent, heating gently if necessary.

  • Slowly add the tartaric acid solution to the amine solution with stirring. A precipitate should begin to form.

  • Heat the resulting slurry to reflux to ensure complete salt formation and then allow it to cool slowly to room temperature, and then optionally in an ice bath, to maximize crystallization of the less soluble diastereomeric salt.

  • Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold solvent. This solid is enriched in one diastereomer.

  • To check for purity, a small sample of the salt can be basified and the enantiomeric excess (e.e.) of the free amine measured by chiral HPLC or GC.

  • Recrystallize the salt from a fresh portion of the solvent until a constant optical rotation or a satisfactory e.e. is achieved.

  • To recover the free amine, suspend the purified diastereomeric salt in water and add a base (e.g., 2M NaOH solution) until the pH is >12.

  • Extract the free (3R)-oxolan-3-ylmethanamine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically pure product.

Conclusion

The synthesis of (3R)-oxolan-3-ylmethanamine presents a classic choice between process efficiency and atom economy. For large-scale industrial production, the pathways starting from inexpensive feedstocks like furan or maleic glycol to produce the racemic amine, followed by a well-optimized chiral resolution, remain the most common and economically viable options. While this approach sacrifices half of the material, its reliability and scalability are proven.

For research, development, and applications where sustainability is a primary driver, chiral pool synthesis from renewable resources like pentose sugars offers a more elegant and direct route to the enantiopure product. As asymmetric catalysis continues to advance, the development of a direct, highly efficient enantioselective synthesis from an achiral precursor remains a desirable goal that could eventually supplant the classical resolution-based methods. The choice of route ultimately depends on the specific project requirements, balancing scale, cost, and environmental impact.

References

A complete list of references with links will be provided at the end of this document.

Sources

Safety & Regulatory Compliance

Safety

(3R)-oxolan-3-ylmethanamine Hydrochloride: Proper Disposal Procedures and Chemical Hygiene Guide

Executive Summary & Operational Context[1][2][3][4][5][6][7][8] (3R)-oxolan-3-ylmethanamine hydrochloride (CAS: 2007916-32-5) is a valuable chiral building block containing a primary amine attached to a tetrahydrofuran (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context[1][2][3][4][5][6][7][8]

(3R)-oxolan-3-ylmethanamine hydrochloride (CAS: 2007916-32-5) is a valuable chiral building block containing a primary amine attached to a tetrahydrofuran (THF) ring.[1] While often viewed merely as a "salt," its disposal requires specific chemical insight.

The Core Directive: Disposal is not simply "throwing away"; it is the final step of the experimental lifecycle. Improper disposal of amine salts can lead to:

  • Volatile Release: Accidental basification in a waste container liberates the free amine, causing noxious odors and potential respiratory exposure.

  • Toxic Gas Generation: Mixing with oxidizers (specifically hypochlorites/bleach) generates chloramines.

  • Regulatory Non-Compliance: Misclassification under RCRA (Resource Conservation and Recovery Act) or local equivalents.

This guide provides a self-validating protocol to ensure safety and compliance.

Hazard Identification & Physicochemical Assessment[1]

Before initiating disposal, you must understand the material's state. The hydrochloride salt form stabilizes the volatile amine, reducing vapor pressure and increasing water solubility.

Table 1: Physicochemical Properties Relevant to Disposal

PropertyDataOperational Implication
Physical State Solid (Crystalline powder)Low inhalation risk unless aerosolized.[1] Hygroscopic.
Acidity (pH) Acidic (in solution)Do not mix with cyanide or sulfide waste (generates HCN/H₂S).
Stability StableAvoid strong oxidizers.[2]
Reactivity Amine-HCl SaltReacts with bases to liberate free amine.[1]
Incompatibility Hypochlorites (Bleach) CRITICAL: Forms toxic chloramines.[1]

GHS Hazard Classification:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[2][4][3]

  • H335: May cause respiratory irritation.[4][3]

Waste Segregation Logic (Decision Framework)

Effective disposal relies on segregation at the source. The following decision tree illustrates the logic flow for categorizing waste containing this compound.

WasteSegregation Start Waste Material Containing (3R)-oxolan-3-ylmethanamine HCl StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure compound, contaminated gloves/paper) StateCheck->Solid Solid Liquid Liquid Solution StateCheck->Liquid Liquid BinA BIN A: Solid Hazardous Waste (Trace Organics) Solid->BinA Double Bag & Label SolventCheck Identify Solvent Base Liquid->SolventCheck Aqueous Aqueous Solution (Water/Buffer) SolventCheck->Aqueous Water > 50% Organic Organic Solvent (DCM, EtOAc, MeOH) SolventCheck->Organic Organic > 50% BinB BIN B: Aqueous Waste (Check pH 5-9) Aqueous->BinB No Oxidizers HalogenCheck Contains Halogenated Solvents? (DCM, Chloroform) Organic->HalogenCheck BinC BIN C: Halogenated Organic Waste HalogenCheck->BinC Yes BinD BIN D: Non-Halogenated Organic Waste HalogenCheck->BinD No

Figure 1: Decision matrix for segregating (3R)-oxolan-3-ylmethanamine HCl waste streams. Note the distinction between aqueous and organic streams to prevent phase-separation issues in bulk waste tanks.

Detailed Disposal Protocols

Protocol A: Disposal of Solid Waste (Pure Substance or Spills)

Applicability: Expired reagents, weigh-boat residues, contaminated PPE.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.[1]

  • Bagging: Place the material in a clear polyethylene bag. If the material is fine dust, dampen slightly with water (if safe) or double-bag to prevent aerosolization upon compaction.[1]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "(3R)-oxolan-3-ylmethanamine HCl"[1][5]

    • Hazard Checkbox: Irritant.

  • Verification: Ensure no oxidizers (nitrates, permanganates) are present in the same bag.

Protocol B: Disposal of Reaction Mixtures (Liquid Waste)

Applicability: Mother liquors, extraction layers, or reaction quenches.[1]

The "Base Trap" Risk: Researchers often dump amine salts into general "Organic Waste" containers. If that container previously received a basic waste (e.g., Sodium Hydroxide or Triethylamine), the high pH will deprotonate your salt:



Result:[1] The waste container may pressurize or release strong amine odors.

Correct Procedure:

  • Check pH: Before adding to a communal waste carboy, check the pH of your solution.

  • Maintain Salt Form: If the solution is organic, keep it neutral or slightly acidic. This keeps the amine in its non-volatile hydrochloride salt form.

  • Halogen Segregation:

    • If dissolved in Dichloromethane (DCM) : Dispose in Halogenated Waste .

    • If dissolved in Methanol/Ethanol/Ethyl Acetate : Dispose in Non-Halogenated Waste .

    • Note: Although the molecule contains a chloride ion, small amounts in non-halogenated solvents are usually acceptable for incineration. However, if the concentration is >5%, default to Halogenated Waste to protect the incinerator's catalytic converters.

Emergency Procedures: Spill Cleanup

In the event of a benchtop spill, immediate action is required to prevent tracking the material through the lab.

SpillResponse Spill Spill Detected Assess 1. Assess Volume & Risk (Is respiratory protection needed?) Spill->Assess PPE 2. Don PPE (Nitrile gloves, Lab coat, Goggles) Assess->PPE Contain 3. Containment Cover with absorbent pads PPE->Contain Clean 4. Wet Wipe Use water-dampened towels (Do NOT use bleach) Contain->Clean Bag 5. Disposal Place all materials in Solid Waste Bin Clean->Bag

Figure 2: Step-by-step spill response workflow. Emphasizing the avoidance of bleach during cleanup.

Critical Cleanup Note: Never use bleach (sodium hypochlorite) to clean up amine spills.

  • Mechanism:[1][2]

    
    .[1]
    
  • Consequence: Release of toxic, irritating gas. Use simple soap and water or a dilute ethanol wipe.

Regulatory & Compliance Framework

All disposal must align with local regulations.[6]

  • USA (RCRA): This compound is not typically P-listed or U-listed.[1] It generally falls under the characteristic of Toxic (if TCLP fails, though unlikely for this specific salt) or simply Non-regulated chemical waste destined for incineration.

    • Waste Code Recommendation: If ignitable solvents are present, use D001 . If not, label clearly for fuel blending/incineration.

  • Europe (EWC): Typically classified under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

Final Disposition: The industry standard for this compound is High-Temperature Incineration equipped with scrubbers to handle the NOx and HCl emissions generated during combustion.

References

  • PubChem. (2025). Compound Summary: (oxolan-3-yl)methanamine hydrochloride.[1][7] Retrieved from [Link][1]

  • University of Wisconsin-Madison. (2025). Chemical Disposal Procedures: Amines and Salts. Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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